Product packaging for Ald-CH2-PEG5-Azide(Cat. No.:CAS No. 1446282-38-7)

Ald-CH2-PEG5-Azide

Cat. No.: B605285
CAS No.: 1446282-38-7
M. Wt: 305.33 g/mol
InChI Key: VYTIEPBAXZXQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ald-CH2-PEG5-azide is a crosslinker containing an azide group and an aldehyde group. The azide group enables PEGylation via Click Chemistry. The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced. PEG aldehyde or ketone derivatives can be used in reversible PEGylation through its reaction with hydrazine or hydrazide forming a hydrolytic acyl hydrozone linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N3O6 B605285 Ald-CH2-PEG5-Azide CAS No. 1446282-38-7

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h2H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTIEPBAXZXQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCC=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259961
Record name 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446282-38-7
Record name 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ald-CH2-PEG5-Azide: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ald-CH2-PEG5-Azide is a versatile, heterobifunctional crosslinking reagent that is playing an increasingly pivotal role in the fields of bioconjugation and targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use, with a particular focus on its application in the construction of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for conjugation and a representative signaling pathway analysis are presented to equip researchers with the practical knowledge required for its effective implementation in their work.

Introduction

This compound is a chemical entity characterized by three key components: an aldehyde group (-CHO), a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group (-N3). This unique trifecta of functionalities makes it an invaluable tool for covalently linking different molecules, particularly in the complex milieu of biological systems.

The aldehyde group provides a reactive handle for conjugation to primary amines, such as those found on the surface of proteins and peptides. The azide group is a key component for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The hydrophilic PEG5 spacer serves to increase the aqueous solubility of the molecule and the resulting conjugate, which is often crucial when working with hydrophobic drugs or large biomolecules. A primary and highly significant application of this compound is in the synthesis of Antibody-Drug Conjugates (ADCs), where it acts as a stable, non-cleavable linker connecting a potent cytotoxic drug to a monoclonal antibody that targets cancer cells.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its successful application. The following table summarizes its key characteristics based on data from various chemical suppliers.

PropertyValueSource(s)
Chemical Formula C₁₂H₂₃N₃O₆[1][2]
Molecular Weight 305.33 g/mol [1][2]
CAS Number 1446282-38-7[1]
Purity ≥95% - 98%
Appearance White to off-white solid or oilGeneric
Solubility Soluble in DMSO, DMF, DCMGeneric
Storage Conditions -20°C

Core Applications and Reaction Mechanisms

The utility of this compound stems from the orthogonal reactivity of its terminal functional groups. This allows for a two-step conjugation strategy, providing a high degree of control over the synthesis of complex biomolecular constructs.

Aldehyde-Mediated Conjugation

The aldehyde group readily reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form a Schiff base. This imine bond can be subsequently reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This reaction is a cornerstone of protein modification and bioconjugation.

Azide-Mediated "Click" Chemistry

The azide functionality is a versatile handle for a variety of click chemistry reactions. The two most common types are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne in the presence of a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a stable triazole. This is particularly useful for applications in living systems where the cytotoxicity of copper is a concern.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of an Antibody-Drug Conjugate (ADC). These are intended as a starting point and may require optimization based on the specific antibody, drug, and desired final product characteristics.

Protocol 1: Antibody Modification with this compound

This protocol describes the attachment of the linker to an antibody via the reaction of the aldehyde group with lysine residues.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Reaction Buffer (e.g., 50 mM Sodium Borate, pH 8.5)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in the reaction buffer.

  • Linker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution with gentle mixing.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Reduction: Add a 10-fold molar excess of NaBH₃CN to the reaction mixture and incubate for an additional 1-2 hours at room temperature to reduce the Schiff base to a stable secondary amine.

  • Purification: Remove excess linker and reducing agent by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Characterize the azide-functionalized antibody to determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Drug Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the attachment of a DBCO-functionalized cytotoxic drug to the azide-modified antibody.

Materials:

  • Azide-functionalized antibody from Protocol 1

  • DBCO-functionalized cytotoxic drug (e.g., DBCO-MMAE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Drug Stock Solution: Prepare a 10 mM stock solution of the DBCO-functionalized drug in anhydrous DMSO.

  • Conjugation Reaction: Add a 3-5 fold molar excess of the DBCO-drug stock solution to the azide-functionalized antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, protected from light.

  • Purification: Purify the resulting ADC from unreacted drug and other impurities using size-exclusion chromatography (SEC).

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.

Signaling Pathway Analysis: A Case Study in HER2-Positive Breast Cancer

ADCs constructed with linkers like this compound are designed to exert their cytotoxic effects through specific cellular pathways. A prominent example is the targeting of HER2-positive breast cancer cells with an ADC composed of Trastuzumab (an anti-HER2 antibody) and a potent cytotoxic agent like monomethyl auristatin E (MMAE).

Upon binding to the HER2 receptor on the surface of a cancer cell, the ADC-HER2 complex is internalized via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the antibody is degraded, leading to the release of the cytotoxic payload. The released MMAE can then bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).

The following diagram illustrates the general mechanism of action and the downstream signaling cascade leading to apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC Trastuzumab-PEG-MMAE (ADC) HER2 HER2 Receptor ADC->HER2 Binding HER2_Internalized Internalized ADC-HER2 Complex HER2->HER2_Internalized Internalization (Endocytosis) Endosome Endosome Lysosome Lysosome Endosome->Lysosome Trafficking MMAE MMAE Lysosome->MMAE Antibody Degradation & Drug Release Tubulin Tubulin MMAE->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis HER2_Internalized->Endosome

Caption: Mechanism of action of a Trastuzumab-PEG-MMAE ADC in a HER2-positive cancer cell.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its well-defined structure, favorable physicochemical properties, and orthogonal reactivity make it an ideal tool for researchers in drug development and related fields. The detailed protocols and the illustrative signaling pathway provided in this guide are intended to facilitate the adoption and successful implementation of this valuable chemical tool in the pursuit of novel and more effective targeted therapies. As the field of bioconjugation continues to evolve, the demand for sophisticated linkers like this compound is expected to grow, further solidifying its importance in modern biomedical research.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ald-CH2-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Ald-CH2-PEG5-Azide, a heterobifunctional linker critical in the fields of bioconjugation and drug delivery. This molecule is particularly valuable for its role in the development of Antibody-Drug Conjugates (ADCs), where it serves as a flexible and hydrophilic spacer, connecting a targeting antibody to a potent cytotoxic payload.

Introduction

This compound is a polyethylene glycol (PEG) derivative featuring two distinct reactive functionalities: a terminal aldehyde group and a terminal azide group. The PEG5 linker consists of five ethylene glycol units, which imparts hydrophilicity, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.

The aldehyde group is reactive towards primary amines, such as those found on the N-terminus of proteins or the side chain of lysine residues, forming a Schiff base that can be subsequently reduced to a stable secondary amine linkage. It can also react with hydrazide and aminooxy groups. The azide group is a key component for "click chemistry," participating in highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This dual reactivity allows for the sequential and controlled conjugation of two different molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor, such as hexaethylene glycol (HO-PEG6-OH), which has a similar chain length. A plausible synthetic route involves the mono-protection of the diol, followed by functionalization of the free hydroxyl groups, and subsequent deprotection and modification to yield the final product. A more direct, albeit potentially lower-yielding in terms of the desired heterobifunctional product, would be a statistical mono-functionalization approach.

For the purpose of this guide, we will outline a synthetic strategy that offers good control over the introduction of the functional groups. The overall synthesis is depicted in the diagram below.

Synthesis_Pathway cluster_0 Step 1: Mono-tosylation cluster_1 Step 2: Azidation cluster_2 Step 3: Oxidation A HO-PEG5-OH B TsO-PEG5-OH A->B TsCl, Pyridine C TsO-PEG5-OH D N3-PEG5-OH C->D NaN3, DMF E N3-PEG5-OH F Ald-CH2-PEG5-N3 E->F DMP, DCM Characterization_Workflow cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Crude Ald-CH2-PEG5-N3 B Purified Product A->B Column Chromatography C NMR (1H, 13C) B->C D FTIR B->D E Mass Spectrometry B->E F Structural Confirmation C->F D->F E->F G Purity Assessment F->G ADC_Workflow cluster_0 Drug-Linker Conjugation (Click Chemistry) cluster_1 Antibody-Linker Conjugation (Reductive Amination) cluster_2 Purification & Characterization A Ald-CH2-PEG5-N3 C Ald-CH2-PEG5-Drug A->C CuAAC or SPAAC B Alkyne-Drug B->C CuAAC or SPAAC D Antibody (-NH2) F Antibody-Linker-Drug (ADC) D->F 1. Schiff Base Formation 2. Reduction (e.g., NaBH3CN) E Ald-CH2-PEG5-Drug E->F 1. Schiff Base Formation 2. Reduction (e.g., NaBH3CN) G Purified ADC F->G Purification (e.g., SEC) H Characterization (SEC, HIC, MS) G->H

An In-depth Technical Guide to the Mechanism and Application of Ald-CH2-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Ald-CH2-PEG5-Azide, detailing its mechanism of action, experimental protocols, and relevant data for its application in bioconjugation and drug development.

Core Mechanism of Action

This compound is a heterobifunctional crosslinker designed for the precise and stable conjugation of molecules to proteins or other amine-containing biomolecules. Its mechanism of action is rooted in the distinct reactivity of its two terminal functional groups: an aldehyde (-CHO) and an azide (-N3), separated by a five-unit polyethylene glycol (PEG) spacer.

1.1. Aldehyde-Mediated Protein Conjugation via Reductive Amination

The aldehyde group facilitates the initial covalent attachment to a biomolecule, typically a protein, through a two-step process known as reductive amination.

  • Schiff Base Formation: The aldehyde group reacts with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a reversible imine bond, also known as a Schiff base. This reaction is pH-dependent, with optimal conditions typically between pH 6.5 and 8.0.

  • Reduction to a Stable Secondary Amine: The transient Schiff base is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable and irreversible secondary amine linkage. This stable covalent bond ensures the permanent attachment of the PEG-azide moiety to the protein.

1.2. Azide Functionality for Bioorthogonal "Click" Chemistry

The terminal azide group provides a versatile handle for the subsequent attachment of a second molecule of interest, such as a therapeutic drug, an imaging agent, or a targeting ligand. This is achieved through highly efficient and specific bioorthogonal reactions known as "click chemistry." Two primary methods are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition of the azide with a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring. CuAAC is known for its high reaction rates and yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

1.3. The Role of the PEG5 Spacer

The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, serves several crucial functions:

  • Increased Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting conjugate and can help prevent protein aggregation.

  • Reduced Steric Hindrance: The flexible PEG linker provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of proteins, leading to reduced renal clearance and an extended in vivo half-life.

Data Presentation

The following tables summarize quantitative data for the reactions involving this compound. These values are representative and may vary depending on the specific protein, reaction conditions, and other factors.

Table 1: Reductive Amination Reaction Parameters

ParameterTypical RangeNotes
pH 6.5 - 8.0Optimal pH balances Schiff base formation and amine reactivity.
Temperature 4 - 25 °CLower temperatures can be used to minimize protein degradation.
Molar Excess of this compound 10 - 50 foldHigher excess can drive the reaction to completion but may require more extensive purification.
Reducing Agent Concentration 20 - 50 mMSufficient concentration is needed for efficient reduction of the Schiff base.
Reaction Time 2 - 24 hoursDependent on temperature, pH, and reactant concentrations.
Typical Conjugation Yield 60 - 90%Highly dependent on the number of accessible amines on the protein.

Table 2: Comparison of CuAAC and SPAAC for Azide-Alkyne Ligation

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (strain-promoted)
Reaction Rate Very Fast (minutes to a few hours)Fast (minutes to several hours, dependent on cyclooctyne)
Biocompatibility Potentially cytotoxic due to copper catalystHighly biocompatible, suitable for in vivo applications
Typical Yield > 90%> 85%
Reactants Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Side Reactions Potential for protein damage by reactive oxygen speciesSome cyclooctynes may react with thiols

Table 3: Stability of Formed Linkages

LinkageConditionStability
Secondary Amine (from Reductive Amination) Physiological pH (7.4)Highly Stable
Acidic pH (e.g., pH 4-5)Stable
Basic pH (e.g., pH 9-10)Stable
Triazole (from Click Chemistry) Physiological pH (7.4)Highly Stable
Wide range of chemical and biological conditionsHighly Stable

Experimental Protocols

The following are detailed methodologies for the two-stage conjugation process using this compound.

3.1. Protocol 1: Reductive Amination of a Protein with this compound

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Reducing Agent Stock Solution: 1 M Sodium Cyanoborohydride (NaBH₃CN) in 10 mM NaOH (Prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Reagent Preparation: Dissolve this compound in the Reaction Buffer to a final concentration that will achieve the desired molar excess (e.g., 20-fold molar excess over the protein).

  • Conjugation Reaction: a. Add the this compound solution to the protein solution. b. Gently mix and incubate at room temperature for 1-2 hours to allow for Schiff base formation.

  • Reduction: a. Add the freshly prepared Sodium Cyanoborohydride stock solution to the reaction mixture to a final concentration of 20 mM. b. Continue the incubation for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by SEC or dialysis against a suitable storage buffer.

  • Characterization: Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS), and HPLC.

3.2. Protocol 2: Click Chemistry Ligation of the Azide-Modified Protein

This protocol provides procedures for both CuAAC and SPAAC.

3.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-modified protein (from Protocol 1) in an appropriate buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 250 mM in water)

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, prepare fresh)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reactant Preparation: In a reaction tube, combine the azide-modified protein (final concentration ~10-50 µM) and a 3- to 10-fold molar excess of the alkyne-containing molecule.

  • Catalyst Preparation: In a separate tube, prepare a premix of CuSO₄ and the ligand. A typical ratio is 1:5 (CuSO₄:ligand).

  • Reaction Initiation: a. Add the CuSO₄/ligand premix to the protein-alkyne mixture to a final copper concentration of 100-500 µM. b. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification: Purify the conjugate using SEC or dialysis to remove excess reagents and the copper catalyst.

  • Characterization: Analyze the final conjugate by SDS-PAGE, Mass Spectrometry, and HPLC to confirm successful ligation.

3.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained alkyne-functionalized molecule (e.g., DBCO-containing molecule)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reactant Preparation: Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Reaction Initiation: Add a 2- to 10-fold molar excess of the strained alkyne solution to the azide-modified protein solution. The final concentration of the organic solvent should ideally be below 10%.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents.

  • Characterization: Analyze the final conjugate by SDS-PAGE, Mass Spectrometry, and HPLC to confirm successful ligation.

Mandatory Visualizations

The following diagrams illustrate the core mechanisms and experimental workflows described in this guide.

Mechanism_of_Action cluster_reductive_amination Reductive Amination cluster_click_chemistry Click Chemistry Protein Protein-NH2 Schiff_Base Protein-N=CH-PEG5-N3 (Schiff Base) Protein->Schiff_Base + Ald-CH2-PEG5-N3 (pH 6.5-8.0) Ald_PEG_Azide Ald-CH2-PEG5-N3 Final_Conjugate Protein-NH-CH2-PEG5-N3 (Stable Secondary Amine) Schiff_Base->Final_Conjugate + NaBH3CN Final_Conjugate_Azide Protein-NH-CH2-PEG5-N3 Triazole_Product Protein-NH-CH2-PEG5-Triazole-Molecule Final_Conjugate_Azide->Triazole_Product + Alkyne-Molecule (Cu(I) or Strain) Alkyne_Molecule Alkyne-Molecule

Caption: Mechanism of this compound Action.

Experimental_Workflow Start Start: Protein of Interest Reductive_Amination Step 1: Reductive Amination with this compound Start->Reductive_Amination Purification1 Purification 1 (e.g., SEC) Reductive_Amination->Purification1 Azide_Protein Azide-Modified Protein Purification1->Azide_Protein Click_Chemistry Step 2: Click Chemistry (CuAAC or SPAAC) Azide_Protein->Click_Chemistry Purification2 Purification 2 (e.g., SEC) Click_Chemistry->Purification2 Final_Product Final Conjugate Purification2->Final_Product Characterization Characterization (SDS-PAGE, MS, HPLC) Final_Product->Characterization

Caption: General Experimental Workflow.

Signaling_Pathways cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide R-N3 Triazole_CuAAC R-Triazole-R' Azide->Triazole_CuAAC Alkyne R'-C≡CH Alkyne->Triazole_CuAAC Cu_I Cu(I) Cu_I->Triazole_CuAAC Catalyst Azide2 R-N3 Triazole_SPAAC R-Triazole-R' Azide2->Triazole_SPAAC Strain-Promoted Cyclooctyne R'-Cyclooctyne Cyclooctyne->Triazole_SPAAC

Caption: Click Chemistry Signaling Pathways.

An In-depth Technical Guide to the Bioconjugation Chemistry of Ald-CH2-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ald-CH2-PEG5-Azide

This compound is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation and drug delivery. Its unique architecture, featuring a terminal aldehyde group and an azide moiety separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the covalent attachment of various molecules to biomolecules such as proteins, peptides, and nanoparticles.[1][2][3][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, while the two distinct reactive handles allow for sequential or orthogonal conjugation strategies.[2]

The aldehyde group provides a reactive handle for conjugation to primary amines, such as the N-terminus of proteins or the side chain of lysine residues, as well as to hydrazide and aminooxy groups. The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This dual functionality makes this compound a powerful tool for the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic probes.

Chemical Structure:

  • Name: this compound

  • Molecular Formula: C₁₂H₂₃N₃O₆

  • Molecular Weight: 305.33 g/mol

  • CAS Number: 1446282-38-7

Core Bioconjugation Chemistries

The utility of this compound stems from the distinct and highly selective reactivity of its two terminal functional groups.

Aldehyde-Mediated Conjugation

The aldehyde group is a versatile electrophile that can react with several nucleophilic partners under mild, aqueous conditions, making it well-suited for modifying sensitive biomolecules.

2.1.1 Reductive Amination with Primary Amines

The aldehyde group can react with primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins, to form an imine bond (Schiff base). This reaction is reversible, but the resulting imine can be stabilized by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.

2.1.2 Oxime and Hydrazone Ligation

More stable linkages can be formed through the reaction of the aldehyde with aminooxy and hydrazide groups, respectively.

  • Oxime Ligation: The reaction with an aminooxy group (-ONH₂) forms a highly stable oxime bond. This reaction proceeds efficiently at physiological pH, and its rate can be accelerated under mildly acidic conditions. Oxime bonds are generally more stable than hydrazone bonds under physiological conditions.

  • Hydrazone Ligation: The reaction with a hydrazide group (-NHNH₂) forms a hydrazone bond. While still robust, hydrazone linkages can be reversible under acidic conditions, a property that can be exploited for controlled drug release in acidic tumor microenvironments.

Azide-Mediated "Click Chemistry"

The azide group is the cornerstone of one of the most powerful bioconjugation strategies: "click chemistry." This refers to a set of reactions that are high-yielding, bioorthogonal (meaning they do not interfere with native biological processes), and proceed under mild conditions.

2.2.1 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that involves the reaction of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The release of ring strain drives the reaction forward, eliminating the need for a cytotoxic copper catalyst and making it ideal for in vivo applications. SPAAC forms a stable triazole linkage.

Quantitative Data on Bioconjugation Reactions

The efficiency and stability of the formed linkages are critical for the performance of the final bioconjugate. The following tables summarize key quantitative data for the relevant bioconjugation reactions.

Table 1: Reaction Kinetics of Aldehyde Ligations

Ligation ChemistryReactantspHCatalystSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
Hydrazone LigationAromatic Aldehyde + 6-Hydrazinopyridyl Peptide7.0None3.0 ± 0.3
Hydrazone LigationAromatic Aldehyde + 6-Hydrazinopyridyl Peptide7.010 mM Aniline~10¹ - 10³
Oxime LigationBenzaldehyde + Aminooxyacetyl Peptide7.0100 mM Aniline8.2 ± 1.0
Oxime LigationAldehyde + Aminooxy-Dansyl7.050 mM Aniline48.9
Oxime LigationAldehyde + Aminooxy-Dansyl7.050 mM m-Phenylenediamine78.2

Table 2: Reaction Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Azide ReactantStrained Alkyne ReactantBufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
Azido-PEG3-AmineDBCO-NHS EsterPBS7.40.32 - 0.85
Azido-PEG3-AmineDBCO-NHS EsterHEPES7.40.55 - 1.22
para-Azido-L-phenylalanineDBCO-PEG--~0.01
para-Azidomethyl-L-phenylalanineDBCO-PEG--~0.07

Table 3: Comparative Stability of Different Linkages

LinkageConditionRelative StabilityKey CharacteristicsReference(s)
Imine (Schiff Base)Physiological pHLowReversible; requires reduction for stabilization.
HydrazonePhysiological pHModerateStable, but can be cleaved under acidic conditions.
OximePhysiological pHHighSignificantly more stable than hydrazones.
Triazole (from SPAAC)Physiological pHVery HighHighly stable and inert covalent bond.

Experimental Protocols

The following are detailed protocols for the key bioconjugation reactions involving this compound.

Protocol 1: Reductive Amination of a Protein

This protocol describes the conjugation of this compound to a protein via reductive amination of lysine residues.

  • Materials:

    • Protein with accessible primary amines (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

    • This compound

    • Sodium cyanoborohydride (NaBH₃CN)

    • Anhydrous DMSO or DMF

    • Desalting column (e.g., PD-10) or spin filter for purification

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Sodium Cyanoborohydride Stock Solution: Prepare a 1 M stock solution of NaBH₃CN in water. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Reaction Procedure:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the linker.

    • Gently mix and incubate for 30 minutes at room temperature to form the Schiff base.

    • Add the NaBH₃CN stock solution to a final concentration of 20-50 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification:

    • Remove excess, unreacted this compound and NaBH₃CN using a desalting column or by buffer exchange with a spin filter.

  • Characterization:

    • SDS-PAGE: Analyze the conjugate by SDS-PAGE to observe a shift in molecular weight compared to the unconjugated protein.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the conjugate to confirm the degree of labeling.

Protocol 2: Oxime Ligation with an Aminooxy-Functionalized Molecule

This protocol details the conjugation of this compound to a molecule containing an aminooxy group.

  • Materials:

    • This compound

    • Aminooxy-functionalized molecule (e.g., a peptide or small molecule drug)

    • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

    • (Optional) Catalyst stock solution (e.g., 1 M m-phenylenediamine in water)

    • Purification system (e.g., HPLC, SEC)

  • Reaction Procedure:

    • Dissolve this compound and the aminooxy-functionalized molecule in the reaction buffer at desired concentrations (e.g., 1-10 mM).

    • (Optional) If a catalyst is used, add it to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Purification:

    • Purify the conjugate using an appropriate chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography.

  • Characterization:

    • LC-MS: Confirm the identity and purity of the final conjugate.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between an this compound conjugate and a DBCO-functionalized molecule.

  • Materials:

    • Azide-functionalized conjugate (from Protocol 1 or 2)

    • DBCO-functionalized molecule of interest

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Purification system (e.g., SEC, dialysis)

  • Reaction Procedure:

    • Dissolve the azide-functionalized conjugate and the DBCO-functionalized molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the DBCO reagent is typically used.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

    • The reaction progress can be monitored by SDS-PAGE (for protein conjugates) or HPLC.

  • Purification:

    • Purify the final bioconjugate to remove any unreacted DBCO-functionalized molecule using size-exclusion chromatography or dialysis.

  • Characterization:

    • SDS-PAGE: For protein conjugates, a further shift in molecular weight will be observed.

    • UV-Vis Spectroscopy: If the DBCO molecule is fluorescent, the conjugation can be confirmed by fluorescence spectroscopy.

    • Mass Spectrometry: Confirm the final molecular weight of the bioconjugate.

Visualizing Bioconjugation Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to this compound bioconjugation.

Bioconjugation_Workflow cluster_aldehyde Aldehyde-Mediated Conjugation cluster_azide Azide-Mediated Conjugation (SPAAC) Ald_PEG_Azide This compound Conjugate1 Protein-PEG-Azide Ald_PEG_Azide->Conjugate1 Reductive Amination Conjugate2 Molecule-Oxime-PEG-Azide Ald_PEG_Azide->Conjugate2 Oxime Ligation Conjugate3 Molecule-Hydrazone-PEG-Azide Ald_PEG_Azide->Conjugate3 Hydrazone Ligation Protein Protein (-NH2) Protein->Conjugate1 Aminooxy Aminooxy Molecule Aminooxy->Conjugate2 Hydrazide Hydrazide Molecule Hydrazide->Conjugate3 Azide_Conjugate Azide-Functionalized Intermediate Conjugate1->Azide_Conjugate Conjugate2->Azide_Conjugate Conjugate3->Azide_Conjugate DBCO_Molecule DBCO-Molecule Final_Conjugate Final Bioconjugate DBCO_Molecule->Final_Conjugate Azide_Conjugate->Final_Conjugate

Caption: Overall workflow for bioconjugation using this compound.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (via Ald-PEG-Azide) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Internalization Drug Active Drug Lysosome->Drug Linker Cleavage (e.g., Hydrazone hydrolysis) Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: Targeted drug delivery pathway for an Antibody-Drug Conjugate (ADC).

Ligation_Comparison cluster_aldehyde_rxns Aldehyde Ligations cluster_azide_rxns Azide Ligation cluster_properties Key Properties Reductive_Amination Reductive Amination Stability Stability Reductive_Amination->Stability Low (needs reduction) Kinetics Kinetics Reductive_Amination->Kinetics Moderate Bioorthogonality Bioorthogonality Reductive_Amination->Bioorthogonality Low (competes with cellular amines) Hydrazone_Ligation Hydrazone Ligation Hydrazone_Ligation->Stability Moderate (pH sensitive) Hydrazone_Ligation->Kinetics Fast (can be catalyzed) Hydrazone_Ligation->Bioorthogonality High Oxime_Ligation Oxime Ligation Oxime_Ligation->Stability High Oxime_Ligation->Kinetics Moderate to Fast (catalyzed) Oxime_Ligation->Bioorthogonality High SPAAC SPAAC SPAAC->Stability Very High SPAAC->Kinetics Very Fast SPAAC->Bioorthogonality Very High

Caption: Comparison of bioconjugation chemistries available with this compound.

References

An In-Depth Technical Guide to Ald-CH2-PEG5-Azide for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ald-CH2-PEG5-Azide, a heterobifunctional linker critical to the advancement of antibody-drug conjugate (ADC) technology. We will delve into its chemical properties, its role in ADC construction, and detailed protocols for its application.

Introduction to this compound in ADCs

Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[1][2][3][4] The linker molecule, which connects the antibody to the payload, is a pivotal component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.[5]

This compound is a state-of-the-art linker that offers several advantages in ADC design. It is a heterobifunctional molecule featuring an aldehyde group and an azide group at opposite ends of a five-unit polyethylene glycol (PEG) chain. The PEG component is particularly important as it enhances the hydrophilicity of the ADC, which can improve solubility, increase stability by reducing aggregation, and prolong circulation half-life.

The bifunctional nature of this linker allows for a sequential and controlled conjugation process. The aldehyde group facilitates covalent attachment to the antibody, while the azide group is reserved for the precise and efficient attachment of the cytotoxic payload via "click chemistry."

Core Properties and Functionality

The unique structure of this compound dictates its utility in ADC development.

Chemical Properties:

PropertyValueReference
Chemical Name This compound
CAS Number 1446282-38-7
Molecular Formula C₁₂H₂₃N₃O₆
Molecular Weight 305.33 g/mol
Solubility Soluble in aqueous media, DMSO, DMF
Storage -20°C

Functional Groups and Their Roles:

  • Aldehyde Group (-CHO): This group reacts with primary amines, such as the ε-amine of lysine residues or the N-terminal α-amine on the antibody, to form a Schiff base (an imine). This imine is then typically reduced to a stable secondary amine linkage through a process called reductive amination.

  • Azide Group (-N₃): The azide is a bioorthogonal handle that is stable under most biological conditions. It specifically reacts with an alkyne-functionalized drug payload in a highly efficient and specific reaction known as an azide-alkyne cycloaddition, a cornerstone of "click chemistry."

  • PEG5 Spacer: The five-unit polyethylene glycol chain offers several benefits:

    • Enhanced Hydrophilicity: It counteracts the hydrophobicity of many cytotoxic payloads, improving the overall solubility and reducing aggregation of the final ADC.

    • Improved Pharmacokinetics: The PEG chain can shield the ADC from proteolytic degradation and reduce renal clearance, leading to a longer circulation half-life.

    • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-drug component, reducing the risk of an immune response.

    • Steric Optimization: The spacer physically separates the bulky drug from the antibody, minimizing interference with antigen binding.

The ADC Synthesis Workflow

The construction of an ADC using this compound is a two-stage process. First, the linker is attached to the antibody. Second, the drug payload is conjugated to the antibody-linker complex.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (mAb) Step1 Step 1: Reductive Amination Antibody->Step1 Linker This compound Linker->Step1 Drug Alkyne-Modified Cytotoxic Drug Step2 Step 2: Click Chemistry (CuAAC or SPAAC) Drug->Step2 Purification1 Purification Step1->Purification1 Purification2 Purification & Characterization Step2->Purification2 Intermediate mAb-PEG5-Azide Intermediate Intermediate->Step2 FinalADC Final Antibody-Drug Conjugate (ADC) Purification1->Intermediate Purification2->FinalADC

Figure 1. Overall workflow for ADC synthesis using this compound.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of an ADC using this compound.

Protocol 1: Antibody-Linker Conjugation via Reductive Amination

This protocol describes the attachment of the this compound linker to the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reaction Buffer (e.g., 100 mM MES, 100 mM NaCl, pH 6.0)

  • Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 5 M in 1 N NaOH)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in the Reaction Buffer to a stock concentration of 10-20 mM.

  • Schiff Base Formation:

    • Add a 20- to 50-fold molar excess of the this compound solution to the antibody solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Reduction:

    • Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Continue the reaction for an additional 4-16 hours (or overnight) at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting mAb-PEG5-Azide conjugate using SEC to remove excess linker and other reagents.

    • Alternatively, perform dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the successful conjugation and determine the linker-to-antibody ratio using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the linker has a chromophore.

Protocol 2: Drug-to-Antibody-Linker Conjugation via Click Chemistry (CuAAC)

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-modified drug to the azide-functionalized antibody.

Materials:

  • Purified mAb-PEG5-Azide conjugate

  • Alkyne-modified cytotoxic drug

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-modified drug in a suitable solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

  • Catalyst Premix:

    • In a separate tube, mix CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for 3-5 minutes to form the copper-ligand complex.

  • Conjugation Reaction:

    • To the mAb-PEG5-Azide solution, add a 5- to 10-fold molar excess of the alkyne-modified drug.

    • Add the premixed CuSO₄/THPTA catalyst to the reaction mixture (typically 10-25 equivalents relative to the azide).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 20-40 equivalents relative to the azide).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the final ADC using SEC to remove unreacted drug, catalyst, and other small molecules.

    • Collect fractions corresponding to the ADC monomer.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation state of the ADC using SEC.

    • Confirm the identity and integrity of the ADC using SDS-PAGE and MS.

Quantitative Analysis and Performance

The use of a PEGylated linker like this compound can significantly impact the performance of an ADC.

Impact of PEG Linker Length on ADC Properties:

PropertyEffect of Increasing PEG LengthRationaleReference
Solubility IncreasesThe hydrophilic PEG chain counteracts the hydrophobicity of the payload.
Stability Generally IncreasesReduces aggregation propensity.
Plasma Half-Life IncreasesThe larger hydrodynamic radius slows renal clearance.
In Vitro Cytotoxicity May DecreaseLonger linkers can sometimes sterically hinder the payload's interaction with its intracellular target.
In Vivo Efficacy Often IncreasesImproved pharmacokinetics can lead to better tumor accumulation and overall efficacy.

Typical Drug-to-Antibody Ratio (DAR):

The DAR is a critical quality attribute of an ADC. Using amine-based conjugation with this compound will result in a heterogeneous mixture of ADCs with varying DARs, as multiple lysine residues are available for conjugation. A typical average DAR for lysine-conjugated ADCs is between 2 and 4. HIC is a common method to characterize this distribution.

Signaling and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for a non-cleavable ADC constructed with this compound.

ADC_Mechanism ADC ADC in Circulation Binding Binding ADC->Binding TumorCell Tumor Cell Receptor Target Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Fusion Endosome-Lysosome Fusion Endosome->Fusion Lysosome Lysosome Lysosome->Fusion Degradation Antibody Degradation Fusion->Degradation Release Drug Release (with linker & amino acid) Degradation->Release DrugAction Drug Action (e.g., DNA damage, microtubule disruption) Release->DrugAction Apoptosis Cell Death (Apoptosis) DrugAction->Apoptosis

Figure 2. Proposed mechanism of action for a non-cleavable ADC.

Since this compound forms a stable, non-cleavable linkage, the release of the cytotoxic payload relies on the complete proteolytic degradation of the antibody within the lysosome of the target cancer cell. This process releases the drug still attached to the linker and the amino acid residue (lysine) to which it was conjugated. This active metabolite can then exert its cytotoxic effect, leading to apoptosis.

Conclusion

This compound is a versatile and powerful tool for the construction of advanced antibody-drug conjugates. Its bifunctional nature allows for a controlled, two-step conjugation process, while the integrated PEG spacer enhances the physicochemical and pharmacokinetic properties of the final ADC. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to leverage this technology in the creation of next-generation targeted cancer therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ald-CH2-PEG5-Azide in Protein Labeling

This guide provides a comprehensive overview of this compound, a versatile bifunctional linker used in advanced protein labeling and bioconjugation. We will delve into its mechanism of action, provide detailed experimental protocols, present key quantitative data, and visualize the workflows for its application.

Introduction to this compound

This compound is a heterobifunctional linker designed for the precise and efficient modification of proteins and other biomolecules. Its structure consists of three key components:

  • An Aldehyde Group (Ald-CH2): This functional group serves as the protein-reactive moiety. It selectively reacts with N-terminal α-amines or the ε-amines of lysine residues on the surface of a protein.

  • A PEG5 Linker: The polyethylene glycol (PEG) spacer, composed of five ethylene glycol units, enhances the solubility of the molecule and the resulting conjugate in aqueous buffers. It also provides spatial separation between the protein and the terminal azide group, minimizing steric hindrance for subsequent reactions.

  • An Azide Group (N3): This group is a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the highly efficient and specific attachment of a wide array of molecules, such as fluorescent dyes, biotin tags, or small molecule drugs, that have been modified with an alkyne group.

The linker's utility lies in its two-step conjugation strategy, which offers a high degree of control and modularity in the design of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted imaging agents.

Mechanism of Action

The protein labeling process using this compound occurs in two primary stages:

Stage 1: Reductive Amination The aldehyde group on the linker first reacts with a primary amine on the protein to form an unstable Schiff base intermediate. This intermediate is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or picoline borane, to form a stable secondary amine bond. This covalent linkage firmly attaches the PEG-azide moiety to the protein.

Stage 2: Azide-Alkyne Click Chemistry Once the protein is functionalized with the azide group, it can be conjugated to any alkyne-containing molecule.

  • CuAAC: This method involves the use of a copper(I) catalyst to rapidly and efficiently form a stable triazole linkage between the azide and a terminal alkyne. It is known for its high reaction rates and yields.

  • SPAAC: For applications where copper cytotoxicity is a concern (e.g., live-cell imaging), a strain-promoted alkyne (such as DBCO, BCN, or DIFO) can be used. This reaction proceeds efficiently without the need for a catalyst.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the use of this compound and related chemistries.

ParameterValue / RangeConditions / Notes
Linker Molar Excess (Linker:Protein) 10 - 50 foldFor reductive amination. The optimal ratio is protein-dependent.
Reductive Amination pH 6.5 - 7.5Optimal range for Schiff base formation and selective reduction.
Reducing Agent Concentration (NaBH₃CN) 10 - 20 mMTypical concentration for efficient reduction of the Schiff base.
Reaction Time (Reductive Amination) 2 - 12 hoursVaries with protein reactivity and temperature (4°C to 25°C).
Click Chemistry Reactant Molar Excess 2 - 10 foldMolar excess of the alkyne-modified molecule over the azide-protein.
Cu(I) Catalyst Concentration (for CuAAC) 50 - 200 µMTypical range for efficient catalysis. Often used with a copper ligand.
Reaction Time (Click Chemistry) 0.5 - 4 hoursCuAAC is typically faster than SPAAC.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling via Reductive Amination and CuAAC

This protocol describes the labeling of a generic antibody (IgG) with an alkyne-functionalized fluorescent dye.

Materials:

  • Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) solution (200 mM in water)

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Fluor 488)

  • Copper(II) sulfate (CuSO₄) solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.5

Methodology:

Step A: Azide Functionalization of the Antibody

  • Prepare the antibody solution at a concentration of 2-5 mg/mL in the Reaction Buffer.

  • Add a 20-fold molar excess of this compound to the antibody solution. Mix gently by pipetting.

  • Add NaBH₃CN to a final concentration of 20 mM.

  • Incubate the reaction mixture for 6 hours at room temperature or overnight at 4°C with gentle shaking.

  • Remove the excess, unreacted linker and reducing agent by passing the solution through a desalting column equilibrated with PBS, pH 7.4.

  • Determine the concentration of the resulting azide-modified antibody (Ab-Azide) using a protein concentration assay (e.g., BCA or Nanodrop).

Step B: CuAAC Click Reaction

  • Prepare the "click-catalyst" solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

  • To the Ab-Azide solution, add a 5-fold molar excess of the alkyne-functionalized fluorescent dye.

  • Add the pre-mixed CuSO₄/THPTA solution to a final copper concentration of 100 µM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the final fluorescently labeled antibody conjugate using a desalting column to remove excess dye and reaction components.

  • Store the labeled antibody at 4°C, protected from light.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in using this compound for protein labeling.

G cluster_reductive_amination Stage 1: Reductive Amination Protein Protein (with Lysine -NH2) SchiffBase Schiff Base Intermediate (Unstable) Protein->SchiffBase + Linker (pH 6.5-7.5) Linker This compound Linker->SchiffBase AzideProtein Azide-Modified Protein SchiffBase->AzideProtein + Reducing Agent ReducingAgent NaBH3CN ReducingAgent->SchiffBase G cluster_workflow General Experimental Workflow Start Start: Unlabeled Protein Step1 Step 1: React with This compound + NaBH3CN Start->Step1 Purify1 Purification 1 (Desalting Column) Step1->Purify1 AzideProtein Intermediate: Azide-Protein Purify1->AzideProtein Step2 Step 2: Add Alkyne-Molecule + Click Chemistry Reagents (e.g., Cu(I) or DBCO) AzideProtein->Step2 Purify2 Purification 2 (Desalting Column) Step2->Purify2 Final End: Labeled Protein Conjugate Purify2->Final G cluster_click_options Stage 2: Click Chemistry Options cluster_cuaac CuAAC (Copper-Catalyzed) cluster_spaac SPAAC (Strain-Promoted) AzideProtein Azide-Modified Protein TerminalAlkyne Terminal Alkyne (e.g., Alkyne-Dye) AzideProtein->TerminalAlkyne StrainedAlkyne Strained Alkyne (e.g., DBCO-Drug) AzideProtein->StrainedAlkyne CuAAC_Product Triazole-Linked Conjugate TerminalAlkyne->CuAAC_Product Catalyst Cu(I) Catalyst + Na-Ascorbate Catalyst->CuAAC_Product SPAAC_Product Triazole-Linked Conjugate StrainedAlkyne->SPAAC_Product No Catalyst Required

An In-depth Technical Guide to Nanoparticle Functionalization with Ald-CH2-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Ald-CH2-PEG5-Azide, a heterobifunctional linker, for the surface modification of nanoparticles. This versatile reagent is instrumental in the fields of drug delivery, diagnostics, and advanced materials, enabling a two-step conjugation strategy for the attachment of a wide array of molecules. The protocols, data, and workflows presented herein are designed to equip researchers with the necessary information to effectively implement this technology.

Core Concepts of this compound Functionalization

This compound is a linker molecule featuring two distinct reactive moieties separated by a 5-unit polyethylene glycol (PEG) spacer. This structure provides a strategic approach to nanoparticle surface engineering:

  • Aldehyde Group (-CH2-CHO): This functional group reacts with primary amines (-NH2) present on the surface of nanoparticles through a process called reductive amination. This reaction forms a stable secondary amine linkage, covalently attaching the linker to the nanoparticle.

  • Azide Group (-N3): The terminal azide group is a bioorthogonal handle that can participate in highly specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the subsequent conjugation of a wide range of molecules, such as targeting ligands, therapeutic agents, or imaging probes, that have been functionalized with a corresponding alkyne group.

  • PEG Spacer (-PEG5-): The polyethylene glycol spacer offers several advantages, including enhanced water solubility, reduced non-specific protein adsorption (the "stealth" effect), and increased biocompatibility of the functionalized nanoparticles.[1] It also provides spatial separation between the nanoparticle surface and the conjugated molecule, which can improve the accessibility and functionality of the attached moiety.

Experimental Protocols

Functionalization of Amine-Coated Nanoparticles via Reductive Amination

This protocol details the covalent attachment of this compound to nanoparticles possessing surface primary amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Reaction Buffer: Amine-free buffer, such as 0.1 M phosphate-buffered saline (PBS) or 0.1 M MES buffer, pH 6.0-7.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like 2-picoline borane

  • Quenching Solution: 100 mM glycine or Tris buffer

  • Purification system: Centrifugal filtration units with an appropriate molecular weight cutoff (MWCO) or dialysis cassettes

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL). If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer prior to starting.

  • Linker Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer to a stock concentration (e.g., 10 mg/mL).

  • Schiff Base Formation: Add the this compound solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker relative to the estimated surface amine groups is a recommended starting point.[1] Incubate the mixture for 2-4 hours at room temperature with gentle stirring or rotation.[2]

  • Reduction: Prepare a fresh solution of the reducing agent. Add the reducing agent to the reaction mixture to a final concentration of approximately 20-50 mM. Allow the reduction reaction to proceed for at least 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to the reaction mixture to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted linker, reducing agent, and byproducts.

    • Centrifugal Filtration: Transfer the reaction mixture to a centrifugal filter unit with an appropriate MWCO. Centrifuge according to the manufacturer's instructions. Resuspend the concentrated nanoparticles in fresh buffer and repeat the centrifugation process 2-3 times.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against the desired buffer for 24-48 hours with several buffer changes.

  • Storage: Store the purified azide-functionalized nanoparticles in an appropriate buffer at 4°C.

Subsequent Click Chemistry Conjugation

Once the nanoparticles are functionalized with the azide group, they can be further conjugated with alkyne-containing molecules. The choice between CuAAC and SPAAC depends on the sensitivity of the molecule to be conjugated to copper.

2.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized nanoparticles

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent for copper: Sodium ascorbate

  • Copper-chelating ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer: PBS or other biocompatible buffer

Procedure:

  • Disperse the azide-functionalized nanoparticles in the Reaction Buffer.

  • Add the alkyne-functionalized molecule to the nanoparticle suspension.

  • In a separate tube, pre-mix the CuSO₄ and the copper-chelating ligand.

  • Add the copper/ligand solution to the nanoparticle mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the conjugated nanoparticles using centrifugal filtration or dialysis.

2.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized nanoparticles

  • Strained alkyne-functionalized molecule (e.g., containing DBCO, BCN)

  • Reaction Buffer: PBS or other biocompatible buffer

Procedure:

  • Disperse the azide-functionalized nanoparticles in the Reaction Buffer.

  • Add the strained alkyne-functionalized molecule to the nanoparticle suspension.

  • Incubate the reaction at room temperature for 2-12 hours. The reaction time will depend on the specific strained alkyne and the concentrations of the reactants.[3]

  • Purify the conjugated nanoparticles using centrifugal filtration or dialysis.

Data Presentation: Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to assess the properties of the modified nanoparticles. The following tables summarize the expected changes in nanoparticle characteristics at each stage of modification.

Table 1: Characterization of Nanoparticles after this compound Functionalization

ParameterMethodExpected OutcomeRationale
Hydrodynamic Diameter Dynamic Light Scattering (DLS)IncreaseAddition of the PEG linker increases the hydrodynamic size of the nanoparticle.[1]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Minimal IncreaseA significant increase may indicate aggregation.
Zeta Potential Zeta Potential MeasurementShift towards neutralThe consumption of positively charged surface amine groups and shielding by the neutral PEG chains reduces the overall surface charge.
Surface Chemistry Fourier-Transform Infrared (FTIR) SpectroscopyAppearance of a peak around 2100 cm⁻¹This peak is characteristic of the azide (N₃) stretching vibration, confirming the presence of the linker.

Table 2: Characterization after Click Chemistry Conjugation

ParameterMethodExpected OutcomeRationale
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Further IncreaseThe addition of the alkyne-containing molecule further increases the nanoparticle size.
UV-Vis Spectroscopy UV-Vis SpectrophotometryAppearance of new absorption peaksIf the conjugated molecule has a characteristic absorbance spectrum, its presence can be confirmed.
Fluorescence Spectroscopy FluorometerEmission spectrum of the fluorophoreIf a fluorescent molecule is conjugated, its characteristic emission can be detected.

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

G Workflow for Nanoparticle Functionalization via Reductive Amination cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage np_prep Disperse Amine-NPs in Reaction Buffer schiff_base Mix NPs and Linker (2-4h @ RT) Schiff Base Formation np_prep->schiff_base linker_prep Dissolve Ald-PEG-Azide in Reaction Buffer linker_prep->schiff_base reduction Add Reducing Agent (2-12h @ RT or 4°C) Stable Amine Bond schiff_base->reduction quenching Add Quenching Solution (30 min @ RT) reduction->quenching purify Purify via Centrifugation or Dialysis quenching->purify store Store Azide-NPs at 4°C purify->store

Caption: Reductive amination workflow.

G Workflow for Subsequent Click Chemistry Conjugation cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway start Start with Azide-Functionalized Nanoparticles add_alkyne_cuaac Add Alkyne-Molecule start->add_alkyne_cuaac add_alkyne_spaac Add Strained Alkyne-Molecule start->add_alkyne_spaac add_cu_ligand Add Cu/Ligand add_alkyne_cuaac->add_cu_ligand add_ascorbate Add Sodium Ascorbate add_cu_ligand->add_ascorbate react_cuaac Incubate 1-4h @ RT add_ascorbate->react_cuaac end_node Purify and Characterize Conjugated Nanoparticles react_cuaac->end_node react_spaac Incubate 2-12h @ RT add_alkyne_spaac->react_spaac react_spaac->end_node

Caption: Click chemistry conjugation workflows.

References

An In-Depth Technical Guide to the Solubility and Stability of Ald-CH2-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ald-CH2-PEG5-Azide, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document consolidates available data, outlines experimental protocols for characterization, and presents key information in a structured format to support research and development activities.

Introduction to this compound

This compound is a versatile molecule featuring an aldehyde group and an azide terminus, separated by a five-unit polyethylene glycol (PEG) spacer. The aldehyde functionality allows for the conjugation to amine-containing molecules, such as proteins and peptides, through the formation of a Schiff base, which can be subsequently reduced to a stable secondary amine linkage. The azide group serves as a reactive handle for "click chemistry," enabling highly efficient and specific ligation to alkyne-modified molecules. The central PEG chain enhances the hydrophilicity of the molecule, which in turn can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1][2]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various solvent systems commonly used in bioconjugation and formulation. While specific quantitative solubility data for this compound is not extensively published, its structural components provide a strong indication of its solubility characteristics.

Qualitative Solubility:

The presence of the hydrophilic PEG5 spacer significantly contributes to its solubility in aqueous media.[3] Manufacturer specifications and related literature indicate that this compound and similar short-chain PEGylated compounds are also soluble in common organic solvents used in bioconjugation and analytical procedures.

Expected Solubility in Common Solvents:

SolventExpected SolubilityRationale
WaterSolubleThe hydrophilic PEG chain enhances aqueous solubility.[3]
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. Supplier data for similar compounds confirms solubility.[4]
Dimethylformamide (DMF)SolubleA polar aprotic solvent commonly used for organic reactions and as a solvent for polar molecules. Supplier data for similar compounds confirms solubility.
Dichloromethane (DCM)SolubleA moderately polar solvent suitable for dissolving many organic compounds. Supplier data for similar compounds confirms solubility.
Experimental Protocol for Quantitative Solubility Assessment

A precise determination of solubility is crucial for reproducible experimental design. The following protocol outlines a general method for quantifying the solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound

  • Solvents of interest (e.g., deionized water, DMSO, DMF, DCM)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Refractive Index Detector (RID), or Mass Spectrometer (MS))

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a vortex mixer or shaker until equilibrium is reached (typically 24-48 hours).

  • Sample Clarification:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop a suitable HPLC method to separate and quantify the compound. Given the lack of a strong chromophore, CAD, RID, or MS detection is recommended.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered supernatant from the saturated solution.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D F Analyze by HPLC-CAD/RID/MS D->F E Prepare standard solutions E->F G Determine concentration from calibration curve F->G

Quantitative Solubility Assessment Workflow

Stability Profile

The stability of this compound is paramount for its successful storage and application. Degradation of either the aldehyde or azide functionality can lead to loss of reactivity and the formation of impurities.

General Stability Considerations:

  • Storage: The recommended storage condition for this compound is at -20°C in a dry environment to minimize degradation.

  • pH Stability:

    • Aldehyde Group: Aliphatic aldehydes are generally more stable than many other activated functional groups used in bioconjugation. However, the imine bond formed upon reaction with an amine is susceptible to hydrolysis, particularly at acidic pH. Therefore, a reduction step is often employed to form a stable secondary amine. Studies on related PEG-hydrazone conjugates, which also involve a C=N bond, have shown that linkages derived from aliphatic aldehydes are highly sensitive to acidic conditions (pH 5.5) and moderately stable at physiological pH (pH 7.4).

    • Azide Group: The azide functional group is known for its high stability under a wide range of reaction conditions, making it suitable for multi-step syntheses and bioconjugation in complex biological media.

  • Thermal Stability: While specific data for this compound is unavailable, studies on azide-terminated PEGs indicate that their thermal properties are influenced by the presence of the azide groups, which can affect the crystallinity and melting temperature of the PEG chain. In general, organic azides can decompose at elevated temperatures.

Potential Degradation Pathways

The primary degradation pathways for this compound are likely to involve the aldehyde and the PEG backbone.

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid in the presence of oxidizing agents or through auto-oxidation upon prolonged exposure to air.

  • PEG Chain Scission: The polyether backbone of PEG can undergo oxidative degradation, leading to chain cleavage and the formation of various byproducts, including formaldehyde and formate. This process can be initiated by heat, light, or the presence of transition metal ions.

G A This compound B Oxidation A->B [O] D Oxidative Degradation A->D Heat, Light, Metal Ions C Carboxy-PEG5-Azide B->C E PEG Chain Scission Products (e.g., formaldehyde, formate) D->E

Potential Degradation Pathways
Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is essential for monitoring the purity of this compound over time and under various stress conditions.

Objective: To assess the stability of this compound under different pH and temperature conditions.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 4, 7.4, 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • HPLC system with a suitable detector (as described in the solubility protocol)

  • Mass spectrometer for identification of degradation products

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in the different pH buffers.

    • Aliquot the solutions into vials for each time point and temperature condition.

  • Incubation:

    • Store the vials at the specified temperatures.

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each condition for analysis.

  • HPLC Analysis:

    • Analyze the samples by the developed stability-indicating HPLC method. The method should be capable of separating the intact this compound from any potential degradation products.

    • Quantify the peak area of the intact compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

  • Identification of Degradants (Optional):

    • Collect fractions corresponding to any new peaks observed in the chromatograms of degraded samples.

    • Analyze these fractions by mass spectrometry to identify the chemical structures of the degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions in different pH buffers B Aliquot for each time/temperature point A->B C Incubate at various temperatures B->C D Collect samples at predetermined intervals C->D E Analyze by stability-indicating HPLC method D->E F Quantify remaining This compound E->F G Identify degradants by MS E->G

Stability Assessment Workflow

Conclusion

This compound is a valuable tool in modern bioconjugation and drug development, offering a balance of reactivity and biocompatibility. Its solubility is generally favorable in both aqueous and common organic solvents, a characteristic that can be quantitatively confirmed using the protocol provided. The stability of the molecule is robust under recommended storage conditions, with the azide group being particularly stable. The aldehyde functionality and the PEG backbone represent the primary sites of potential degradation, which can be monitored using a stability-indicating HPLC method. The experimental frameworks presented in this guide provide a solid foundation for researchers to characterize the solubility and stability of this compound, ensuring its effective and reproducible use in their applications.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ald-CH2-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ald-CH2-PEG5-Azide is a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery systems, and the development of antibody-drug conjugates (ADCs).[1] Its structure, incorporating a reactive aldehyde and a versatile azide group, allows for precise chemical modifications of biomolecules. However, the presence of the azide functional group necessitates a thorough understanding of its potential hazards and the implementation of strict safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing from established guidelines for organic azides to ensure the well-being of laboratory personnel and the integrity of research.

Core Safety and Handling Data

ParameterInformationSource
Chemical Name 17-Azido-3,6,9,12,15-pentaoxaheptadecanal[2]
CAS Number 1446282-38-7[2][3][4]
Molecular Formula C₁₂H₂₃N₃O₆
Molecular Weight 305.33 g/mol
Purity ≥95%
Physical State Solid (presumed)General Knowledge
Storage Temperature -20°C
Solubility The hydrophilic PEG linker increases solubility in aqueous media.

Hazard Identification and Precautionary Measures

The primary hazard associated with this compound stems from its azide functional group. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition.

Key Hazards:

  • Explosive Potential: Organic azides can be explosive, particularly under certain conditions.

  • Toxicity: Azides as a class of compounds possess toxic properties. Sodium azide, a related inorganic azide, is known to be fatal if swallowed, in contact with skin, or if inhaled.

  • Formation of Hydrazoic Acid: Contact with acids can liberate highly toxic and explosive hydrazoic acid.

  • Formation of Heavy Metal Azides: Contact with certain metals, such as copper, lead, mercury, and silver, can form highly unstable and shock-sensitive metal azides.

Precautionary Statements (based on general azide safety):

Precaution TypeStatement
Prevention P260: Do not breathe dust. P262: Do not get in eyes, on skin, or on clothing. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Response P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store locked up in a well-ventilated place. Keep container tightly closed and dry. Do not store near acids.
Disposal Dispose of contents/container to an approved waste disposal plant. Organic azides should ideally be converted to a more stable derivative (e.g., an amine) before disposal.

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is paramount when working with this compound. The following procedures are based on best practices for handling potentially energetic and toxic compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, consider an apron or coveralls.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a respirator may be necessary.

Engineering Controls:

  • Fume Hood: All manipulations of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Blast Shield: When working with larger quantities or performing reactions with unknown energetic potential, the use of a blast shield is recommended.

Handling and Storage:

  • Avoid Metal Spatulas: Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of explosive metal azides. Use plastic or ceramic spatulas.

  • Avoid Heat, Friction, and Shock: Handle the compound gently. Avoid grinding or subjecting it to mechanical shock.

  • Light Protection: Store in a dark container, as some organic azides are light-sensitive.

  • Incompatible Materials:

    • Acids: Avoid all contact with acids to prevent the formation of hydrazoic acid.

    • Metals: Keep away from heavy metals and their salts.

    • Halogenated Solvents: Avoid using halogenated solvents like dichloromethane and chloroform as reaction media with azides.

Spill and Waste Disposal:

  • Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.

  • Waste Disposal: All azide-containing waste must be collected separately and clearly labeled. Do not mix with acidic waste. Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receive this compound B Review Safety Data (SDS/Literature) A->B C Don Appropriate PPE B->C D Work in Chemical Fume Hood C->D E Use Non-Metal Utensils D->E F Perform Experiment E->F G Quench/Deactivate Azide (if applicable) F->G J Decontaminate Work Area F->J H Segregate Azide Waste G->H I Dispose via EHS Guidelines H->I K Remove & Clean PPE J->K

Safe Handling Workflow for this compound

Signaling Pathways and Experimental Workflows

While this compound itself is not involved in signaling pathways, it is a tool for studying them. Its bifunctional nature allows for the linkage of molecules to proteins or cells, which can then be used to probe biological processes. The aldehyde group can react with primary amines on proteins, while the azide group can be used in "click chemistry" reactions for attaching reporter molecules.

The following diagram illustrates a generalized experimental workflow for using this compound in bioconjugation.

BioconjugationWorkflow cluster_conjugation Bioconjugation cluster_click Click Chemistry A Protein with Primary Amine C Schiff Base Formation A->C B This compound B->C D Reduction (optional, for stable bond) C->D E Azide-Modified Protein C->E (if no reduction) D->E G Cu(I) or Strain-Promoted Cycloaddition E->G F Alkyne-Containing Reporter Molecule F->G H Labeled Protein G->H

Generalized Bioconjugation Workflow

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment or the guidance of your institution's Environmental Health and Safety department. Always consult the most up-to-date safety information and follow all applicable regulations.

References

Methodological & Application

Application Note: A Guide to Bioconjugation using Ald-CH2-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ald-CH2-PEG5-Azide is a heterobifunctional crosslinker designed for advanced bioconjugation applications.[1][2] This reagent features two distinct reactive moieties: an aldehyde group and an azide group, separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[1] The PEG chain enhances the solubility and biocompatibility of the linker and the resulting conjugate.[3] The aldehyde group facilitates covalent linkage to biomolecules containing primary amines or aminooxy groups, while the azide group enables highly efficient and specific "click chemistry" reactions.[2] This dual functionality allows for the precise, stepwise construction of complex biomolecular architectures, making it an invaluable tool in drug delivery, the development of Antibody-Drug Conjugates (ADCs), and the creation of sophisticated imaging and diagnostic agents.

Principle of Bioconjugation

The utility of this compound lies in its capacity for orthogonal, sequential ligations. This allows for a controlled and efficient two-step conjugation strategy.

  • Aldehyde-Mediated Ligation: The aldehyde group reacts chemoselectively with specific nucleophiles on a target biomolecule.

    • Reaction with Amines: It reacts with primary amines, such as the ε-amine of lysine residues or the N-terminus of a protein, to form an imine bond (Schiff base). This bond can be subsequently reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

    • Reaction with Aminooxy Groups: For enhanced stability, the aldehyde can be reacted with an aminooxy-functionalized molecule or protein to form a highly stable oxime linkage. Oxime bonds are significantly more resistant to hydrolysis at physiological pH compared to imine or hydrazone bonds, making them ideal for applications requiring long-term stability in vivo.

  • Azide-Mediated Click Chemistry: The terminal azide group provides a bioorthogonal handle for a second conjugation step. "Click chemistry" allows for the covalent attachment of a payload, such as a drug, imaging agent, or another biomolecule, that has been functionalized with an alkyne group.

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins the azide to a terminal alkyne, forming a stable triazole ring. It requires a copper(I) catalyst.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of a copper catalyst in cellular applications, the azide can be reacted with a strained cyclooctyne (e.g., DBCO, BCN). This reaction proceeds rapidly without the need for a catalyst.

This orthogonal approach ensures high specificity and yield, minimizing the formation of undesirable byproducts.

Quantitative Data and Linkage Comparison

The choice of linkage is critical for the stability and performance of the final bioconjugate. Oxime linkages are generally preferred for their superior stability in biological systems.

Table 1: Comparison of Aldehyde-Reactive Linkages

Linkage TypeReacts WithFormed BondpH OptimumRelative StabilityKey Characteristics
Imine (Schiff Base)Primary Amine (-NH₂)C=N~6.0 - 7.5LowReversible; often requires subsequent reduction to a stable amine bond.
HydrazoneHydrazide (-CONHNH₂)C=N-NH~4.5 - 5.5ModerateMore stable than imines but can be reversible under acidic conditions, which can be useful for controlled release.
Oxime **Aminooxy (-ONH₂) **C=N-O ~4.5 - 7.0 High Highly stable against hydrolysis at physiological pH, making it ideal for in vivo applications. The rate constant for hydrolysis is nearly 1000-fold lower than for simple hydrazones.

Table 2: Comparison of Azide-Alkyne Click Chemistry Reactions

Reaction TypeAlkyne PartnerCatalyst RequiredReaction SpeedKey Characteristics
CuAAC Terminal AlkyneCopper(I)Very FastHigh yield and regioselectivity. The copper catalyst can be cytotoxic, limiting in vivo applications.
SPAAC Strained Alkyne (e.g., DBCO, BCN)None (Bioorthogonal)Fast to Very FastIdeal for live-cell labeling and in vivo applications due to the absence of a toxic catalyst.

Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization may be required for specific biomolecules and payloads.

Protocol 1: Oxime Ligation of this compound to a Protein

This protocol describes the conjugation of the aldehyde moiety to a protein that has been functionalized with an aminooxy group.

Materials Required:

  • Aminooxy-functionalized protein (dissolved in reaction buffer)

  • This compound (dissolved in DMSO or aqueous buffer)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.5-7.0

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

  • Characterization instruments (e.g., LC/MS, SDS-PAGE)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or reaction buffer immediately before use.

    • Dissolve the aminooxy-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle mixing. Reaction progress can be monitored by LC/MS. For some systems, incubation at 4°C overnight may be beneficial.

  • Quenching (Optional):

    • To stop the reaction, a small molecule containing an aminooxy or hydrazide group can be added to react with any excess aldehyde linker.

  • Purification:

    • Remove excess, unreacted this compound and any byproducts by SEC using an appropriate buffer (e.g., PBS).

    • Alternatively, IEX or affinity chromatography can be used depending on the properties of the protein.

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using mass spectrometry (LC/MS).

    • Assess purity and aggregation using SDS-PAGE and SEC.

Protocol 2: SPAAC Ligation of a DBCO-Fluorophore to the Azide-PEG-Protein

This protocol describes the second step: attaching a DBCO-functionalized molecule (e.g., a fluorescent dye) to the azide-modified protein from Protocol 1.

Materials Required:

  • Azide-PEG-Protein conjugate (purified from Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-Fluorophore, dissolved in DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification and characterization systems as described above.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-fluorophore (e.g., 10 mM) in anhydrous DMSO.

    • Ensure the Azide-PEG-Protein is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • SPAAC Reaction:

    • Add a 1.5- to 5-fold molar excess of the DBCO-fluorophore solution to the Azide-PEG-Protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The reaction is typically rapid. Monitor progress by LC/MS or fluorescence analysis.

  • Purification:

    • Remove the unreacted DBCO-fluorophore using SEC (desalting column) or dialysis against a suitable storage buffer.

  • Final Characterization:

    • Confirm the final conjugate structure and purity via LC/MS.

    • Verify the degree of labeling using UV-Vis spectroscopy (if the fluorophore has a distinct absorbance) and mass spectrometry.

    • Assess the biological activity of the final conjugate to ensure the ligation process did not compromise its function.

Visualized Workflows and Reactions

Diagram 1: General Bioconjugation Workflow

G cluster_0 Step 1: Aldehyde Ligation cluster_1 Step 2: Azide Click Chemistry Protein Aminooxy-Functionalized Protein Reaction1 Oxime Ligation (pH 6.5-7.0, 2-4h, RT) Protein->Reaction1 Linker This compound Linker->Reaction1 Intermediate Azide-PEG-Protein Conjugate Reaction1->Intermediate Purification1 Purification (SEC) Intermediate->Purification1 Reaction2 SPAAC Reaction (pH 7.4, 1-2h, RT) Purification1->Reaction2 Purified Intermediate Payload DBCO-Functionalized Payload (e.g., Dye) Payload->Reaction2 FinalProduct Final Bioconjugate Reaction2->FinalProduct Purification2 Purification (SEC) FinalProduct->Purification2

Caption: A workflow for dual-labeling a protein using this compound.

Diagram 2: Chemical Ligation Schemes

G cluster_oxime Oxime Ligation cluster_spaac SPAAC Reaction Prot_ONH2 Protein-ONH₂ Plus1 + Ald_Linker O=CH-CH₂-PEG₅-N₃ Arrow1 pH 6.5-7.0 Product_Oxime Protein-O-N=CH-CH₂-PEG₅-N₃ Arrow1->Product_Oxime Azide_Prot ...-PEG₅-N₃ Plus2 + DBCO_Payload Payload-DBCO Arrow2 pH 7.4 (No Catalyst) Product_Final ...-PEG₅-[Triazole]-Payload Arrow2->Product_Final

References

Application Notes and Protocols for Ald-CH2-PEG5-Azide Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG5-Azide is a heterobifunctional linker designed for the versatile and efficient labeling of proteins and other biomolecules.[1][2] This reagent features an aldehyde group for covalent attachment to primary amines on a protein, and an azide group for subsequent bioorthogonal "click" chemistry reactions. The polyethylene glycol (PEG) spacer of five units enhances the solubility and reduces steric hindrance of the conjugate.[1]

This two-step labeling strategy offers precise control over the conjugation process. The initial step involves the formation of a Schiff base between the aldehyde group of the linker and amine groups on the protein (e.g., lysine residues or the N-terminus), which is then stabilized by reduction to a stable secondary amine bond. The second step utilizes the azide functionality for highly specific and efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a reporter molecule of interest, such as a fluorescent dye, biotin, or a drug molecule.

These application notes provide detailed protocols for protein labeling with this compound, methods for quantifying labeling efficiency, and representative data for similar aldehyde-PEG linkers.

Data Presentation: Representative Labeling Efficiency

Table 1: Representative Efficiency of Reductive Amination for Protein Labeling with Aldehyde-PEG Linkers

ProteinLinker:Protein Molar RatiopHTemperature (°C)Reaction Time (hours)Reducing AgentDegree of Labeling (DOL)Reference
Bovine Serum Albumin (BSA)20:16.0Room Temp24Sodium Cyanoborohydride2-4General Protocol
Monoclonal Antibody10:17.4412Sodium Cyanoborohydride1-3General Protocol
Lysozyme15:16.5Room Temp182-Picoline Borane1-2(Screening of Reducing Agents for the PEGylation of Recombinant Human IL-10, 2025)

Table 2: Representative Efficiency of Click Chemistry Reactions for Labeled Proteins

Reaction TypeProtein ConjugateAlkyne-Probe:Protein Molar RatioCatalystReaction TimeLabeling Yield (%)Reference
CuAACAzide-labeled BSA5:1Copper(II) Sulfate / Sodium Ascorbate1 hour>95(Click Chemistry—Section 3.1
SPAACAzide-labeled Antibody10:1None (DBCO-alkyne)4 hours>90(Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition, 2016)
CuAACAzide-labeled Calmodulin10:1Copper(II) Sulfate / THPTA2 hoursHigh(Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate, 2023)

Experimental Protocols

Part 1: Protein Labeling with this compound via Reductive Amination

This protocol describes the covalent attachment of the this compound linker to a protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., 100 mM MES, pH 6.0)

  • Sodium Cyanoborohydride (NaCNBH₃) solution (freshly prepared 1 M stock in water)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification column (e.g., size-exclusion chromatography)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Linker Addition: Add the this compound linker to the protein solution at a molar excess of 5- to 20-fold over the protein. The optimal ratio should be determined empirically for each protein.

  • Initiation of Reductive Amination: Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 12-24 hours.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the azide-labeled protein from unreacted linker and other reagents using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and determine the protein concentration using a suitable method (e.g., BCA assay). The degree of labeling can be estimated using mass spectrometry.

Part 2: Click Chemistry Reaction of Azide-Labeled Protein

This section provides protocols for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • Azide-labeled protein (from Part 1)

  • Alkyne-functionalized probe (e.g., fluorescent dye, biotin)

  • Copper(II) Sulfate (CuSO₄) solution (20 mM in water)

  • THPTA ligand solution (100 mM in water)

  • Sodium Ascorbate solution (freshly prepared 100 mM in water)

  • Click Chemistry Reaction Buffer (100 mM Tris-HCl, pH 7.5)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Prepare Reagent Stocks: Prepare a 10 mM stock solution of the alkyne-probe in a suitable solvent (e.g., DMSO).

  • Prepare Click Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (at a final concentration of 10-50 µM) with the alkyne-probe at a 5- to 10-fold molar excess over the protein. Add the Click Chemistry Reaction Buffer.

  • Add Copper and Ligand: Add the CuSO₄ solution to a final concentration of 1 mM and the THPTA ligand to a final concentration of 5 mM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein conjugate using a size-exclusion chromatography column.

  • Analysis: Analyze the final conjugate to determine the labeling efficiency.

Materials:

  • Azide-labeled protein (from Part 1)

  • Strain-promoted alkyne probe (e.g., DBCO, BCN functionalized)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Prepare Reagents: Dissolve the strain-promoted alkyne probe in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein with the strain-promoted alkyne probe at a 5- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the labeled protein conjugate using a size-exclusion chromatography column.

  • Analysis: Analyze the final conjugate to determine the labeling efficiency.

Quantification of Labeling Efficiency

The efficiency of protein labeling can be assessed using several methods:

  • SDS-PAGE Analysis: A shift in the molecular weight of the protein on an SDS-PAGE gel indicates successful conjugation. The intensity of the shifted band relative to the unlabeled protein band can provide a qualitative estimate of labeling efficiency.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used to determine the exact mass of the protein conjugate. The mass difference between the labeled and unlabeled protein corresponds to the mass of the attached linkers and probes, allowing for the calculation of the degree of labeling (DOL).

  • UV-Vis Spectroscopy: If the attached probe has a distinct absorbance spectrum (e.g., a fluorescent dye), the degree of labeling can be calculated by measuring the absorbance at the protein's maximum (typically 280 nm) and the probe's maximum absorbance wavelength.

Visualizations

experimental_workflow cluster_part1 Part 1: Reductive Amination cluster_part2 Part 2: Click Chemistry Protein Protein (Amine Groups) Mix Mix Protein and Linker Protein->Mix Linker This compound Linker->Mix Add_Reducer Add NaCNBH3 Mix->Add_Reducer Incubate1 Incubate Add_Reducer->Incubate1 Quench1 Quench Reaction Incubate1->Quench1 Purify1 Purify Azide-Labeled Protein Quench1->Purify1 Azide_Protein Azide-Labeled Protein Purify1->Azide_Protein Mix_Click Mix with Azide-Labeled Protein Azide_Protein->Mix_Click Alkyne_Probe Alkyne-Probe (e.g., Dye, Biotin) Alkyne_Probe->Mix_Click Add_Catalyst Add Catalyst (CuAAC or SPAAC) Mix_Click->Add_Catalyst Incubate2 Incubate Add_Catalyst->Incubate2 Purify2 Purify Labeled Protein Conjugate Incubate2->Purify2 Final_Product Labeled Protein Conjugate Purify2->Final_Product

Caption: Experimental workflow for protein labeling.

reaction_pathway cluster_reductive_amination Reductive Amination cluster_click_chemistry Click Chemistry Protein_NH2 Protein-NH2 Schiff_Base Protein-N=CH-CH2-PEG5-N3 (Schiff Base) Protein_NH2->Schiff_Base + Aldehyde_Linker Aldehyde_Linker Ald-CH2-PEG5-N3 Reduced_Product Protein-NH-CH2-CH2-PEG5-N3 Schiff_Base->Reduced_Product + NaCNBH3 Azide_Protein Protein-...-PEG5-N3 Triazole_Product Protein-...-PEG5-Triazole-Probe Azide_Protein->Triazole_Product + Alkyne_Probe (CuAAC or SPAAC) Alkyne_Probe Alkyne-Probe Alkyne_Probe->Triazole_Product

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Ald-CH2-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic probes, and targeted therapeutics. Ald-CH2-PEG5-Azide is a heterobifunctional linker designed to impart nanoparticles with desirable physicochemical properties and to provide a reactive handle for subsequent bioconjugation. This linker features a short, hydrophilic five-unit polyethylene glycol (PEG) spacer that enhances solubility and stability in aqueous media while minimizing steric hindrance.[1] One terminus of the linker is an aldehyde group, which readily reacts with primary amines on the nanoparticle surface to form a stable covalent bond. The other terminus is an azide group, a versatile functional group for "click chemistry," specifically the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This dual functionality allows for a two-step modification process: first, the stable attachment of the PEG-azide linker to the nanoparticle, and second, the "clicking" of a targeting ligand, imaging agent, or therapeutic molecule.

Key Applications

  • Improved Pharmacokinetics: The PEG spacer helps to reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging the circulation time of nanoparticles in vivo.

  • Enhanced Biocompatibility: The hydrophilic nature of PEG minimizes non-specific protein adsorption, leading to improved biocompatibility and reduced immunogenicity.

  • Targeted Drug Delivery: The azide group serves as a platform for conjugating targeting moieties, such as peptides (e.g., RGD), antibodies, or small molecules, to direct nanoparticles to specific cells or tissues.[1][3]

  • Development of Diagnostic Agents: Fluorophores or contrast agents can be attached via click chemistry for various imaging modalities.

  • Biosensor Fabrication: The controlled surface functionalization enables the attachment of biorecognition elements for sensing applications.

Data Presentation: Physicochemical Characterization of Nanoparticles

The successful modification of nanoparticles with this compound and subsequent bioconjugation can be monitored by tracking changes in their physicochemical properties. The following table provides representative data for amine-functionalized nanoparticles before and after modification.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles (Bare) 100 ± 5< 0.2+35 ± 5
After this compound Conjugation 110 ± 5< 0.2+25 ± 5
After RGD Peptide Conjugation (via Click Chemistry) 115 ± 5< 0.2+15 ± 5

Note: The values presented are illustrative for short-chain PEG linkers and will vary depending on the core nanoparticle material, size, and the nature of the conjugated ligand. The increase in hydrodynamic diameter is indicative of the successful attachment of the PEG linker and the subsequent ligand. The change in zeta potential reflects the alteration of the nanoparticle's surface charge upon modification.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the this compound linker to nanoparticles displaying primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., polymeric, silica, or iron oxide nanoparticles)

  • This compound

  • Pegylation Buffer: Amine-free buffer, pH 6.0-8.5 (e.g., MES, HEPES, or PBS)

  • Reducing agent (optional): Sodium cyanoborohydride (NaBH3CN) or Sodium borohydride (NaBH4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if needed to dissolve the linker)

  • Centrifugal filter units or dialysis membrane for purification

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen pegylation buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Linker Preparation: Prepare a stock solution of this compound in the pegylation buffer or a minimal amount of anhydrous DMF/DMSO. A 10- to 50-fold molar excess of the PEG linker over the estimated surface amine groups on the nanoparticles is recommended for efficient conjugation.

  • Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension.

  • Incubation: Allow the reaction mixture to agitate gently at room temperature for 2-4 hours or overnight at 4°C. The reaction forms a Schiff base between the aldehyde group of the linker and the amine groups on the nanoparticle surface.

  • (Optional) Reductive Amination: For a more stable amine linkage, the intermediate Schiff base can be reduced. Add a 20-fold molar excess of sodium cyanoborohydride or sodium borohydride to the reaction mixture and incubate for an additional 2 hours at room temperature.

  • Purification: Purify the this compound functionalized nanoparticles to remove excess linker and byproducts. This can be achieved by repeated centrifugation and resuspension using centrifugal filter units or by dialysis against the appropriate buffer.

  • Characterization: Characterize the purified nanoparticles for changes in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation

This protocol details the "clicking" of an alkyne-functionalized ligand (e.g., an alkyne-modified RGD peptide) onto the azide-functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Alkyne-functionalized ligand (e.g., Alkyne-RGD)

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 200 mM in water or DMSO/water)

  • Reaction Buffer: PBS or other biocompatible buffer, pH 7.0-7.5

  • Centrifugal filter units or dialysis membrane for purification

Procedure:

  • Reactant Preparation:

    • Disperse the azide-functionalized nanoparticles in the reaction buffer.

    • Dissolve the alkyne-functionalized ligand in the reaction buffer. A 2- to 10-fold molar excess of the alkyne-ligand relative to the azide groups on the nanoparticles is a good starting point.

  • Catalyst Premix: In a separate tube, mix the CuSO4 stock solution with the THPTA/TBTA ligand stock solution in a 1:2 to 1:5 molar ratio. Let it stand for a few minutes to form the copper-ligand complex.

  • Reaction Setup:

    • In the reaction tube containing the azide-functionalized nanoparticles, add the alkyne-functionalized ligand.

    • Add the premixed copper/ligand solution to the nanoparticle-ligand mixture. A final copper concentration of 50-200 µM is typically sufficient.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the ligand-conjugated nanoparticles using centrifugal filters or dialysis to remove the copper catalyst, excess ligand, and other reagents.

  • Characterization: Analyze the final functionalized nanoparticles for changes in hydrodynamic diameter and zeta potential. Further characterization can include quantification of the conjugated ligand using techniques like fluorescence spectroscopy (if the ligand is fluorescent) or HPLC.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Click Chemistry (CuAAC) NP_Amine Amine-Functionalized Nanoparticle Mix1 Mix in Pegylation Buffer (pH 6.0-8.5) NP_Amine->Mix1 Linker This compound Linker->Mix1 Incubate1 Incubate 2-4h RT (Schiff Base Formation) Mix1->Incubate1 Reduce Optional: Reduce with NaBH3CN Incubate1->Reduce Purify1 Purify (Centrifugation/Dialysis) Incubate1->Purify1 Reduce->Purify1 NP_Azide Azide-Functionalized Nanoparticle Purify1->NP_Azide Mix2 Mix in Reaction Buffer (pH 7.0-7.5) NP_Azide->Mix2 Ligand Alkyne-Functionalized Ligand (e.g., RGD) Ligand->Mix2 Catalyst CuSO4 + THPTA/TBTA Catalyst->Mix2 Reducer Sodium Ascorbate Reducer->Mix2 Incubate2 Incubate 1-4h RT (Click Reaction) Mix2->Incubate2 Purify2 Purify (Centrifugation/Dialysis) Incubate2->Purify2 NP_Final Fully Functionalized Nanoparticle Purify2->NP_Final

Caption: Workflow for nanoparticle functionalization.

Targeted Nanoparticle Signaling Pathway

G NP RGD-Functionalized Nanoparticle Integrin αvβ3 Integrin (on Cell Surface) NP->Integrin Binds Endocytosis Receptor-Mediated Endocytosis NP->Endocytosis FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Integrin->Endocytosis Internalization Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Downstream Downstream Signaling (Cell Survival, Proliferation, Migration) Akt->Downstream

Caption: Integrin-mediated signaling pathway.

References

Application Notes: Ald-CH2-PEG5-Azide Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ald-CH2-PEG5-Azide is a heterobifunctional linker that contains an aldehyde group, a polyethylene glycol (PEG) spacer, and an azide group.[1][2][3] This unique structure allows for a two-stage sequential conjugation strategy. The aldehyde group reacts specifically with primary amines through a process called reductive amination to form a stable secondary amine bond.[2][4] The terminal azide group remains available for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of a second molecule containing an alkyne group.

The 5-unit PEG spacer enhances the solubility and stability of the resulting conjugate, reduces non-specific binding, and provides a flexible bridge between the conjugated molecules, which can minimize steric hindrance. These properties make this compound a versatile tool in drug development, bioconjugation, and materials science for applications such as creating antibody-drug conjugates (ADCs), PEGylating proteins or peptides, and functionalizing nanoparticles.

Reaction Mechanism: Reductive Amination

The reaction between the aldehyde group of this compound and a primary amine proceeds via a two-step mechanism known as reductive amination.

  • Schiff Base Formation: The primary amine nucleophilically attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a reversible imine intermediate, also known as a Schiff base. This step is often favored under mildly acidic conditions (pH 4-5), which protonates the carbonyl oxygen and facilitates the attack by the amine. However, if the solution is too acidic, the primary amine will be protonated to its non-nucleophilic ammonium salt, inhibiting the reaction.

  • Reduction: The formed imine is then reduced to a stable secondary amine using a reducing agent. A key requirement for a one-pot reaction is a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this purpose as it is stable in aqueous solutions and reduces iminium ions much faster than aldehydes or ketones at neutral or slightly acidic pH.

G Ald_PEG This compound Schiff_Base Schiff Base Intermediate (Imine) Ald_PEG->Schiff_Base + R-NH₂ Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Schiff_Base H2O H₂O Schiff_Base->H2O Final_Product Stable Secondary Amine Conjugate Schiff_Base->Final_Product + [H] Reducing_Agent Reducing Agent (e.g., NaBH₃CN)

Mechanism of reductive amination.

Applications

The dual functionality of this compound makes it suitable for a wide range of applications in research and drug development:

  • PEGylation of Biomolecules: Proteins, peptides, and oligonucleotides containing primary amines (e.g., on lysine residues) can be PEGylated to enhance their solubility, increase their in vivo half-life, and reduce immunogenicity.

  • Antibody-Drug Conjugate (ADC) Development: A targeting antibody can be conjugated to the aldehyde end of the linker. Subsequently, a cytotoxic drug payload with an alkyne handle can be attached via the azide group using click chemistry.

  • Surface Functionalization: Surfaces of nanoparticles, liposomes, or biosensors can be modified. For instance, a surface functionalized with primary amines can be reacted with the linker, presenting an azide group for the subsequent attachment of targeting ligands or imaging agents.

  • Hydrogel Formation: The linker can be used to crosslink polymers containing primary amines to form biocompatible hydrogels for tissue engineering or controlled drug release applications.

Quantitative Data and Reaction Parameters

The success of the reductive amination reaction depends on several factors, including the choice of reducing agent, pH, and stoichiometry.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaKey CharacteristicsTypical Solvents
Sodium CyanoborohydrideNaBH₃CN- Stable in water. - Selectively reduces imines much faster than aldehydes/ketones at pH > 5. - Can be used in a one-pot reaction. - Releases toxic HCN gas in strong acid.Methanol, Water, Buffers
Sodium TriacetoxyborohydrideNaBH(OAc)₃- A common and effective agent. - Generally considered safer than NaBH₃CN as it does not generate cyanide. - Sensitive to water and not very compatible with methanol.Dichloromethane (DCM), Dichloroethane (DCE), THF
Sodium BorohydrideNaBH₄- Can reduce the starting aldehyde in addition to the imine. - Typically added only after sufficient time has been allowed for complete imine formation.Methanol, Ethanol

Table 2: General Reaction Conditions for Bioconjugation

ParameterRecommended Range/ValueNotes
pH 6.0 - 7.5A compromise between efficient Schiff base formation and maintaining the stability and activity of biomolecules like proteins.
Temperature 4°C to 25°C (Room Temp.)Lower temperatures (4°C) are often used for sensitive proteins to minimize degradation, requiring longer reaction times.
Reaction Time 2 - 24 hoursDependent on temperature, pH, and the reactivity of the specific amine. The reaction progress should be monitored.
Stoichiometry (Linker:Amine) 5- to 20-fold molar excess of linkerUsing an excess of the this compound linker drives the reaction towards the product and maximizes modification of the amine-containing molecule.
Reducing Agent Stoichiometry 10- to 50-fold molar excess over the amineEnsures complete reduction of the Schiff base intermediate.
Concentration 1 - 10 mg/mL of amine-moleculeThe optimal concentration depends on the solubility and stability of the reactants.

Experimental Protocols

This section provides a general protocol for conjugating an amine-containing protein with this compound. This protocol should be optimized for each specific application.

Materials and Reagents

  • Amine-containing protein (or other molecule)

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Reducing Agent Stock: Sodium Cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in 0.1 N NaOH, freshly prepared).

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Purification System: Dialysis tubing (with appropriate MWCO), size-exclusion chromatography (SEC), or tangential flow filtration (TFF) system.

  • Anhydrous DMSO or DMF (for dissolving the linker if needed)

Protocol for Protein Conjugation

  • Preparation of Reactants:

    • Dissolve the amine-containing protein in the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Dissolve this compound in the Reaction Buffer (or a minimal amount of DMSO first, if needed for solubility) to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction (Reductive Amination):

    • Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.

    • Gently mix and allow the Schiff base formation to proceed for 30-60 minutes at room temperature.

    • Add the NaBH₃CN stock solution to the reaction mixture to achieve a final concentration of approximately 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted aldehyde groups.

    • Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by extensive dialysis against PBS at 4°C. Change the buffer 3-4 times over 24-48 hours.

    • Alternatively, for higher purity or larger scales, use size-exclusion chromatography (SEC) or a TFF system.

  • Characterization and Storage:

    • Characterize the final conjugate to determine the degree of labeling using methods such as MALDI-TOF mass spectrometry, SDS-PAGE, or HPLC.

    • Confirm the presence of the azide group using an appropriate analytical technique or by a small-scale click reaction.

    • Store the purified conjugate under appropriate conditions (e.g., at -20°C or -80°C).

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Workup & Analysis A Dissolve Primary Amine Molecule in Buffer C Mix Reactants (Schiff Base Formation) A->C B Dissolve this compound in Buffer/DMSO B->C D Add Reducing Agent (e.g., NaBH₃CN) C->D After 30-60 min E Incubate (2-24h, 4-25°C) D->E F Quench Reaction (e.g., with Tris or Glycine) E->F G Purify Conjugate (Dialysis / SEC) F->G H Characterize & Store Final Product G->H

General experimental workflow.

References

Application Notes and Protocols for Ald-CH2-PEG5-Azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG5-Azide is a heterobifunctional linker that is instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This linker features two distinct reactive moieties: an aldehyde group and an azide group, connected by a hydrophilic 5-unit polyethylene glycol (PEG) spacer. The aldehyde group allows for covalent attachment to amine-containing biomolecules, such as the lysine residues on proteins and antibodies, through reductive amination. The azide group serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, enabling the attachment of alkyne-modified molecules, such as cytotoxic drugs or imaging agents.[1][2] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[]

These application notes provide detailed protocols for the sequential use of this compound in the synthesis of bioconjugates, with a focus on the creation of ADCs.

Data Presentation

Table 1: Typical Reaction Conditions for Reductive Amination of this compound with Antibodies
ParameterConditionReference
Antibody Concentration1-10 mg/mL[4]
Molar Excess of this compound10-20 fold
Reducing AgentSodium Cyanoborohydride (NaBH3CN)[4]
Reducing Agent Concentration50-100 mM
BufferPhosphate Buffer (pH 6.0-7.5)
Temperature4-25 °C
Reaction Time2-24 hours
Purification MethodSize Exclusion Chromatography (SEC)
Table 2: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ParameterConditionReference
Azide-Modified Antibody Concentration1-5 mg/mL
Molar Excess of Alkyne-Payload3-10 fold
Copper SourceCopper(II) Sulfate (CuSO4)
Reducing Agent for Cu(I) generationSodium Ascorbate
LigandTHPTA or TBTA
Molar Ratio (Antibody-Azide:Alkyne-Payload:CuSO4:Ligand:Sodium Ascorbate)1 : 5 : 2 : 10 : 20
SolventAqueous Buffer (e.g., PBS) with co-solvent (e.g., DMSO)
Temperature18-37 °C
Reaction Time1-12 hours
Purification MethodSize Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC)
Table 3: Representative Yields for CuAAC Reactions with PEG Linkers
ReactantsReaction TimeYield (%)Reference
PEG-functionalized alkyne + Azide48 hours84
16mer internal alkyne + 2 eq. Eterneon-Azide3 hours98 (recovery)
22mer (5 internal alkynes) + 5 eq. Biotin-Azide4 hours99 (recovery)
Calixarene-azide + Lactose-alkyne-43

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody via Reductive Amination

This protocol details the first step in creating an ADC, where the this compound linker is attached to an antibody.

Materials:

  • Antibody (in a phosphate buffer, pH 7.4)

  • This compound

  • Sodium Cyanoborohydride (NaBH3CN)

  • Reaction Buffer: Phosphate buffer (100 mM, pH 7.4)

  • Quenching Solution: Tris buffer (1 M, pH 7.4)

  • Purification: Size Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5 mg/mL in the reaction buffer.

  • Linker Addition: Add a 20-fold molar excess of this compound to the antibody solution. Mix gently by pipetting.

  • Initiation of Reductive Amination: Add Sodium Cyanoborohydride to a final concentration of 50 mM.

  • Incubation: Incubate the reaction mixture for 12 hours at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the azide-modified antibody from excess linker and reducing agent using an SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the purified azide-modified antibody using techniques such as UV-Vis spectroscopy (to determine protein concentration) and MALDI-TOF mass spectrometry (to confirm the addition of the linker).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Conjugation

This protocol describes the "click" reaction to attach an alkyne-modified cytotoxic drug to the azide-functionalized antibody.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-modified cytotoxic payload

  • Copper(II) Sulfate (CuSO4) solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

  • Sodium Ascorbate solution (100 mM in water, freshly prepared)

  • Reaction Buffer: PBS, pH 7.4

  • Co-solvent: Dimethyl sulfoxide (DMSO)

  • Purification: SEC or HIC column

Procedure:

  • Reactant Preparation:

    • Prepare the azide-modified antibody at a concentration of 2 mg/mL in the reaction buffer.

    • Dissolve the alkyne-modified payload in DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • In a reaction vessel, add the azide-modified antibody solution.

    • Add the alkyne-payload solution to the antibody solution to achieve a 5-fold molar excess of the payload.

    • Add the THPTA solution to the mixture (final concentration ~1 mM).

    • Add the CuSO4 solution to the mixture (final concentration ~0.2 mM).

  • Reaction Initiation: Initiate the CuAAC reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.

  • Incubation: Incubate the reaction for 4 hours at room temperature, protected from light.

  • Purification: Purify the resulting Antibody-Drug Conjugate (ADC) using an SEC column to remove excess payload and catalyst components. For further purification and to separate different drug-to-antibody ratio (DAR) species, Hydrophobic Interaction Chromatography (HIC) can be employed.

  • Characterization: Characterize the final ADC for purity, DAR, and aggregation using techniques such as HIC, SEC, and mass spectrometry.

Mandatory Visualization

ADC_Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: CuAAC Reaction cluster_step3 Step 3: Purification & Characterization Antibody Antibody ReductiveAmination Reductive Amination (NaBH3CN) Antibody->ReductiveAmination Linker This compound Linker->ReductiveAmination Azide_Ab Azide-Modified Antibody ReductiveAmination->Azide_Ab CuAAC CuAAC Reaction (CuSO4, NaAsc, THPTA) Azide_Ab->CuAAC Alkyne_Drug Alkyne-Modified Drug Alkyne_Drug->CuAAC Purification Purification (SEC/HIC) CuAAC->Purification ADC Antibody-Drug Conjugate (ADC) Characterization Characterization (HIC, MS) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide R1-N3 (Azide) Cycloaddition 1,3-Dipolar Cycloaddition Azide->Cycloaddition Alkyne R2-C≡CH (Terminal Alkyne) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction NaAsc Sodium Ascorbate NaAsc->Cu_I Cu_I->Cu_Acetylide Cu_Acetylide->Cycloaddition Triazole_Product 1,4-Disubstituted Triazole Cycloaddition->Triazole_Product Triazole_Product->Cu_I Regeneration of Catalyst

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for Ald-CH2-PEG5-Azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG5-Azide is a bifunctional linker that is increasingly utilized in bioconjugation, drug delivery, and molecular imaging.[1] This heterobifunctional molecule features an aldehyde group for reaction with primary amines or hydrazides, and an azide moiety for participation in copper-free "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, enhances aqueous solubility and reduces steric hindrance, thereby improving reaction efficiency in biological milieu.[1][3]

SPAAC is a bioorthogonal reaction that proceeds efficiently at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells or in vivo systems. This reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide, forming a stable triazole linkage. The aldehyde functionality of this compound allows for initial conjugation to proteins, peptides, or other biomolecules through their lysine residues or N-terminus, forming a Schiff base that can be stabilized by reduction. The exposed azide can then be used for the subsequent SPAAC reaction.

This document provides detailed application notes and protocols for the use of this compound in SPAAC-mediated bioconjugation.

Key Features of this compound in SPAAC

  • Bifunctionality : Allows for a two-step conjugation strategy, providing greater control over the final conjugate structure.

  • Biocompatibility : The SPAAC reaction is copper-free, making it suitable for in vivo applications.

  • Hydrophilicity : The PEG5 linker improves the water solubility of the molecule and the resulting conjugates.

  • Reduced Steric Hindrance : The PEG spacer minimizes steric hindrance, facilitating efficient conjugation to complex biomolecules.

  • Stable Linkage : The triazole ring formed during SPAAC is highly stable under physiological conditions.

Applications

The unique properties of this compound make it a versatile tool for a range of applications in research and drug development, including:

  • Antibody-Drug Conjugate (ADC) Development : Enables the site-specific conjugation of cytotoxic drugs to antibodies.

  • Protein Labeling and Modification : For attaching fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and detection.

  • Surface Functionalization : Modification of nanoparticles, liposomes, and other surfaces for targeted drug delivery and diagnostic applications.

  • Hydrogel Formation : Cross-linking of polymers to form biocompatible hydrogels for tissue engineering and controlled release.

Data Presentation

ParameterDBCOBCNReference
Second-order rate constant (M⁻¹s⁻¹) ~10⁻¹ - 1~10⁻² - 10⁻¹General knowledge
Typical Molar Ratio (Azide:Alkyne) 1:1 to 1:31:1 to 1:5
Typical Reaction Time 1 - 4 hours4 - 12 hours
Typical Temperature Room Temperature (20-25°C) or 37°CRoom Temperature (20-25°C) or 37°C
Typical pH 6.5 - 8.56.5 - 8.5General knowledge

Experimental Protocols

The following are generalized protocols for a two-step conjugation process using this compound. Note: These are starting-point protocols and should be optimized for your specific application.

Protocol 1: Conjugation of this compound to a Protein via Reductive Amination

This protocol describes the initial attachment of the linker to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in 10 mM NaOH)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).

  • Reaction Setup: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Reduction: Add sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by using a desalting column or by dialysis against a suitable buffer.

  • Characterization: Confirm the conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the azide-modified protein from Protocol 1 and a strained alkyne-functionalized molecule (e.g., a DBCO-containing drug or dye).

Materials:

  • Azide-modified protein (from Protocol 1)

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Reaction Setup: In a reaction vessel, combine the azide-modified protein with a 1.5 to 3-fold molar excess of the DBCO-functionalized molecule.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 37°C for a faster reaction. The optimal time should be determined empirically.

  • Monitoring the Reaction (Optional): The reaction can be monitored by LC-MS or SDS-PAGE to observe the formation of the conjugate.

  • Purification: Purify the final conjugate to remove any unreacted starting materials using size exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the conjugate.

  • Characterization: Characterize the final conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC to confirm identity, purity, and concentration.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: SPAAC Reaction cluster_analysis Analysis & Purification protein Protein (with primary amines) reductive_amination Reductive Amination (+ NaBH3CN) protein->reductive_amination linker This compound linker->reductive_amination azide_protein Azide-Modified Protein reductive_amination->azide_protein Stable Amine Linkage spaac SPAAC (Copper-Free) azide_protein->spaac dbco_molecule DBCO-Molecule (Drug, Dye, etc.) dbco_molecule->spaac final_conjugate Final Bioconjugate spaac->final_conjugate Stable Triazole Linkage purification Purification (SEC/Affinity) final_conjugate->purification characterization Characterization (MS, HPLC, SDS-PAGE) purification->characterization

Caption: Experimental workflow for a two-step bioconjugation using this compound.

adc_concept cluster_adc Antibody-Drug Conjugate (ADC) Formation cluster_moa Mechanism of Action antibody Antibody linker This compound antibody->linker 1. Reductive Amination adc Antibody-Drug Conjugate antibody->adc drug DBCO-Drug linker->drug 2. SPAAC linker->adc drug->adc adc_binding ADC binds to Antigen on Cancer Cell adc->adc_binding internalization Internalization adc_binding->internalization drug_release Drug Release internalization->drug_release apoptosis Cell Death (Apoptosis) drug_release->apoptosis

Caption: Conceptual pathway for ADC development using this compound.

References

Application Note: Purification and Characterization of Ald-CH2-PEG5-Azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in bioconjugation, antibody-drug conjugates (ADCs), and PEGylation.

Introduction

Ald-CH2-PEG5-Azide is a heterobifunctional linker that plays a crucial role in modern bioconjugation and drug delivery systems.[1][2] It features an aldehyde group for reaction with primary amines (e.g., lysine residues on proteins or N-termini) and an azide group for "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions.[2][3] The hydrophilic 5-unit polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media.[1]

Following the conjugation of this compound to a biomolecule, the reaction mixture typically contains the desired conjugate, unreacted biomolecule, excess PEG linker, and other by-products. The purification of the target conjugate is a critical step to ensure the efficacy, safety, and reproducibility of the final product. PEGylation, while beneficial, complicates purification by creating a heterogeneous mixture of species that may have only subtle differences in their physicochemical properties.

This application note provides a detailed, multi-step strategy and experimental protocols for the purification and analysis of biomolecules conjugated with this compound. The primary methods discussed are size-exclusion chromatography (SEC) and reversed-phase high-performance liquid chromatography (RP-HPLC), which are standard techniques for purifying PEGylated proteins.

Overall Purification and Analysis Workflow

The purification of a PEGylated conjugate is typically a multi-step process designed to remove contaminants based on significant differences in their physical properties, such as size and hydrophobicity. The general workflow involves an initial cleanup to remove small molecule impurities, a primary chromatographic step to separate the conjugate from the unreacted parent biomolecule, and a final analytical assessment to confirm purity.

cluster_workflow Purification & Analysis Workflow reaction Crude Conjugation Reaction Mixture cleanup Step 1: Initial Cleanup (Dialysis / Desalting) reaction->cleanup Removal of small molecules sec Step 2: Primary Purification (Preparative SEC) cleanup->sec waste1 Excess Linker & Salts cleanup->waste1 analysis Step 3: Purity Assessment (Analytical SEC / LC-MS) sec->analysis Main conjugate fraction waste2 Unreacted Biomolecule sec->waste2 final_product Purified Conjugate analysis->final_product

Caption: High-level workflow for the purification and analysis of this compound conjugates.

Experimental Protocols

Protocol 1: Initial Cleanup - Removal of Excess Linker via Dialysis

Dialysis is an effective method for separating the PEGylated biomolecule from small molecules like the unreacted this compound linker and reaction buffer components based on a large difference in molecular weight.

Methodology:

  • Select Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the biomolecule of interest but large enough to allow the free passage of the PEG linker (MW ≈ 305.33 Da). For most proteins (e.g., >15 kDa), a 3-10 kDa MWCO membrane is suitable.

  • Sample Preparation: Transfer the crude conjugation reaction mixture into the prepared dialysis tubing or cassette.

  • Dialysis: Immerse the sealed tubing/cassette in a large volume (e.g., 100-1000 times the sample volume) of a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at 4°C.

  • Buffer Exchange: Stir the dialysis buffer gently. Perform at least two to three buffer changes over 24-48 hours to ensure complete removal of small molecular weight impurities.

  • Sample Recovery: Carefully recover the sample from the dialysis device. The sample is now ready for chromatographic purification.

Protocol 2: Primary Purification via Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. The addition of the PEG chain increases the size of the biomolecule, allowing for its separation from the smaller, unreacted biomolecule.

Methodology:

  • System and Column Selection:

    • System: An HPLC or FPLC system equipped with a UV detector (e.g., monitoring at 280 nm for proteins) is required. For PEG conjugates lacking a strong chromophore, a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) may be necessary.

    • Column: Select a preparative SEC column with a fractionation range appropriate for the size of the conjugate and the unreacted biomolecule. For example, a Superdex 200 or similar column is often suitable for proteins in the 10-600 kDa range.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase. A common choice is a buffered saline solution (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Degas the mobile phase thoroughly.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for an analytical-scale column) until a stable baseline is achieved.

  • Sample Injection: Inject the dialyzed sample from Protocol 1 onto the column. The injection volume should not exceed 1-2% of the total column volume to maintain good resolution.

  • Elution and Fraction Collection: Monitor the elution profile. The larger, PEGylated conjugate will elute earlier than the smaller, unreacted biomolecule. Collect fractions corresponding to the different peaks observed in the chromatogram.

  • Analysis of Fractions: Analyze the collected fractions using SDS-PAGE or analytical SEC to identify those containing the pure conjugate. Pool the desired fractions.

cluster_sec SEC Purification Workflow start Dialyzed Sample equilibration Equilibrate SEC Column (e.g., PBS, pH 7.4) injection Inject Sample equilibration->injection elution Isocratic Elution & Monitor UV @ 280 nm injection->elution collection Collect Fractions elution->collection analysis Analyze Fractions (SDS-PAGE / Analytical SEC) collection->analysis pool Pool Pure Fractions analysis->pool

Caption: Detailed workflow for the SEC purification protocol.

Protocol 3: Purity Assessment via Analytical RP-HPLC and LC-MS

After purification, the identity and purity of the final conjugate must be confirmed. Analytical RP-HPLC can resolve species with different levels of hydrophobicity, while LC-MS confirms the molecular weight.

Methodology for Analytical RP-HPLC:

  • Column: Use a C4 or C18 reversed-phase column suitable for protein or large molecule analysis.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from low to high concentration of Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes. The PEGylated conjugate, being more hydrophobic due to the PEG chain, will often have a different retention time than the unmodified biomolecule.

  • Detection: Monitor absorbance at 280 nm and/or 214 nm.

  • Purity Calculation: Calculate purity by integrating the peak area of the conjugate relative to the total peak area in the chromatogram.

Methodology for LC-MS Analysis:

  • LC Separation: Couple the RP-HPLC system described above to a mass spectrometer.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source suitable for large molecules.

  • Data Analysis: Acquire the mass spectrum for the main elution peak. Deconvolute the resulting spectrum to determine the molecular weight of the conjugate, confirming the successful addition of the this compound linker.

Data Presentation

The following table summarizes hypothetical quantitative data from the purification of a 50 kDa protein conjugated with this compound.

Purification StepSampleTotal Protein (mg)Purity by Analytical SEC (%)Yield (%)
Before Purification Crude Reaction Mix10.065% (Conjugate)100
Step 1: Cleanup Post-Dialysis Sample9.866% (Conjugate)98
Step 2: SEC Pooled Fractions5.9>98% (Conjugate)60.2 (from Post-Dialysis)
Final Product Purified Conjugate 5.9 >98% 59 (Overall)

Conclusion

The successful purification of this compound conjugates is essential for their application in research and drug development. A systematic approach combining initial cleanup by dialysis followed by a primary separation step using size-exclusion chromatography is highly effective for isolating the desired conjugate from unreacted starting materials. The purity of the final product should always be verified by high-resolution analytical techniques such as RP-HPLC and LC-MS to ensure product quality and consistency. The protocols outlined in this application note provide a robust framework for researchers to develop specific purification strategies tailored to their unique biomolecule of interest.

References

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing an Ald-CH2-PEG5-Azide Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) as it directly impacts their efficacy and safety.[1][2] This document provides detailed protocols for the determination of the average DAR of an ADC synthesized using a bifunctional Ald-CH2-PEG5-Azide linker. The protocols described herein focus on two widely adopted, orthogonal methods: Hydrophobic Interaction Chromatography (HIC-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Antibody-drug conjugates combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker, which connects the drug to the antibody, is a key component of ADC design. The this compound linker is a non-cleavable linker featuring two distinct reactive moieties.[3]

  • Aldehyde (Ald): This group reacts with primary amines, such as the ε-amine of lysine residues on the antibody surface, via reductive amination.[4][5] This process forms a stable covalent bond.

  • Azide (N3): This group is used to attach a payload (drug) that has been pre-functionalized with an alkyne group. This is typically achieved through copper-free "click chemistry," such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which is bioorthogonal and highly efficient.

The resulting ADC is a heterogeneous mixture of species with different numbers of drugs conjugated per antibody (e.g., DAR 0, 2, 4, etc.). Accurately measuring the average DAR is essential for process control, characterization, and ensuring lot-to-lot consistency. The two primary methods for this are HIC-HPLC, which separates ADC species based on hydrophobicity, and LC-MS, which provides precise mass measurements of each species.

Conjugation and DAR Analysis Workflow

The overall process involves the initial conjugation of the linker to the antibody, followed by the attachment of the drug, and subsequent analysis to determine the average DAR.

ADC_Workflow cluster_0 Step 1: ADC Synthesis cluster_1 Step 2: DAR Analysis mAb Monoclonal Antibody (mAb) ReductiveAmination Reductive Amination mAb->ReductiveAmination Lysine Residues Linker This compound Linker->ReductiveAmination Drug Alkyne-functionalized Payload SPAAC SPAAC (Click Chemistry) Drug->SPAAC mAb_Azide mAb_Azide ReductiveAmination->mAb_Azide mAb-PEG5-Azide mAb_Azide->SPAAC ADC ADC SPAAC->ADC Purified ADC Mixture HIC_Analysis HIC-HPLC Analysis ADC->HIC_Analysis Orthogonal Method 1 MS_Analysis LC-MS Analysis ADC->MS_Analysis Orthogonal Method 2 DAR_Calc1 Average DAR Calculation HIC_Analysis->DAR_Calc1 Peak Area % DAR_Calc2 Average DAR Calculation MS_Analysis->DAR_Calc2 Deconvoluted Mass

Caption: ADC synthesis and DAR analysis workflow.

Experimental Protocols

Protocol 1: DAR Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on differences in their surface hydrophobicity. The cytotoxic drug is typically hydrophobic, so each additional drug-linker moiety increases the ADC's retention time on the HIC column. The unconjugated antibody (DAR 0) has the lowest hydrophobicity and elutes first, followed by species with progressively higher DAR values.

Materials:

  • HIC Column: e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol

  • HPLC System: Agilent 1290 Infinity II Bio LC or equivalent

  • Sample: ADC at 1-2 mg/mL in a formulation buffer (e.g., PBS)

Methodology:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µg of the ADC sample onto the column.

  • Chromatographic Separation: Elute the bound species using a linear gradient.

    • 0-2 min: 100% A

    • 2-20 min: 0-100% B (linear gradient)

    • 20-25 min: 100% B (column wash)

    • 25-30 min: 100% A (re-equilibration)

  • Data Acquisition: Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to each DAR species (DAR 0, DAR 2, DAR 4, etc.).

    • Calculate the percentage of the total peak area for each species.

    • Calculate the weighted average DAR using the formula: Average DAR = Σ [(% Peak Area of species * DAR of species)] / 100

Protocol 2: DAR Determination by LC-MS

LC-MS provides a direct measurement of the molecular weight of the intact ADC species. The mass difference between the unconjugated antibody and the various conjugated forms allows for unambiguous determination of the number of drug-linker moieties attached.

Materials:

  • LC Column: Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, 2.1 mm x 50 mm, 1000Å)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • LC-MS System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Agilent 6550 Q-TOF, Thermo Q Exactive)

  • Sample: ADC at 0.5-1 mg/mL. For reduced complexity, samples may be deglycosylated using PNGase F prior to analysis.

Methodology:

  • System Equilibration: Equilibrate the LC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject 1-5 µg of the (optionally deglycosylated) ADC sample.

  • Chromatographic Separation: Elute the ADC using a shallow gradient, for example:

    • 0-2 min: 5% B

    • 2-12 min: 30-50% B (linear gradient)

    • 12-15 min: 95% B (wash)

    • 15-20 min: 5% B (re-equilibration)

  • MS Data Acquisition: Acquire mass spectra across the ADC elution peak in the m/z range of 1000-4000.

  • Data Analysis:

    • Deconvolution: Process the raw mass spectrum using a deconvolution algorithm (e.g., Agilent MassHunter BioConfirm, PMI Intact Mass) to convert the charge state envelope into a zero-charge mass spectrum. This will show distinct mass peaks for each DAR species.

    • Mass Calculation: Determine the mass of the unconjugated antibody (M_Ab) and the mass of the added drug-linker (M_DL). The mass of a given DAR species will be: M_DARn = M_Ab + (n * M_DL).

    • DAR Calculation: Use the relative intensities (I) of the deconvoluted mass peaks to calculate the weighted average DAR: Average DAR = Σ [(Intensity of DARn * n)] / Σ [Intensity of all DAR species]

Data Presentation and Interpretation

Quantitative data from both methods should be summarized for clear comparison and reporting.

Table 1: Example DAR Calculation from HIC-HPLC Data
Peak IDRetention Time (min)Assigned DAR (n)Peak Area% Total Area(n * % Area)
15.201,500,00015.0%0.0
28.923,500,00035.0%70.0
311.544,000,00040.0%160.0
413.861,000,00010.0%60.0
Total 10,000,000 100.0% Σ = 290.0
Average DAR 290.0 / 100 = 2.9
Table 2: Example DAR Calculation from LC-MS Data

Assumed Mass of mAb = 148,000.0 Da; Assumed Mass of Drug+Linker = 1,250.0 Da

Deconvoluted Mass (Da)Assigned DAR (n)Mass Difference (Da)Peak Intensity(n * Intensity)
148,000.50-1.6e60
150,500.822,500.33.8e67.6e6
153,001.245,000.74.2e616.8e6
155,501.967,501.41.1e66.6e6
Total Intensity ΣI = 10.7e6 Σ(n*I) = 31.0e6
Average DAR 31.0e6 / 10.7e6 = 2.9

Conclusion

Both HIC-HPLC and LC-MS are robust methods for determining the average DAR of ADCs. HIC provides information on the distribution of species based on hydrophobicity and is often used in quality control environments due to its simplicity and reproducibility. LC-MS offers higher accuracy and provides unambiguous mass confirmation for each species, making it an indispensable tool during research and development. Using these methods orthogonally provides a comprehensive characterization of the ADC and ensures the CQA of DAR is accurately monitored.

References

Troubleshooting & Optimization

Technical Support Center: Ald-CH2-PEG5-Azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ald-CH2-PEG5-Azide conjugation reactions. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Reagent Handling and Stability

Q1: How should I store and handle this compound?

This compound should be stored at -20°C.[1][2] For optimal performance, it is recommended to prepare fresh solutions for each experiment, as the aldehyde group can be susceptible to oxidation over time when exposed to air.[3]

Q2: What are the reactive groups on this compound and what do they react with?

This linker is heterobifunctional, containing two distinct reactive groups:

  • Aldehyde Group (-CHO): Reacts with primary amines (-NH₂), such as the N-terminus of a protein or the side chain of lysine residues, to form an initial, reversible Schiff base (imine).[1] This can be stabilized into a secondary amine bond through reduction. It also reacts with hydrazide and aminooxy groups.[4]

  • Azide Group (-N₃): Reacts with terminal alkynes, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) groups through "click chemistry". This allows for highly specific and efficient conjugation.

Aldehyde-Amine Conjugation (Reductive Amination)

Q3: My aldehyde-amine conjugation is showing low or no yield. What are the common causes?

Several factors can contribute to low yield in reductive amination:

  • Incorrect pH: The formation of the Schiff base intermediate is pH-dependent. An optimal pH is typically between 5 and 7. At a more acidic pH, the amine nucleophile can become protonated and non-reactive, while at a higher pH, the reaction can be inefficient.

  • Inactive Reagents:

    • This compound: The aldehyde group may have oxidized. Ensure the reagent is fresh and has been stored properly.

    • Reducing Agent: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture and can degrade. Use a fresh supply.

  • Hydrolysis of Schiff Base: The initial imine bond is reversible and can hydrolyze back to the aldehyde and amine. It is crucial to add the reducing agent to form a stable secondary amine linkage.

Q4: What is the optimal pH for reductive amination?

The optimal pH depends on the specific amine being targeted. For selective reaction with the N-terminus of a protein, a pH of around 5.0 is often used. For targeting lysine residues, a pH range of 7-9 is more common.

Q5: Which reducing agent should I use to stabilize the imine bond?

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents. They are mild enough to selectively reduce the imine in the presence of the aldehyde, minimizing side reactions.

Q6: I'm observing aggregation/precipitation during my reductive amination reaction. What could be the cause?

If your target molecule has multiple amine groups, intermolecular cross-linking can occur, leading to aggregation. To mitigate this, consider the following:

  • Optimize the molar ratio of this compound to your target molecule. Using a lower excess of the PEG linker can reduce cross-linking.

  • Work with more dilute reaction mixtures.

  • Screen different buffer conditions, such as varying ionic strength or including solubility-enhancing additives.

Azide-Alkyne "Click Chemistry" Conjugation

Q7: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is failing or has a low yield. What should I troubleshoot?

Low yields in CuAAC reactions are often due to issues with the copper catalyst. Here are some key areas to investigate:

  • Catalyst Oxidation: The active catalyst is Copper(I), which can be readily oxidized to the inactive Copper(II) state by oxygen dissolved in the reaction mixture. It is crucial to use deoxygenated solvents and consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Inhibitory Buffer Components: Buffers containing chelating agents, such as Tris, can sequester the copper catalyst and inhibit the reaction. Use non-coordinating buffers like phosphate, HEPES, or MOPS.

  • Insufficient Reducing Agent: A reducing agent, most commonly sodium ascorbate, is necessary to reduce Cu(II) to the active Cu(I) state and maintain it throughout the reaction. Ensure you are using a fresh solution of sodium ascorbate.

  • Absence of a Stabilizing Ligand: Ligands like THPTA (water-soluble) or TBTA are essential for stabilizing the Cu(I) catalyst and increasing the reaction rate.

  • Steric Hindrance: If the azide or alkyne groups are sterically hindered within the molecules, the reaction rate can be significantly reduced.

Q8: What is the difference between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)? When should I use one over the other?

  • CuAAC requires a copper(I) catalyst to proceed efficiently. It is a very robust and high-yielding reaction.

  • SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne (like DBCO or BCN) which reacts with the azide without the need for a catalyst. The reaction is driven by the release of ring strain. SPAAC is the preferred method for applications involving live cells or other biological systems where the cytotoxicity of copper is a concern.

Q9: I am seeing byproducts in my CuAAC reaction. What are they and how can I prevent them?

A common side reaction is the oxidative homocoupling of the alkyne, which forms a diacetylene byproduct. This is more likely to occur in the presence of oxygen. To minimize this, deoxygenate your solvents and use an adequate amount of sodium ascorbate.

Troubleshooting Summary Tables

Table 1: Troubleshooting Low Yield in Aldehyde-Amine Conjugation

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect reaction pH.Optimize pH (typically 5-7 for Schiff base formation).
Oxidized aldehyde on the PEG linker.Use a fresh vial of this compound and prepare solutions immediately before use.
Degraded reducing agent.Use a fresh, anhydrous supply of sodium cyanoborohydride or a similar reducing agent.
Hydrolysis of the imine intermediate.Ensure the reducing agent is added in a timely manner after the initial incubation for Schiff base formation.
Precipitation/Aggregation Intermolecular cross-linking.Reduce the molar excess of the PEG linker. Work in more dilute conditions.
Poor solubility of the conjugate.Screen different buffer conditions (pH, ionic strength, additives).

Table 2: Troubleshooting Low Yield in CuAAC Reactions

Problem Potential Cause Recommended Solution
Low or No Reaction Oxidation of Cu(I) catalyst to inactive Cu(II).Degas all solvents and solutions by bubbling with an inert gas (e.g., argon) before use.
Copper chelation by buffer components.Avoid Tris buffer. Use non-coordinating buffers like PBS or HEPES.
Absence or degradation of the reducing agent.Add a fresh solution of sodium ascorbate to the reaction.
Absence of a stabilizing ligand.Use a copper-stabilizing ligand like THPTA (for aqueous solutions) or TBTA.
Steric hindrance at the reaction site.Consider longer reaction times or gentle heating.
Formation of Byproducts Oxidative homocoupling of the alkyne.Ensure the reaction is deoxygenated and has sufficient reducing agent.

Experimental Protocols

Protocol 1: General Procedure for Aldehyde-Amine Conjugation (Reductive Amination)

This protocol provides a general starting point. Optimization of molar ratios, concentrations, and reaction times may be necessary for your specific application.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Reaction Buffer (e.g., 0.1 M MES buffer, pH 5.0-6.0, or 0.1 M phosphate buffer, pH 7.0-7.5)

  • Reducing Agent Stock Solution (e.g., 1 M Sodium Cyanoborohydride (NaBH₃CN) in 0.1 M NaOH, prepare fresh)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., SEC or IEX column)

Procedure:

  • Dissolve Reactants: Dissolve the amine-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Add PEG Linker: Add a 5- to 20-fold molar excess of this compound to the protein solution. Mix gently.

  • Schiff Base Formation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

  • Reduction: Add the freshly prepared reducing agent stock solution to a final concentration of 20-50 mM.

  • Incubation: Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Remove excess PEG linker and byproducts by a suitable chromatographic method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline. The concentrations of catalyst, ligand, and reducing agent may need to be optimized.

Materials:

  • Azide-functionalized molecule (e.g., product from Protocol 1)

  • Alkyne-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) Stock Solution (e.g., 20 mM in water)

  • Ligand Stock Solution (e.g., 100 mM THPTA in water)

  • Sodium Ascorbate Stock Solution (e.g., 300 mM in water, prepare fresh)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized molecule and a 1.5- to 5-fold molar excess of the alkyne-functionalized molecule in the reaction buffer.

  • Degas: Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 5-10 minutes.

  • Add Ligand and Copper: Add the THPTA stock solution, followed by the CuSO₄ stock solution. A typical final concentration is 100-500 µM for copper, with a 5:1 ligand-to-copper molar ratio.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. A typical final concentration is 5-10 times the copper concentration.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts using SEC or dialysis.

Visualizations

G cluster_aldehyde Aldehyde-Amine Conjugation Workflow A1 Dissolve Amine-Molecule in Reaction Buffer A2 Add this compound A1->A2 A3 Incubate (Schiff Base Formation) A2->A3 A4 Add Reducing Agent (e.g., NaBH₃CN) A3->A4 A5 Incubate (Reduction) A4->A5 A6 Quench Reaction (Optional) A5->A6 A7 Purify Conjugate (SEC or IEX) A6->A7 G cluster_cuaac CuAAC Workflow C1 Combine Azide and Alkyne in Degassed Buffer C2 Add Ligand (THPTA) C1->C2 C3 Add Copper (CuSO₄) C2->C3 C4 Add Reducing Agent (Sodium Ascorbate) C3->C4 C5 Incubate C4->C5 C6 Purify Conjugate (SEC or Dialysis) C5->C6 G cluster_troubleshooting Troubleshooting Logic start Low Conjugation Yield reaction_type Which Reaction? start->reaction_type aldehyde_amine Aldehyde-Amine reaction_type->aldehyde_amine Reductive Amination cuaac CuAAC reaction_type->cuaac Click Chemistry check_ph Check pH (5-7) aldehyde_amine->check_ph check_reagents Check Reagent Freshness aldehyde_amine->check_reagents check_ratio Optimize Molar Ratio aldehyde_amine->check_ratio deoxygenate Degas Solvents cuaac->deoxygenate check_buffer Avoid Tris Buffer cuaac->check_buffer check_catalyst Check Catalyst Components cuaac->check_catalyst

References

Technical Support Center: Optimizing Ald-CH2-PEG5-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing click chemistry reactions involving Ald-CH2-PEG5-Azide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals achieve high-yield conjugations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains two key reactive groups:

  • An azide group (N₃) for participating in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

  • An aldehyde group (CHO) which can react with primary amines, such as the N-terminus of proteins or peptides, to form an imine bond. This bond can be further stabilized by reduction.[2]

The hydrophilic 5-unit polyethylene glycol (PEG) spacer enhances solubility in aqueous solutions and can reduce steric hindrance during conjugation.[3][4] This makes it a versatile tool for bioconjugation, drug delivery systems, and surface functionalization.[5]

Q2: Which click chemistry reaction should I choose: Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC)?

The choice depends on your specific application, particularly the sensitivity of your biomolecules to copper.

  • CuAAC is generally faster but requires a Cu(I) catalyst, which can be toxic to living cells and may damage certain biomolecules. It is ideal for conjugating robust small molecules or when reaction speed is the highest priority.

  • SPAAC is a copper-free alternative, making it highly biocompatible and the preferred method for applications in living systems or with sensitive proteins. The reaction is driven by the high ring strain of a cyclooctyne partner (e.g., DBCO, BCN) and does not require an external catalyst.

Q3: What is the role of the PEG5 linker in the this compound reagent?

The polyethylene glycol (PEG) linker serves several important functions:

  • Enhances Solubility : PEG is hydrophilic, which significantly improves the water solubility of the reagent and the resulting conjugate.

  • Reduces Steric Hindrance : The flexible spacer arm can help overcome steric hindrance, allowing the reactive azide group better access to its binding partner.

  • Improves Biocompatibility : PEGylation can improve the pharmacokinetic and pharmacodynamic properties of bioconjugates.

  • Increases Reaction Rates : The presence of a PEG linker has been shown to notably enhance SPAAC reaction rates.

Q4: How can I monitor the progress of my click reaction?

Reaction progress can be monitored using various analytical techniques, depending on the molecules involved. Common methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (e.g., LC-MS), and SDS-PAGE for protein conjugations.

Q5: What are the best methods for purifying my final PEGylated conjugate?

Purification can be challenging due to the nature of the reaction mixture. Effective techniques include:

  • Size Exclusion Chromatography (SEC) : Separates molecules based on size and is effective for removing unreacted small molecules.

  • Ion Exchange Chromatography (IEX) : Separates molecules based on charge.

  • Dialysis/Ultrafiltration : Useful for removing small molecule impurities like catalysts and ligands.

Troubleshooting Guide

Problem: Low or No Product Formation

Q: My reaction yield is very low. What are the first things I should check? A: Start by verifying the integrity and purity of your starting materials, as this is a common cause of reaction failure. Then, systematically review your reaction parameters. Increasing the concentration of one of the reactants (typically a 2- to 5-fold molar excess of the azide) can significantly improve yields. Also, ensure the chosen solvent system provides adequate solubility for all components.

Q: (For CuAAC) I suspect my copper catalyst is inactive. What should I do? A: The active catalyst in CuAAC is Cu(I), which can be oxidized to the inactive Cu(II) state by dissolved oxygen.

  • Use a Reducing Agent : Always include a fresh solution of a reducing agent, like sodium ascorbate, to regenerate Cu(I).

  • Degas Solvents : Remove dissolved oxygen from your solvents and buffers by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

  • Use a Ligand : A stabilizing ligand, such as THPTA for aqueous reactions, can protect the Cu(I) catalyst from oxidation and improve reaction rates.

Q: (For SPAAC) My reaction is very slow. How can I increase the rate? A: The kinetics of SPAAC are highly dependent on the strained alkyne used.

  • Switch to a More Reactive Cyclooctyne : Cyclooctynes like DBCO generally exhibit faster reaction kinetics than BCN.

  • Increase Temperature : If your biomolecules are stable, increasing the reaction temperature to 37°C can accelerate the reaction.

  • Optimize the Buffer : For aqueous reactions, switching from PBS to HEPES buffer has been shown to increase SPAAC reaction rates.

  • Increase Reactant Concentration : As with CuAAC, increasing the concentration of reactants will lead to a faster reaction.

Problem: Poor Reagent Solubility

Q: My starting materials are not dissolving well. What solvent system should I use? A: While the PEG5 linker enhances water solubility, some molecules may still require assistance. If you observe poor solubility in aqueous buffers like PBS, consider adding a water-miscible organic co-solvent such as DMSO or Acetonitrile.

Problem: Side Reactions or Multiple Products

Q: I'm seeing multiple unexpected products in my analysis. What could be the cause? A: The appearance of multiple products can stem from impure starting materials or side reactions.

  • Verify Purity : First, confirm the purity of your azide and alkyne reagents via HPLC, NMR, or mass spectrometry.

  • Optimize Conditions : Lowering the reaction temperature or reducing the total reaction time can increase selectivity and minimize the formation of byproducts. Monitor the reaction to find the optimal endpoint before side reactions become significant.

Q: (For CuAAC) How can I prevent the formation of alkyne homodimers (Glaser-Hay coupling)? A: This is an oxidative side reaction that competes with your desired click reaction. To minimize it, rigorously degas all solvents to remove oxygen and ensure an adequate amount of reducing agent (sodium ascorbate) is present throughout the reaction. Running the reaction at a lower temperature can also help suppress this side reaction.

Q: Are there any reagents I should avoid when working with azides? A: Yes. Azides can be reduced by certain reducing agents, most notably TCEP (tris(2-carboxyethyl)phosphine). If your protocol requires a reducing agent (e.g., for antibody fragmentation), use a different one like DTT.

Data Presentation: Reaction Parameters

The tables below summarize key parameters for optimizing your click chemistry reactions.

Table 1: Comparison of CuAAC and SPAAC for this compound Conjugations

Parameter Copper-Catalyzed (CuAAC) Strain-Promoted (SPAAC)
Catalyst Cu(I) salt (e.g., CuSO₄ + reducing agent) None (copper-free)
Typical Reactants Terminal Alkyne Strained Alkyne (e.g., DBCO, BCN)
Reaction Kinetics Generally faster Dependent on cyclooctyne choice
Biocompatibility Limited due to copper cytotoxicity High; suitable for in vivo applications
Common Solvents Aqueous buffers (PBS, HEPES), DMSO, t-BuOH/H₂O Aqueous buffers (PBS, HEPES), DMSO, DMF

| Temperature | 4°C to 37°C | 25°C to 37°C |

Table 2: Guide to Optimizing SPAAC Reaction Conditions

Parameter Typical Range Recommendation for Optimization
Molar Ratio (Azide:Alkyne) 1:1.5 to 5:1 Start with a 2- to 5-fold excess of the less expensive reagent.
Temperature 25°C - 37°C Use 37°C for faster kinetics if biomolecule stability allows.
pH (Aqueous) 7.0 - 8.0 Start with physiological pH (7.4). Higher pH can increase rates but is buffer-dependent.
Reaction Time 1 - 24 hours Monitor reaction progress to determine the optimal time.

| Buffer System | PBS, HEPES | HEPES may offer faster kinetics than PBS. |

Table 3: Guide to Optimizing CuAAC Reaction Conditions

Parameter Typical Range Recommendation for Optimization
Molar Ratio (Azide:Alkyne) 1:1 to 1.5:1 A slight excess of one reactant is often sufficient.
Temperature Room Temperature (25°C) Gentle heating (30-40°C) can increase the rate, but use caution with sensitive molecules.
pH (Aqueous) 7.0 - 9.0 Maintain pH > 7 to ensure efficient catalysis.
Reaction Time 1 - 4 hours Monitor reaction progress; CuAAC is typically fast.

| Catalyst Loading | Varies by system | Minimize catalyst concentration to reduce potential damage to biomolecules. |

Experimental Protocols

Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general method for conjugating this compound to a biomolecule functionalized with a DBCO (Dibenzocyclooctyne) group in an aqueous buffer.

  • Reagent Preparation :

    • Prepare a stock solution of the DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in DMSO or the same buffer.

  • Reaction Setup :

    • In a reaction vessel, add the DBCO-functionalized biomolecule solution.

    • Add the this compound solution to achieve the desired final molar ratio (a 2- to 5-fold molar excess of the azide is a good starting point).

  • Incubation :

    • Incubate the reaction mixture with gentle agitation. The reaction can be performed at room temperature (25°C) or elevated to 37°C to increase the rate.

    • Allow the reaction to proceed for 1 to 24 hours. The optimal time depends on the specific reactants and their concentrations and should be determined by monitoring.

  • Purification :

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating this compound to a molecule containing a terminal alkyne.

  • Reagent Preparation :

    • Dissolve the terminal alkyne-functionalized molecule and the this compound in a degassed buffer or solvent system (e.g., PBS with 5-10% DMSO).

    • Prepare fresh stock solutions for the catalyst components:

      • Copper(II) sulfate (CuSO₄) in deionized water.

      • Sodium Ascorbate in deionized water.

      • (Optional but recommended) A copper-stabilizing ligand like THPTA in deionized water.

  • Reaction Setup :

    • Combine the alkyne and azide solutions in a reaction vessel. If using a ligand, add it to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution, followed immediately by the CuSO₄ solution. The final concentration of the catalyst components should be optimized for your system.

  • Incubation :

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. Protect the reaction from oxygen.

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).

  • Purification :

    • Purify the final product to remove the copper catalyst and other unreacted components. Methods like SEC, IEX, or dialysis are commonly used.

Visualizations

G cluster_legend Legend cluster_workflow start_node Start decision_node Decision process_node Process end_node Endpoint start Need to Conjugate This compound? q1 Is the reaction in a living system or with a copper-sensitive biomolecule? start->q1 spaac Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) q1->spaac  Yes cuaac Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) q1->cuaac No   end_spaac Copper-Free Conjugation spaac->end_spaac end_cuaac Catalyzed Conjugation cuaac->end_cuaac

Caption: Decision tree for selecting the appropriate click chemistry method.

G cluster_workflow cluster_spaac SPAAC Path cluster_cuaac CuAAC Path start Low or No Product Yield q1 Are starting materials pure? start->q1 purify Purify Azide and Alkyne Reagents q1->purify No q2 Is reaction SPAAC or CuAAC? q1->q2 Yes purify->q2 q_spaac Increase Reactant Concentration or Temp? q2->q_spaac SPAAC q_cuaac Is catalyst system optimized? q2->q_cuaac CuAAC change_alkyne Switch to a more reactive cyclooctyne (e.g., DBCO) q_spaac->change_alkyne No success Improved Yield q_spaac->success Yes change_alkyne->success optimize_cu Degas solvents. Add fresh reducing agent. Use stabilizing ligand. q_cuaac->optimize_cu No q_cuaac->success Yes optimize_cu->success G cluster_workflow prep 1. Prepare & Quantify Biomolecule (e.g., Protein-Alkyne) & this compound react 2. Mix Reactants (Add Catalyst for CuAAC) in Optimized Buffer/Solvent prep->react incubate 3. Incubate (e.g., 1-24h at 25-37°C) with gentle agitation react->incubate monitor 4. Monitor Reaction Progress (e.g., LC-MS, HPLC, SDS-PAGE) incubate->monitor purify 5. Purify Conjugate (e.g., SEC, Dialysis) to remove excess reagents monitor->purify analyze 6. Characterize Final Product (e.g., Mass Spec, UV-Vis) purify->analyze

References

Technical Support Center: Troubleshooting Low Yield in Ald-CH2-PEG5-Azide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioconjugation of Ald-CH2-PEG5-Azide with amine-containing biomolecules. This resource is intended for researchers, scientists, and drug development professionals seeking to optimize their conjugation yield and ensure the quality of their final product.

Troubleshooting Guide: Low Conjugation Yield

Low or undetectable yield of the desired bioconjugate is a frequent issue. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution Verification Method
Suboptimal Reaction pH The formation of an imine bond between an aldehyde and an amine is highly pH-dependent. The optimal pH is typically between 4.5 and 6.0 to facilitate nucleophilic attack by the amine without excessive protonation.[1][2] For reductive amination, a broader pH range of 6.0-8.0 may be effective. Perform small-scale pilot reactions across a pH gradient (e.g., 5.0, 6.0, 7.0, 8.0) to determine the optimal condition for your specific biomolecule.Monitor reaction progress at different pH values using SDS-PAGE or HPLC.
Degraded or Impure Reagents Aldehydes are susceptible to oxidation into unreactive carboxylic acids. Ensure the this compound is of high purity and has been stored under the recommended conditions (typically at -20°C or lower, protected from light and moisture).[1][3] Allow the reagent to warm to room temperature before opening to prevent condensation.Verify the purity of the this compound using mass spectrometry or ¹H NMR if degradation is suspected.
Suboptimal Molar Ratio of Reactants A stoichiometric excess of the this compound reagent (typically 5- to 20-fold molar excess) is often required to drive the reaction to completion, especially when targeting less reactive amines or when the biomolecule is present at a low concentration.Perform a titration experiment with varying molar ratios of the PEG reagent to the biomolecule and analyze the results by HPLC or mass spectrometry to determine the optimal ratio.
Inefficient Reaction Kinetics The reaction may be slow under standard conditions. Increasing the reaction time (e.g., from 2 hours to overnight) or temperature (e.g., from 4°C to room temperature) can improve yield. However, be mindful of the stability of your biomolecule at elevated temperatures. For imine formation, the addition of a catalyst like aniline (10-20 mM) can significantly accelerate the reaction rate.Monitor the reaction at different time points and temperatures using a suitable analytical method like HPLC to track product formation.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your biomolecule for reaction with the aldehyde, thereby reducing the yield of the desired conjugate.Use non-amine-containing buffers such as MES, HEPES, or phosphate-buffered saline (PBS) for the conjugation reaction.
Product Loss During Purification The desired conjugate may be lost during downstream purification steps. PEGylated proteins can sometimes exhibit altered chromatographic behavior.Analyze samples from each stage of the purification process (pre- and post-purification) to identify where the product is being lost. Optimize the purification method, considering techniques like size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) which are effective for separating PEGylated proteins.

Detailed Experimental Protocols

Protocol 1: General this compound Conjugation to a Protein
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM MES or phosphate buffer, at the desired pH (start with a pH of 6.0). Ensure the buffer is free of primary amines.

  • Protein Preparation: Dissolve the amine-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEG-Azide Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer (or a compatible organic solvent like DMSO if necessary, keeping the final organic solvent concentration below 10%).

  • Reaction Initiation: Add the dissolved this compound to the protein solution to achieve the desired molar excess (e.g., 10-fold).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • (Optional) Reductive Amination: To form a stable secondary amine bond, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) can be added to the reaction mixture to a final concentration of approximately 20 mM. Allow the reduction to proceed for an additional 1-2 hours at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Monitoring Conjugation Efficiency by HPLC
  • Method Setup: Use a reverse-phase (e.g., C18) or size-exclusion HPLC column.

  • Mobile Phase: For reverse-phase HPLC, a typical mobile phase gradient would be water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Sample Analysis: Inject samples of the reaction mixture at various time points. Also, inject standards of the unconjugated biomolecule and the this compound to determine their retention times.

  • Yield Calculation: The formation of the conjugate will result in a new peak, typically with a different retention time from the starting materials. Calculate the conjugation efficiency by comparing the peak area of the conjugate to the total peak area of the biomolecule (conjugated and unconjugated).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound bioconjugation? A: The this compound is a bifunctional linker. The aldehyde group (-CHO) reacts with primary amines (-NH₂) on a biomolecule (e.g., the N-terminus or the epsilon-amine of a lysine residue) to form an imine bond (-C=N-). This reaction is reversible. For a more stable linkage, the imine bond can be reduced to a secondary amine bond using a mild reducing agent like sodium cyanoborohydride. The azide group (-N₃) can then be used for subsequent "click chemistry" reactions with alkyne-containing molecules.

Q2: How can I confirm that my starting aldehyde reagent is not degraded? A: Aldehydes can oxidize to carboxylic acids, which are unreactive towards amines. If you suspect degradation, you can verify the integrity of the this compound reagent using mass spectrometry to confirm its molecular weight or by ¹H NMR spectroscopy.

Q3: My protein is sensitive to acidic conditions. What is the recommended pH? A: While optimal imine formation often occurs at a slightly acidic pH, if your protein is unstable, you can perform the reaction at a neutral pH (7.0-7.4). Be aware that the reaction rate may be slower at a neutral pH. It is crucial to perform small-scale pilot reactions to find a balance between protein stability and conjugation efficiency.

Q4: Can I use this reagent to target a specific site on my protein? A: The aldehyde group will react with accessible primary amines. This typically includes the N-terminal alpha-amine and the epsilon-amines of lysine residues, which can lead to a heterogeneous mixture of products. Site-specific conjugation would require advanced protein engineering strategies, such as incorporating a unique reactive group at the desired location.

Q5: What are the best methods to purify the final conjugate? A: The choice of purification method depends on the properties of your biomolecule and the degree of PEGylation.

  • Size Exclusion Chromatography (SEC): This is very effective for removing unreacted, low molecular weight PEG reagents from the much larger protein conjugate.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of conjugates with different degrees of PEGylation.

  • Hydrophobic Interaction Chromatography (HIC): This can also be used to separate PEGylated species, although its effectiveness can vary.

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange.

Q6: Are there any potential side effects of PEGylation I should be aware of? A: While PEGylation is widely used to improve the pharmacokinetic properties of therapeutic proteins, it can sometimes lead to reduced biological activity if the PEG chain sterically hinders the active site. In some cases, an immune response against PEG (anti-PEG antibodies) has been observed.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Bioconjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification A Prepare Amine-Free Buffer (e.g., MES, pH 6.0) B Dissolve Biomolecule in Buffer A->B D Combine Biomolecule and PEG-Azide Reagent B->D C Dissolve this compound (Freshly Prepared) C->D E Incubate (RT, 2-4h or 4°C, overnight) D->E F (Optional) Add Reducing Agent (e.g., NaBH3CN) for Stable Bond E->F G Monitor Reaction by HPLC or SDS-PAGE E->G F->G H Purify Conjugate (SEC, IEX, or Dialysis) G->H I Characterize Final Product (Mass Spec, HPLC) H->I troubleshooting_flow Troubleshooting Logic for Low Conjugation Yield cluster_reaction_check Reaction Conditions cluster_reagent_check Reagent Quality cluster_purification_check Purification & Analysis Start Low or No Conjugate Detected pH Is the pH optimal? (Test pH 5.0-8.0) Start->pH Ratio Is the PEG:Biomolecule ratio sufficient? (Increase molar excess) pH->Ratio Yes Result Improved Yield pH->Result No, adjust pH TimeTemp Are reaction time/temp adequate? (Increase duration/temp) Ratio->TimeTemp Yes Ratio->Result No, increase ratio Aldehyde Is the Aldehyde Reagent active? (Verify with MS or NMR) TimeTemp->Aldehyde Yes TimeTemp->Result No, optimize Buffer Is the buffer amine-free? (Use MES, HEPES, PBS) Aldehyde->Buffer Yes Aldehyde->Result No, use fresh reagent Purification Is product lost during purification? (Analyze intermediate steps) Buffer->Purification Yes Buffer->Result No, change buffer Purification->Result Yes Purification->Result No, optimize purification signaling_pathway Key Factors Influencing Aldehyde-Amine Ligation cluster_params Reaction Parameters cluster_quality Reagent & Buffer Quality cluster_process Process Steps center_node Conjugation Yield pH Reaction pH pH->center_node MolarRatio Molar Ratio MolarRatio->center_node Time Reaction Time Time->center_node Temp Temperature Temp->center_node Catalyst Catalyst (e.g., Aniline) Catalyst->center_node Aldehyde Aldehyde Stability Aldehyde->center_node Biomolecule Biomolecule Stability Biomolecule->center_node Buffer Buffer Composition Buffer->center_node Purification Purification Efficiency Purification->center_node

References

Side reactions of Ald-CH2-PEG5-Azide with proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ald-CH2-PEG5-Azide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and optimizing protein conjugation experiments. Below, you will find frequently asked questions and troubleshooting guides to address common issues encountered when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound with a protein?

The primary reaction is a two-step process called reductive amination .[1]

  • Imine Formation (Schiff Base): The aldehyde group (-CHO) on the PEG reagent reacts with a primary amine group (-NH₂) on the protein. This typically occurs at the N-terminal α-amine or the ε-amine of lysine residues. This initial reaction forms a reversible and unstable imine intermediate, also known as a Schiff base.[1][2]

  • Reduction: A mild reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. This agent selectively reduces the imine bond to form a stable, covalent secondary amine bond, permanently linking the PEG-Azide to the protein.[1][2]

Q2: What are the most common side reactions when using this compound, and how can they be minimized?

The primary side reactions involve the aldehyde group itself or non-specific reactions with the protein.

  • Oxidation of the Aldehyde: The aldehyde group on the PEG reagent can be oxidized to a carboxylic acid, which is unreactive toward amine groups. This is a common issue if the reagent is old, has been stored improperly, or is exposed to oxidizing agents.

    • Solution: Always use a fresh vial of the this compound reagent. Store it at the recommended temperature (typically -20°C), protected from moisture and light. Prepare solutions fresh for each experiment.

  • Cannizzaro Reaction: At high pH (typically >7.5), aldehydes can undergo a disproportionation reaction where two aldehyde molecules react to form a primary alcohol and a carboxylic acid. This consumes the reactive aldehyde.

    • Solution: Maintain the reaction pH in the optimal range of 5.0 to 7.0. Use a well-buffered system to prevent pH fluctuations.

  • Reaction with other Nucleophiles: While the reaction is selective for primary amines, other nucleophilic side chains on a protein (like cysteine or histidine) could potentially interact with the aldehyde, though this is less common under typical reductive amination conditions.

    • Solution: Optimizing the pH can enhance selectivity for the intended amine groups.

  • Protein Cross-linking: If the protein has multiple reactive amine sites, and a high molar excess of the PEG reagent is used, it's possible to get intermolecular cross-linking, which can lead to aggregation and precipitation.

    • Solution: Optimize the molar ratio of the PEG reagent to the protein. Start with a lower ratio (e.g., 5:1 to 10:1) and increase if necessary. Running the reaction at a lower protein concentration can also help.

Q3: I am observing low or no PEGylation. What are the likely causes?

Low conjugation yield is a common problem that can be traced to several factors:

  • Degraded PEG-Aldehyde Reagent: As mentioned, the aldehyde may have oxidized to an unreactive carboxylic acid.

  • Inactive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is sensitive to moisture and can lose its activity over time. If the reducing agent is inactive, the unstable imine intermediate will hydrolyze back to the starting materials.

  • Suboptimal pH: The reaction is highly pH-dependent. Imine formation is favored under slightly acidic conditions (pH 5-7). If the pH is too low, the protein's amine groups will be protonated and non-nucleophilic. If the pH is too high, the reaction rate may decrease, and side reactions can occur. A pH of around 6 is often a good starting point.

  • Competing Amines in Buffer: Using a buffer that contains primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the protein for reaction with the PEG-aldehyde, drastically reducing the yield.

    • Solution: Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or MES.

Q4: How can I achieve site-selective PEGylation, for instance, at the N-terminus instead of lysine residues?

Site-selectivity can often be controlled by pH. The α-amino group at the N-terminus of a protein generally has a lower pKa (around 7-8) than the ε-amino group of lysine residues (around 10.5). By performing the reaction at a lower pH (e.g., 5.0-6.0), the N-terminal amine is more nucleophilic than the lysine amines, favoring N-terminal modification.

Q5: My protein precipitates during the conjugation reaction. What can I do?

Protein precipitation or aggregation can occur for a few reasons:

  • Cross-linking: As described above, intermolecular cross-linking can lead to insoluble aggregates. Try reducing the PEG-to-protein molar ratio or using a more dilute protein solution.

  • Change in Solubility: The addition of PEG chains alters the physicochemical properties of the protein. The resulting conjugate may have different solubility characteristics.

    • Solution: Screen different buffer conditions. Varying the pH or ionic strength, or including solubility-enhancing additives like arginine or glycerol, may help keep the conjugate in solution.

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem 1: Low or No PEGylation Product Observed
Possible Cause Recommended Solution
Degraded this compound Use a fresh vial of the reagent. Ensure proper storage at -20°C, protected from moisture. Prepare solutions immediately before use.
Inactive Reducing Agent (e.g., NaBH₃CN) Use a fresh supply of the reducing agent. Store it in a desiccator to prevent inactivation by moisture.
Suboptimal Reaction pH Verify the pH of your reaction buffer and ensure it is between 5.0 and 7.0. A pH of ~6 is a good starting point.
Competing Amines in Buffer Ensure your buffer does not contain primary amines (e.g., Tris). Switch to a non-amine buffer like PBS or HEPES.
Insufficient Reaction Time or Temperature Increase the reaction time. Monitor progress at various time points (e.g., 2, 4, 8, 24 hours). The reaction can be performed at room temperature or 4°C; lower temperatures may require longer incubation but can improve protein stability.
Problem 2: Multiple Products or High Polydispersity
Possible Cause Recommended Solution
Reaction with Multiple Amine Sites To favor N-terminal modification, perform the reaction at a lower pH (5.0-6.0). To reduce the overall degree of PEGylation, lower the molar excess of the PEG reagent (e.g., start at 5:1 or 10:1 PEG:protein).
Incomplete Reaction The sample is a mix of unreacted, mono-PEGylated, and multi-PEGylated species. Increase reaction time or slightly increase the molar ratio of the PEG reagent.
Side Reactions Unexpected products may arise from side reactions like the Cannizzaro reaction. Ensure the pH does not exceed 7.5.

Quantitative Data Summary

Table 1: Key Reaction Parameter Optimization
ParameterRecommended RangeImpact on Main Reaction & Side Reactions
pH 5.0 - 7.0Optimal Range: Balances amine reactivity and minimizes side reactions. < pH 5.0: Slower reaction rate as amines become protonated. > pH 7.5: Increased risk of side reactions like the Cannizzaro reaction.
Temperature 4°C - 25°C (Room Temp)Room Temperature: Faster reaction rate. 4°C: Slower reaction rate but often better for maintaining protein stability during long incubations.
Molar Ratio (PEG:Protein) 5:1 to 50:1Lower Ratios (5:1 to 20:1): Recommended starting point. Reduces the risk of multi-PEGylation and cross-linking. Higher Ratios (>20:1): Can increase the degree of PEGylation but also increases the risk of multiple products and aggregation.
Reducing Agent Conc. ~20 mMSufficient concentration (e.g., 20 mM NaBH₃CN) is crucial to drive the reaction to the stable secondary amine product.

Experimental Protocols & Workflows

Diagram 1: Reaction and Troubleshooting Workflow

A 1. Prepare Protein Solution (1-5 mg/mL in amine-free buffer, pH 6.0) B 2. Prepare Reagents (Fresh this compound and NaBH3CN) A->B C 3. Conjugation Reaction (Add PEG-Azide, 5-20x molar excess. Incubate 1-2h at RT) B->C D 4. Reduction Step (Add NaBH3CN to ~20 mM. Incubate 2-24h at RT or 4°C) C->D E 5. Quench Reaction (Optional: add quenching reagent like Tris) D->E F 6. Analysis (SDS-PAGE, SEC, Mass Spec) E->F G Sufficient Yield? F->G H Correct Product Profile? G->H Yes I Troubleshoot Low Yield: - Check reagent activity - Verify pH - Optimize molar ratio/time G->I No J Troubleshoot Product Profile: - Adjust pH for selectivity - Lower PEG molar ratio - Optimize reaction time H->J No K 7. Purification (e.g., Size Exclusion Chromatography) H->K Yes I->C Re-optimize J->C Re-optimize

A logical workflow for performing and troubleshooting the PEGylation reaction.

Diagram 2: Chemical Reaction Pathways

cluster_main Main Reaction Pathway (Reductive Amination) cluster_side Potential Side Reactions Prot Protein-NH2 Imine Unstable Imine Intermediate (Schiff Base) Prot->Imine + PEG-Aldehyde (pH 5-7) PEG This compound Oxidized Carboxylic Acid-PEG (Inactive) PEG->Oxidized Oxidation (Improper Storage) Cannizzaro Alcohol + Carboxylic Acid (Consumed Reagent) PEG->Cannizzaro Cannizzaro Reaction (High pH > 7.5) Imine->Prot Hydrolysis (Reversible) Product Stable Secondary Amine (Desired Product) Imine->Product + NaBH3CN (Reduction)

The desired reductive amination pathway and key potential side reactions.

Protocol 1: General Protein PEGylation with this compound

This protocol is a general starting point and should be optimized for your specific protein.

  • Buffer Preparation: Prepare a suitable reaction buffer without primary amines. A common choice is 100 mM phosphate buffer or HEPES at pH 6.0.

  • Protein Preparation: Dissolve or exchange your protein into the reaction buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the PEG-aldehyde in the reaction buffer to create a stock solution (e.g., 10-50 mM).

    • Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer (e.g., 200 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., a 10-fold molar excess) of the dissolved PEG-aldehyde to the protein solution.

    • Mix gently and allow the reaction to proceed for 1-2 hours at room temperature to facilitate imine formation.

  • Reduction Step:

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of approximately 20 mM.

    • Continue the incubation for at least 2 hours, or overnight. The reaction can be performed at room temperature or at 4°C to improve protein stability.

  • Analysis and Purification:

    • Analyze the reaction mixture using SDS-PAGE. The PEGylated protein will migrate slower, showing an apparent increase in molecular weight.

    • Purify the PEGylated protein from excess reagents and unreacted protein using a method like Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Protocol 2: Analysis by SDS-PAGE
  • Sample Preparation: Mix a small aliquot of your reaction mixture with SDS-PAGE loading buffer. Do not boil samples if your protein is sensitive to heat-induced aggregation.

  • Electrophoresis: Load the unreacted protein as a control alongside your reaction time points. Run the gel according to standard procedures.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Interpretation: Compare the lanes. The unreacted protein will appear as a single band. Successful PEGylation will result in new, higher molecular weight bands corresponding to mono-, di-, or multi-PEGylated species. The apparent molecular weight increase from PEGylation is often larger than the actual mass added.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated conjugate from the smaller, unreacted protein and excess PEG reagent.

  • Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Sample Loading: Load your (quenched) reaction mixture onto the column.

  • Elution and Fraction Collection: Elute with the equilibration buffer at a constant flow rate. Collect fractions and monitor the eluate using UV absorbance at 280 nm. The larger, PEGylated protein will elute earlier than the smaller, unreacted protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify and pool those containing the pure, desired PEGylated product.

References

Ald-CH2-PEG5-Azide aggregation issues in nanoparticle conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding aggregation issues encountered when conjugating Ald-CH2-PEG5-Azide to nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains two reactive ends separated by a 5-unit polyethylene glycol (PEG) spacer.[1]

  • Aldehyde Group (Ald-CH2-): This end reacts with primary amines (-NH2), such as those on the surface of proteins or amine-functionalized nanoparticles, to form an initial imine bond.[2] This bond is then typically stabilized by reduction to a more stable secondary amine.

  • Azide Group (-N3): This end is used for "click chemistry," allowing for the highly efficient and specific attachment of molecules containing an alkyne group.[1][2] The hydrophilic PEG spacer helps to increase the solubility and stability of the resulting conjugate.[2] Its primary application is in bioconjugation and PEGylation of nanoparticles, proteins, and peptides to improve their characteristics for drug delivery and research applications.

Q2: Why are my nanoparticles aggregating immediately after I add the this compound linker?

Immediate aggregation is often a sign that the colloidal stability of your nanoparticles has been compromised. The most common causes include:

  • Inappropriate Buffer Conditions: The pH or ionic strength (salt concentration) of your reaction buffer may be destabilizing the nanoparticles. Nanoparticles that rely on electrostatic repulsion for stability are particularly sensitive to high salt concentrations, which can shield their surface charge and lead to aggregation.

  • Insufficient PEGylation: If the amount of PEG linker added is not enough to sufficiently coat the nanoparticle surface, exposed patches can interact, causing aggregation.

  • pH Shock: The reaction between an aldehyde and an amine to form an imine is most efficient at a slightly acidic pH (around 4.5-5.5). However, your nanoparticles may only be stable at a neutral or slightly basic pH. Changing the pH too rapidly to optimize the reaction can neutralize the nanoparticle's surface charge and induce aggregation.

Q3: How can I monitor and quantify nanoparticle aggregation?

The primary technique for monitoring nanoparticle size and aggregation in solution is Dynamic Light Scattering (DLS) . DLS measures the hydrodynamic diameter of the particles in a suspension.

  • A significant increase in the average hydrodynamic diameter after adding the PEG linker is a clear indication of aggregation.

  • The Polydispersity Index (PDI) is another value provided by DLS that indicates the broadness of the size distribution. A PDI value approaching 1.0 suggests a highly varied sample, which can be a sign of uncontrolled aggregation.

Q4: Can I use a standard Phosphate-Buffered Saline (PBS) for my conjugation reaction?

Using high ionic strength buffers like PBS is a common cause of aggregation, especially for nanoparticles that are stabilized by surface charge (e.g., citrate-stabilized gold or silver nanoparticles). The ions in PBS can screen the electrostatic repulsion between particles, allowing attractive forces (like van der Waals) to dominate and cause aggregation. It is generally recommended to use low ionic strength buffers.

Detailed Troubleshooting Guide
Problem: Severe aggregation is observed during the conjugation or reduction step.

Possible Cause 1: Suboptimal Buffer and pH Conditions

The conjugation process involves a two-step reaction (imine formation followed by reduction), each with its own optimal conditions that must be balanced with the conditions required for nanoparticle stability.

  • Detailed Explanation: The initial reaction of the aldehyde with an amine is acid-catalyzed and reversible, with an optimal rate typically between pH 4.5 and 5.5. At a lower pH, the amine becomes protonated and non-nucleophilic, while at a higher pH, the acid catalysis is insufficient. However, the nanoparticles themselves may have a very narrow pH range for stability. Forcing the pH into the optimal range for the reaction may push the nanoparticles past their isoelectric point, neutralize their surface charge, and cause irreversible aggregation.

  • Solution:

    • Characterize Nanoparticle Stability: Before conjugation, determine the stability of your nanoparticles across a range of pH values and buffer systems by measuring their Zeta Potential and hydrodynamic size (DLS).

    • Select an Appropriate Buffer: Use a low ionic strength buffer. MES or HEPES are often better choices than phosphate buffers for carbodiimide-like chemistry and can be adapted here.

    • Optimize pH: Find a compromise pH that allows for a reasonable reaction rate without sacrificing colloidal stability. A pH between 6.0 and 7.5 is often a good starting point. The reaction may be slower, but nanoparticle integrity is more critical.

Possible Cause 2: Insufficient Steric Hindrance from PEG Chains

The PEG5 linker may not be long enough or dense enough on the surface to provide adequate steric protection against aggregation, especially in solutions with moderate ionic strength.

  • Detailed Explanation: PEGylation prevents aggregation by creating a hydrophilic layer on the nanoparticle surface that provides steric hindrance. The effectiveness of this layer depends on both the length of the PEG chain and its density on the surface. If the PEG5 chain (approx. 2.3 nm in length) is too short relative to the size and surface energy of the nanoparticle, it may not be sufficient to prevent aggregation. This is particularly true if the surface coverage is incomplete.

  • Solution:

    • Increase Molar Excess of PEG Linker: Ensure you are using a sufficient molar excess of this compound to achieve a high surface density. Titrate the concentration of the PEG linker to find the optimal amount.

    • Consider a Longer PEG Linker: If aggregation persists, using a linker with a longer PEG chain (e.g., PEG12, PEG24) can provide a thicker, more effective steric barrier. However, be aware that very long PEG chains can sometimes interfere with the function of targeted ligands.

Possible Cause 3: Destabilization by the Reducing Agent

The addition of the reducing agent, typically sodium cyanoborohydride (NaBH₃CN), can alter the chemical environment and destabilize the nanoparticles.

  • Detailed Explanation: Sodium cyanoborohydride is a mild reducing agent that is effective at reducing imines to stable secondary amines in the presence of other functional groups. It is most effective in a one-pot reaction at a slightly acidic pH (around 6-7). However, adding another chemical component, especially a salt, can disrupt the delicate balance of forces that keep the nanoparticles suspended.

  • Solution:

    • Optimize Reductant Concentration: Use the lowest effective concentration of NaBH₃CN. A 5- to 10-fold molar excess relative to the PEG linker is a common starting point.

    • Slow Addition: Add the reducing agent solution slowly and dropwise to the nanoparticle suspension while gently stirring to avoid localized concentration shocks.

    • Consider an Alternative: Sodium triacetoxyborohydride (STAB) is a similarly mild but safer alternative that is also highly effective for reductive aminations and may be better tolerated by some nanoparticle systems.

Data & Parameter Summary

Table 1: Recommended Reaction & Storage Conditions

ParameterConjugation Step (Imine Formation)Reduction Step (Amine Formation)Final Storage
Buffer Type MES, HEPES, or low-molarity phosphate bufferSame as conjugationCitrate buffer, HEPES, or PBS (if stable)
pH Range 6.0 - 7.5 (Compromise)6.0 - 7.07.0 - 8.5 (or optimal for stability)
Ionic Strength < 25 mM< 25 mMAs low as possible for stability
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)4°C (Avoid freezing)

Table 2: Qualitative Influence of PEG Linker Properties on Stability

PEG PropertyEffect on Steric HindranceRisk of AggregationPotential Impact on Targeting
Short Chain (e.g., PEG5) ModerateHigherLower interference with ligands
Long Chain (e.g., >PEG12) HighLowerCan mask targeting ligands ("Stealth Effect")
Low Surface Density LowHighIneffective protection
High Surface Density HighLowOptimal protection
Experimental Protocols & Visualizations
General Protocol for Nanoparticle Conjugation

This protocol provides a general workflow. Concentrations and volumes must be optimized for your specific nanoparticle system.

  • Preparation: Suspend amine-functionalized nanoparticles in a low ionic strength buffer (e.g., 10 mM MES, pH 6.5).

  • Characterization (Baseline): Measure the hydrodynamic diameter and PDI of the nanoparticles using DLS to establish a baseline.

  • PEGylation: Add a calculated molar excess of this compound to the nanoparticle suspension.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring to allow for imine bond formation.

  • Reduction: Prepare a fresh solution of sodium cyanoborohydride (NaBH₃CN) in the same buffer. Add it dropwise to the reaction mixture to a final molar excess of 5-10 fold over the PEG linker.

  • Final Reaction: Allow the reduction reaction to proceed overnight at room temperature with gentle stirring.

  • Purification: Purify the conjugated nanoparticles to remove excess reagents. This is typically done by repeated centrifugation and resuspension in a suitable storage buffer.

  • Characterization (Final): Measure the DLS of the final product to confirm an increase in size consistent with PEGylation and to check for signs of aggregation.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_final Purification & Analysis start Amine-NP in Low Ionic Buffer dls1 DLS Measurement (Baseline) start->dls1 Analyze peg Add This compound dls1->peg Conjugate incubate Incubate 1-2h (Imine Formation) peg->incubate reductant Add NaBH3CN (Reduction) incubate->reductant react_final React Overnight reductant->react_final purify Centrifuge & Resuspend react_final->purify dls2 DLS Measurement (Final Product) purify->dls2 Analyze finish Purified PEG-Azide NP dls2->finish Store troubleshooting_flowchart start Aggregation Observed? q_when When did it occur? start->q_when cause_peg Likely Cause: - High Ionic Strength (Buffer) - Incorrect pH - Insufficient PEG linker q_when->cause_peg During PEG Addition cause_reduct Likely Cause: - Reductant concentration too high - pH shift during addition q_when->cause_reduct During Reduction Step cause_storage Likely Cause: - Incomplete Surface Coverage - PEG chain too short - Improper storage buffer q_when->cause_storage Post-Purification or in Storage sol_peg Solution: 1. Switch to low ionic buffer (MES/HEPES) 2. Optimize pH (6.0-7.5) 3. Increase PEG molar excess cause_peg->sol_peg sol_reduct Solution: 1. Lower NaBH3CN concentration 2. Add reductant dropwise 3. Check pH before/after addition cause_reduct->sol_reduct sol_storage Solution: 1. Increase PEG concentration in reaction 2. Test a longer PEG linker (>PEG5) 3. Re-purify and store in optimal buffer cause_storage->sol_storage

References

Technical Support Center: Ald-CH2-PEG5-Azide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ald-CH2-PEG5-Azide. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of your bioconjugation reactions.

I. Troubleshooting Guides

This section addresses common issues encountered during the two-step conjugation process involving this compound: 1) Aldehyde-amine conjugation via reductive amination, and 2) Azide-alkyne cycloaddition (SPAAC).

Aldehyde-Amine Conjugation (Reductive Amination)

Problem: Low Conjugation Yield

Potential CauseRecommended Solution
Suboptimal pH The initial Schiff base formation is most efficient at a pH of 6.0-7.5.[1] Ensure your reaction buffer is within this range. The subsequent reduction step is also pH-dependent.
Inefficient Reducing Agent Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine bond over the aldehyde.[1] Ensure it is fresh and used at an appropriate concentration (typically 20-50 mM).[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) can be an alternative.
Hydrolysis of Schiff Base The Schiff base intermediate is susceptible to hydrolysis. Proceed with the reduction step promptly after the initial incubation period.
Steric Hindrance The PEG5 spacer is designed to reduce steric hindrance, but the accessibility of the target amine on the biomolecule is crucial.[2] Consider optimizing the molar ratio of the linker to your biomolecule.
Presence of Primary Amines in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your target biomolecule for the aldehyde group.[3] Use amine-free buffers such as phosphate, HEPES, or borate buffers.

Problem: Protein Aggregation After Conjugation

Potential CauseRecommended Solution
Protein Instability at Reaction pH Ensure the chosen pH for the reaction is one at which your protein is known to be stable.
Excessive Stirring/Agitation Vigorous mixing can lead to protein denaturation. Use gentle mixing or agitation.
High Degree of PEGylation Over-conjugation can sometimes lead to aggregation. Try reducing the molar excess of the this compound linker.
Hydrophobic Interactions Although the PEG linker is hydrophilic, extensive modification might expose hydrophobic patches on the protein. Including stabilizing additives like sucrose, trehalose, arginine, or glycine in the buffer can help mitigate this.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Problem: Low Yield in Copper-Free Click Chemistry

Potential CauseRecommended Solution
Suboptimal pH and Buffer Higher pH values (up to 8.5) generally increase SPAAC reaction rates. HEPES buffer has been shown to yield higher rate constants compared to PBS.
Low Reactant Concentration The reaction rate is dependent on the concentration of both the azide and the strained alkyne (e.g., DBCO). Ensure adequate concentrations of both reactants. If solubility is an issue, consider using a co-solvent like DMSO, but keep the aqueous portion high as water can accelerate the reaction.
Steric Hindrance The PEG5 linker helps to make the azide group accessible. However, the structure of the strained alkyne and the biomolecule can still cause steric hindrance.
Instability of Reagents Ensure the strained alkyne reagent (e.g., DBCO) has not degraded. Some cyclooctynes can be susceptible to oxidation or hydrolysis over time.
Incorrect Molar Ratios A molar excess of one reagent over the other is often used to drive the reaction to completion. A 10-fold molar excess of the smaller molecule is a good starting point.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the initial aldehyde-amine reaction?

A1: The optimal pH for the formation of the Schiff base between the aldehyde and an amine is typically between 6.0 and 7.5. It is a balance between having a sufficient concentration of the deprotonated, nucleophilic amine and avoiding side reactions.

Q2: Which reducing agent should I use for the reductive amination step?

A2: Sodium cyanoborohydride (NaBH₃CN) is widely recommended because it is mild and selectively reduces the imine (Schiff base) in the presence of the aldehyde, minimizing unwanted side reactions.

Q3: Can I perform the aldehyde-amine conjugation and the SPAAC reaction in a one-pot synthesis?

A3: It is generally recommended to perform the two reactions sequentially with a purification step in between. This is to remove the excess reducing agent and other components from the first reaction that could potentially interfere with the SPAAC reaction.

Q4: How does the PEG5 linker affect the reaction efficiency?

A4: The hydrophilic PEG5 spacer increases the aqueous solubility of the linker and the resulting conjugate. It also acts as a spacer to reduce steric hindrance, making the terminal azide and aldehyde groups more accessible for reaction, which can enhance reaction efficiency.

Q5: What is the advantage of using SPAAC (copper-free click chemistry) over the copper-catalyzed version (CuAAC)?

A5: SPAAC is bioorthogonal and does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo. CuAAC, while often faster, is not suitable for live-cell applications due to the toxicity of copper.

Q6: How can I monitor the progress of my conjugation reactions?

A6: For the aldehyde-amine conjugation, you can use techniques like SDS-PAGE, which will show a shift in the molecular weight of the protein upon conjugation. For the SPAAC reaction, if you are using a DBCO reagent, you can monitor the decrease in its characteristic UV absorbance at around 310 nm. Mass spectrometry can also be used to confirm the final conjugate.

III. Experimental Protocols

Protocol 1: Two-Step Bioconjugation of a Protein with an Alkyne-Modified Molecule

This protocol outlines the conjugation of this compound to a protein via reductive amination, followed by a SPAAC reaction with a DBCO-functionalized molecule.

Step 1: Reductive Amination of the Protein

  • Protein Preparation : Dissolve the protein in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.2) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • Reagent Preparation : Prepare a 10 mM stock solution of this compound in an organic solvent like DMSO.

  • Schiff Base Formation : Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Incubate for 60-90 minutes at room temperature with gentle mixing.

  • Reduction : Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer. Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation : Continue the incubation for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification : Remove excess linker and reducing agent using a desalting column or dialysis against the desired buffer for the next step (e.g., PBS, pH 7.4).

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Reactant Preparation : Prepare the azide-functionalized protein from Step 1 in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.5). Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Reaction Setup : Add a 5-10 fold molar excess of the DBCO-functionalized molecule to the azide-functionalized protein solution.

  • Incubation : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or UV-Vis spectroscopy.

  • Purification : Purify the final bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

IV. Data Presentation

Table 1: Influence of pH and Buffer on SPAAC Reaction Rates
BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS7.00.32–0.85
HEPES7.00.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77

Note: Higher pH values generally lead to increased SPAAC reaction rates, except in HEPES buffer.

V. Visualizations

experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: SPAAC Reaction protein Protein in Amine-Free Buffer schiff_base Schiff Base Formation (pH 6.0-7.5) protein->schiff_base linker This compound linker->schiff_base reducing_agent Add NaBH3CN schiff_base->reducing_agent reduction Reduction reducing_agent->reduction azide_protein Azide-Functionalized Protein reduction->azide_protein purification1 Purification (Desalting/Dialysis) azide_protein->purification1 spaac_reaction SPAAC Reaction (pH 7.4-8.5) purification1->spaac_reaction Purified Azide-Protein dbco_molecule DBCO-Functionalized Molecule dbco_molecule->spaac_reaction conjugate Final Bioconjugate spaac_reaction->conjugate purification2 Purification (SEC/Dialysis) conjugate->purification2

Caption: Workflow for the two-step bioconjugation using this compound.

troubleshooting_workflow start Low Reaction Efficiency q1 Which step has low efficiency? start->q1 step1 Reductive Amination q1->step1 Step 1 step2 SPAAC Reaction q1->step2 Step 2 q_ra_ph Is pH optimal (6.0-7.5)? step1->q_ra_ph q_spaac_ph Is pH optimal (7.4-8.5)? step2->q_spaac_ph q_ra_buffer Is buffer amine-free? q_ra_ph->q_ra_buffer Yes solve_ra Adjust pH, buffer, or reagent q_ra_ph->solve_ra No q_ra_reagent Is reducing agent fresh and correct? q_ra_buffer->q_ra_reagent Yes q_ra_buffer->solve_ra No q_ra_reagent->solve_ra No q_spaac_conc Are reactant concentrations adequate? q_spaac_ph->q_spaac_conc Yes solve_spaac Adjust pH, concentration, or use fresh reagent q_spaac_ph->solve_spaac No q_spaac_reagent Is DBCO reagent stable? q_spaac_conc->q_spaac_reagent Yes q_spaac_conc->solve_spaac No q_spaac_reagent->solve_spaac No

Caption: Troubleshooting decision tree for low reaction efficiency.

References

Technical Support Center: Ald-CH2-PEG5-Azide Linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Ald-CH2-PEG5-Azide linker. This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and drug development professionals. The content is designed to address specific stability issues and other challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the this compound linker?

The primary stability concerns for this bifunctional linker revolve around its two reactive ends: the aldehyde group and the azide group.

  • Aldehyde Group: The aldehyde is the more reactive and sensitive part of the linker. It is susceptible to oxidation (conversion to a carboxylic acid), which renders it unreactive towards amines. It can also form a reversible imine (Schiff base) bond with primary amines; this bond is prone to hydrolysis and requires a reduction step to form a stable secondary amine bond.[1][2]

  • Azide Group: The azide group is exceptionally stable under a wide range of experimental conditions, including those typically used for reductive amination.[3] It does not interfere with the aldehyde-amine conjugation and remains intact for subsequent "click chemistry" reactions.[3][4]

  • PEG Spacer: The PEG5 spacer itself is hydrophilic and generally stable, contributing to the solubility and biocompatibility of the conjugate.

Q2: How should the this compound linker be stored to ensure its stability?

To maintain the integrity of the aldehyde group, the linker should be stored under controlled conditions. Proper storage is critical to prevent degradation and ensure high reactivity in conjugation experiments. For long-term stability, it is recommended to store the linker at -20°C, desiccated, and protected from light. Repeated freeze-thaw cycles should be avoided.

Q3: What is the optimal pH for conjugation reactions involving the aldehyde group?

The optimal pH depends on the specific reaction. For the initial formation of an imine (Schiff base) with a primary amine, a slightly acidic to neutral pH (pH 6.0-7.5) is generally recommended. If forming a more stable hydrazone bond with a hydrazide, the reaction is typically performed at a pH of 5 to 7. For the subsequent reduction of the Schiff base to a stable secondary amine using a reducing agent like sodium cyanoborohydride (NaCNBH₃), the reaction is also carried out in this pH range.

Q4: How stable is the linkage formed by the aldehyde group?

The stability of the resulting linkage is highly dependent on the chemistry used.

  • Schiff Base (Imine): The initial bond formed between the aldehyde and a primary amine is an imine, which is reversible and susceptible to hydrolysis, especially in aqueous solutions.

  • Hydrazone Bond: A hydrazone bond, formed between an aldehyde and a hydrazide, is considerably more stable than a simple Schiff base but can be designed to be cleavable under acidic conditions, such as those found in lysosomes (pH 4.5-5.0).

  • Secondary Amine Bond: After reduction of the Schiff base (reductive amination), a highly stable secondary amine bond is formed. This linkage is considered non-cleavable under typical physiological conditions.

Troubleshooting Guide

Q5: I am observing low conjugation efficiency. What are the potential causes and solutions?

Low yield of the desired conjugate is a common issue that can stem from several factors related to linker stability and reaction conditions.

Potential Causes:

  • Degradation of Aldehyde: The aldehyde group may have oxidized to a non-reactive carboxylic acid due to improper storage or handling.

  • Suboptimal Reaction pH: The pH of the conjugation buffer may not be optimal for Schiff base formation or for the activity of the reducing agent.

  • Ineffective Reducing Agent: The reducing agent (e.g., NaCNBH₃) may have lost its activity or was not added at the correct concentration.

  • Steric Hindrance: The conjugation site on the protein or biomolecule may be sterically hindered, preventing the linker from accessing it effectively. The PEG spacer is designed to help with this, but it may not always be sufficient.

Solutions:

  • Verify Linker Integrity: Before starting the conjugation, assess the purity and integrity of the linker using analytical methods like HPLC or Mass Spectrometry.

  • Optimize Reaction Conditions: Perform a series of small-scale optimization reactions by varying the pH of the buffer and the molar excess of the linker.

  • Use Fresh Reducing Agent: Prepare a fresh solution of the reducing agent immediately before use.

  • Increase Reaction Time or Temperature: Extending the reaction time or slightly increasing the temperature (e.g., from 4°C to room temperature) can sometimes improve yields, but must be balanced against the stability of the biomolecule.

G Troubleshooting Workflow: Low Conjugation Yield start_node Low Conjugation Yield Observed c1 Is Linker Integrity Confirmed? start_node->c1 Initial Check check_node check_node action_node action_node result_node result_node a1 Action: Test Aldehyde Linker via HPLC/MS Analysis c1->a1 No c2 Is Reaction pH Optimal (e.g., pH 6.0-7.5)? c1->c2 Yes r1 Linker Degraded? a1->r1 Analysis Result a3 Action: Perform pH screening with small-scale trials. c2->a3 No / Unsure c3 Is Reducing Agent Fresh and Active? c2->c3 Yes r1->c2 No a2 Solution: Use a fresh batch of the linker. r1->a2 Yes r2 Yield Improved? a3->r2 Optimization a4 Action: Prepare a fresh solution of NaCNBH3 just before use. c3->a4 No / Unsure r3 Consider Other Factors: - Steric Hindrance - Molar Ratio - Reaction Time/Temp c3->r3 Yes a4->r2

Caption: Troubleshooting decision tree for low conjugation yield.

Q6: My purified antibody-drug conjugate (ADC) shows signs of aggregation. Why is this happening?

Aggregation can occur when conjugating hydrophobic payloads to an antibody, reducing the overall solubility of the ADC. While the hydrophilic PEG linker is designed to counteract this, aggregation can still be an issue.

Potential Causes:

  • High Drug-to-Antibody Ratio (DAR): Attaching too many hydrophobic drug molecules can lead to aggregation and precipitation.

  • Unfavorable Buffer Conditions: The pH or ionic strength of the buffer used during conjugation or for the final formulation may promote aggregation.

  • Presence of Organic Co-solvents: High concentrations of organic solvents (like DMSO or DMF), often used to dissolve the linker-payload, can denature the antibody and cause it to aggregate.

Solutions:

  • Optimize the DAR: Aim for a lower, more controlled DAR by adjusting the molar excess of the linker-payload in the reaction.

  • Screen Buffer Conditions: Test different buffers, pH levels, and excipients (e.g., polysorbate, sucrose) to find a formulation that maximizes ADC solubility.

  • Minimize Organic Co-solvent: Use the lowest possible concentration of the organic co-solvent needed to dissolve the linker-payload. Add it to the reaction mixture slowly while gently stirring.

  • Analytical Characterization: Use Size Exclusion Chromatography (SEC) to quantify the amount of high molecular weight (HMW) aggregates in your sample.

Quantitative Data Summary

While specific kinetic data for the this compound linker is proprietary or found within specific research contexts, the table below provides an illustrative summary of the relative stability of linkages formed from an aldehyde group under different pH conditions, based on established chemical principles.

Linkage TypeFormed FrompH 4.5 (Lysosomal)pH 7.4 (Physiological)Characteristics
Schiff Base (Imine) Aldehyde + AmineUnstable (Hydrolyzes)Very Unstable (Hydrolyzes)Reversible; requires reduction to be stabilized.
Hydrazone Aldehyde + HydrazideLabile (Hydrolyzes)Relatively StableOften used as an acid-cleavable linker in ADCs.
Secondary Amine Aldehyde + Amine + ReductantStableStableConsidered a permanent, non-cleavable linkage.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol outlines a general method for conjugating the this compound linker to a primary amine (e.g., lysine residue) on a protein or antibody.

Materials:

  • Protein/antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound linker.

  • Anhydrous DMSO or DMF.

  • Sodium cyanoborohydride (NaCNBH₃).

  • Reaction Buffer (e.g., 100 mM phosphate buffer with 150 mM NaCl, pH 7.0).

  • Quenching solution (e.g., 1 M Tris buffer, pH 7.5).

  • Purification system (e.g., SEC or IEX chromatography).

Methodology:

  • Protein Preparation: Exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Prepare a 10 mM stock solution of the this compound linker in anhydrous DMSO.

  • Conjugation Reaction: Add the linker stock solution to the protein solution to achieve a 10-20 fold molar excess. Gently mix.

  • Reduction: Immediately add a freshly prepared solution of NaCNBH₃ to the reaction mixture to a final concentration of ~20 mM.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Remove unreacted linker and other reagents by purifying the conjugate using size-exclusion or ion-exchange chromatography.

  • Characterization: Analyze the purified conjugate using methods like HIC-HPLC or Mass Spectrometry to determine the DAR and confirm successful conjugation.

G Experimental Workflow: Reductive Amination cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_node prep_node step_node step_node final_node final_node p1 Prepare Protein in Reaction Buffer (pH 7.0) s1 1. Add Linker to Protein (10-20x molar excess) p1->s1 p2 Prepare Linker Stock (10 mM in DMSO) p2->s1 p3 Prepare Fresh NaCNBH3 Solution s2 2. Add NaCNBH3 Reductant p3->s2 s1->s2 s3 3. Incubate (e.g., 4h at RT) s2->s3 s4 4. Quench Reaction s3->s4 a1 5. Purify Conjugate via SEC s4->a1 a2 6. Characterize DAR via HIC/MS a1->a2 f1 Purified Conjugate a2->f1 Final Product

Caption: General workflow for protein conjugation via reductive amination.

Protocol 2: HPLC-Based Assay for Linker/Conjugate Stability

This protocol describes using Reverse-Phase HPLC (RP-HPLC) to assess the stability of the linker or the final conjugate under specific stress conditions (e.g., in human plasma or at different pH values).

Methodology:

  • Sample Preparation: Incubate the test molecule (linker or purified conjugate) at a known concentration in the desired buffer (e.g., PBS pH 7.4, acetate buffer pH 5.0, or human plasma) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching: If incubating in plasma, precipitate the proteins by adding an equal volume of cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant. For buffer incubations, the sample can often be injected directly.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 RP-HPLC column.

    • Run a gradient of water and acetonitrile (both typically containing 0.1% formic acid or TFA).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for protein, or a specific wavelength for a UV-active payload).

  • Data Analysis: Quantify the peak area of the intact molecule at each time point. A decrease in the main peak area, or the appearance of new peaks, indicates degradation. Plot the percentage of intact molecule remaining versus time to determine its stability profile.

G Linkage Stability Pathway cluster_reduction reactant_node reactant_node intermediate_node intermediate_node product_node product_node condition_node condition_node r1 Protein-NH2 + OHC-Linker i1 Protein-N=CH-Linker (Unstable Schiff Base) r1->i1 pH 6-7.5 i1->r1 Hydrolysis (Reversible) p1 Protein-NH-CH2-Linker (Stable Secondary Amine) i1->p1 Reduction c1 e.g., NaCNBH3

References

Preventing aggregation with Ald-CH2-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ald-CH2-PEG5-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this bifunctional PEG linker. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly the prevention of aggregation during bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains an aldehyde group (-CHO) at one end and an azide group (-N3) at the other, connected by a 5-unit polyethylene glycol (PEG) spacer.[1][2] Its primary applications are in bioconjugation and drug delivery. The aldehyde group can react with primary amines (like the N-terminus of a protein or lysine residues) to form a Schiff base, which can be stabilized by reduction to a secondary amine.[3][4] The azide group can be used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with molecules containing alkyne groups.[2] The PEG spacer enhances solubility and reduces steric hindrance.

Q2: What is the chemical reaction between this compound and a protein?

The reaction between the aldehyde group of this compound and a primary amine on a protein is a two-step process called reductive amination.

  • Imine Formation (Schiff Base): The aldehyde group reacts with a primary amine on the protein (e.g., the N-terminus or the ε-amine of a lysine residue) to form an unstable imine intermediate (a Schiff base). This reaction is reversible and is favored under slightly acidic conditions (pH 5-7).

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is added to reduce the imine bond to a stable secondary amine bond, covalently linking the PEG to the protein.

Q3: Why does aggregation sometimes occur during PEGylation?

While PEGylation is often used to increase the solubility and stability of proteins and prevent aggregation, the PEGylation process itself can sometimes induce aggregation. This can be due to several factors:

  • Protein Instability: The reaction conditions (e.g., pH, temperature) may cause the protein to partially unfold, exposing hydrophobic regions that can lead to aggregation.

  • Cross-linking: If the PEG reagent is bifunctional and not used in a controlled manner, it can potentially cross-link multiple protein molecules, leading to aggregation.

  • High Protein Concentration: Higher concentrations of protein can increase the likelihood of intermolecular interactions and aggregation.

  • Inappropriate Molar Ratio: A high molar excess of the PEG reagent can lead to extensive modification of the protein surface, which in some cases can promote aggregation.

  • Pre-existing Aggregates: If the initial protein sample contains small amounts of aggregates, these can act as seeds for further aggregation during the reaction.

Q4: How should this compound be stored?

This compound should be stored at -20°C and protected from moisture to prevent degradation of the aldehyde group through hydrolysis and oxidation. It is recommended to use a fresh vial of the reagent if degradation is suspected.

Troubleshooting Guide: Preventing Aggregation

This guide provides a systematic approach to troubleshooting and preventing aggregation during PEGylation with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Visible Precipitation or Cloudiness During Reaction 1. Suboptimal pH: The reaction buffer pH may be destabilizing the protein.- Ensure the reaction buffer pH is within the optimal range for both the reaction and protein stability (typically pH 5.0-7.0 for reductive amination). - Perform small-scale pilot experiments at different pH values to determine the best conditions for your specific protein.
2. High Protein Concentration: The concentration of the protein may be too high, promoting intermolecular interactions.- Reduce the protein concentration in the reaction mixture.
3. Inappropriate Temperature: The reaction temperature may be causing protein unfolding.- Perform the reaction at a lower temperature (e.g., 4°C) to enhance protein stability.
4. Pre-existing Aggregates in Protein Stock: The starting protein material may contain aggregates that seed further aggregation.- Purify the protein stock immediately before PEGylation using size-exclusion chromatography (SEC) to remove any pre-existing aggregates.
High Polydispersity and Presence of High Molecular Weight Species in Analysis (e.g., SEC, SDS-PAGE) 1. Excessive PEGylation (Multi-PEGylation): A high molar ratio of this compound to protein can lead to the attachment of multiple PEG chains, which may induce aggregation.- Systematically decrease the molar ratio of the PEG reagent to the protein to find the optimal balance between PEGylation efficiency and aggregation. - A starting point of 5 to 20-fold molar excess of PEG to protein is common, but this needs to be optimized.
2. Cross-linking (less common with mono-aldehyde PEG): If the PEG reagent is not pure or has undergone side reactions, it could lead to cross-linking.- Ensure the purity of your this compound.
Low Yield of Monomeric PEGylated Product 1. Aggregation Leading to Loss of Product: Aggregated protein may be lost during purification steps.- Address the causes of aggregation as outlined above (pH, temperature, concentration, molar ratio).
2. Inefficient Reaction Conditions: The reaction may not be proceeding to completion, leaving a significant amount of unreacted protein that might be prone to aggregation under the reaction conditions.- Increase the reaction time and monitor the progress at various time points (e.g., 2, 4, 8, 24 hours). - Ensure the reducing agent is fresh and active.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound via Reductive Amination

This protocol outlines a general method for conjugating this compound to a protein. Optimization of pH, molar ratios, and reaction time is recommended for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., 100 mM MES or HEPES, pH 6.0)

  • Reducing Agent (e.g., Sodium cyanoborohydride)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Protein Preparation: Prepare a 1-5 mg/mL solution of the protein in the Reaction Buffer. Ensure the protein is pure and free of aggregates by performing SEC if necessary.

  • This compound Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to achieve a stock concentration suitable for the desired molar ratio.

  • Reaction Initiation: Add the this compound solution to the protein solution to achieve the desired PEG:protein molar ratio (e.g., 10:1). Mix gently.

  • Addition of Reducing Agent: Add the reducing agent to the reaction mixture. A final concentration of 20-50 mM for sodium cyanoborohydride is a common starting point.

  • Incubation: Incubate the reaction at room temperature or 4°C for 2 to 24 hours with gentle stirring. The optimal time should be determined empirically.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method. SEC is effective for removing unreacted PEG and quenching reagent, while ion-exchange chromatography (IEX) can separate different PEGylated species.

  • Analysis: Analyze the purified fractions using SDS-PAGE, SEC, and/or mass spectrometry to confirm the degree of PEGylation and purity.

Protocol 2: Click Chemistry Conjugation with the Azide Moiety

This protocol describes the conjugation of the azide-functionalized PEGylated protein with an alkyne-containing molecule via CuAAC.

Materials:

  • Azide-PEGylated protein

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., Sodium ascorbate)

  • Ligand (e.g., THPTA)

  • Reaction Buffer (e.g., Phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-PEGylated protein in the Reaction Buffer.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO).

    • Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

  • Reaction Setup:

    • In a reaction tube, add the azide-PEGylated protein.

    • Add the alkyne-containing molecule (typically a 2-10 fold molar excess over the protein).

    • Add the THPTA ligand to the CuSO4 solution in a 5:1 molar ratio to prepare the copper catalyst complex.

    • Add the copper catalyst complex to the reaction mixture (final concentration of CuSO4 is typically 50-200 µM).

    • Initiate the reaction by adding sodium ascorbate (final concentration is typically 1-5 mM).

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using an appropriate method, such as SEC or affinity chromatography, to remove excess reagents and the catalyst.

Visualizations

experimental_workflow Experimental Workflow for Protein PEGylation and Conjugation cluster_prep Preparation cluster_reaction Reductive Amination cluster_purification1 Purification 1 cluster_click_chem Click Chemistry (CuAAC) cluster_purification2 Purification 2 protein Protein Solution (Aggregate-free) reaction_mix Reaction Mixture: Protein + PEG-Azide + Reducing Agent protein->reaction_mix peg_azide This compound Solution peg_azide->reaction_mix incubation Incubation (2-24h, 4°C or RT) reaction_mix->incubation quenching Quenching (e.g., Tris buffer) incubation->quenching purification1 Purification (SEC or IEX) quenching->purification1 peg_protein Purified Azide-PEG-Protein purification1->peg_protein click_reaction Click Reaction: PEG-Protein + Alkyne-Molecule + Cu(I) Catalyst peg_protein->click_reaction incubation2 Incubation (1-4h, RT) click_reaction->incubation2 purification2 Final Purification (e.g., SEC) incubation2->purification2 final_product Final Conjugate purification2->final_product

Caption: Workflow for PEGylation and subsequent click chemistry conjugation.

troubleshooting_logic Troubleshooting Logic for Aggregation cluster_conditions Reaction Conditions cluster_reagents Reagents start Aggregation Observed? check_protein Ensure Aggregate-Free Protein (SEC) start->check_protein Yes no_aggregation Successful PEGylation start->no_aggregation No check_ph Check/Optimize pH (5.0-7.0) lower_temp Lower Temperature (e.g., 4°C) check_ph->lower_temp lower_conc Lower Protein Concentration lower_temp->lower_conc optimize_ratio Optimize PEG:Protein Molar Ratio lower_conc->optimize_ratio check_protein->check_ph optimize_ratio->no_aggregation Resolved

Caption: Decision tree for troubleshooting aggregation issues.

References

Technical Support Center: Ald-CH2-PEG5-Azide Reaction Buffer Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reactions involving Ald-CH2-PEG5-Azide. This heterobifunctional linker possesses two distinct reactive functionalities: an aldehyde group for reaction with primary amines (reductive amination) and an azide group for "click chemistry."[1][2][3] Successful bioconjugation requires a sequential, two-step approach where the reaction buffer and conditions are optimized for each step independently.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges.

Part 1: Troubleshooting Guide & FAQs

This section is divided into the two key reactions of the this compound linker.

Section 1.1: Aldehyde Reaction (Reductive Amination)

The aldehyde group reacts with primary amines (e.g., the N-terminus or lysine residues of a protein) to form an initial Schiff base, which is then stabilized by a reducing agent to form a covalent secondary amine bond.[1]

Q1: My reductive amination yield is low. What are the common causes? Low yield is often due to suboptimal pH, the use of incompatible buffers, an inactive reducing agent, or unfavorable stoichiometry. A systematic review of each parameter is the best approach.[4]

Q2: What is the optimal pH for the aldehyde-amine reaction? The optimal pH depends on the desired selectivity.

  • For selective N-terminal labeling: A mildly acidic pH of ~5.0-7.0 is recommended. At this pH, the N-terminal α-amine (pKa ~8) is more nucleophilic than the protonated ε-amino groups of lysine residues (pKa ~10.5).

  • For labeling both N-terminus and lysine residues: A pH range of 7.0-9.0 is typically used to ensure the lysine side chains are sufficiently deprotonated and reactive.

Q3: Which buffers should I absolutely avoid for reductive amination? It is critical to avoid buffers containing primary amines, such as Tris (TBS) and glycine . These buffer components will compete with your target molecule for reaction with the aldehyde group, significantly reducing your conjugation efficiency.

Q4: My protein is precipitating during the reaction. How can I fix this? Protein precipitation can be caused by the organic co-solvent (like DMSO or DMF) used to dissolve the PEG linker, or by changes in pH. Try to minimize the volume of the organic solvent to less than 10% of the total reaction volume. Additionally, performing a buffer screen to find the optimal pH for your specific protein's stability is recommended.

Q5: I'm observing multiple PEGylations on my protein, leading to a heterogeneous product. How can I control this? This is likely due to a high molar excess of the PEG linker. Reduce the molar ratio of this compound to your protein. You can also shorten the reaction time to limit the extent of the reaction.

Section 1.2: Azide Reaction (Click Chemistry)

Once your molecule is functionalized with the azide-PEG linker, the terminal azide can be conjugated to an alkyne-containing molecule via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Q1: What is the optimal buffer and pH for a SPAAC reaction? SPAAC reactions are robust and can proceed over a wide pH range, typically between 5.0 and 10.0. However, the reaction rate is often influenced by both the buffer type and pH.

  • Buffers: Phosphate-buffered saline (PBS) and HEPES are excellent choices. Avoid any buffers containing sodium azide, as it will act as a competitive inhibitor.

  • pH: Higher pH values (e.g., 8.5) generally increase the reaction rate, except when using HEPES buffer. A good starting point for most biomolecules is a pH of 7.0-8.5.

Q2: My SPAAC reaction is very slow. How can I increase the rate? Several factors influence the SPAAC reaction rate:

  • Reactant Concentration: Increasing the concentration of both the azide- and strained alkyne-containing molecules will increase the reaction rate.

  • Temperature: Gently increasing the temperature to 25°C or 37°C can improve kinetics.

  • Choice of Cyclooctyne: The structure of the strained alkyne has a significant impact on the reaction rate.

Q1: My CuAAC reaction failed. What is the most common reason? The most common cause of CuAAC failure is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by dissolved oxygen. It is crucial to use deoxygenated buffers and to include a reducing agent, like sodium ascorbate, to maintain the copper in the active +1 oxidation state.

Q2: Which buffers are incompatible with CuAAC reactions? Tris buffer should be avoided as the tris molecule is a competitive ligand that can chelate and inhibit the copper catalyst. Buffers with high concentrations of chloride can also slow the reaction. Recommended buffers include phosphate, HEPES, or MOPS.

Q3: Why is a copper ligand necessary? A copper-chelating ligand, such as THPTA or TBTA, is critical for two reasons:

  • It stabilizes the Cu(I) oxidation state, protecting it from oxidation and disproportionation.

  • It accelerates the reaction rate and protects sensitive biomolecules from damage by reactive oxygen species that can be generated by the Cu/ascorbate system. A 5:1 ligand-to-copper ratio is often recommended for optimal results.

Q4: I'm seeing byproducts or protein degradation. What's happening? The combination of Cu(I) and sodium ascorbate can generate reactive oxygen species, which may lead to the oxidation of certain amino acid residues like histidine and arginine. Using a stabilizing ligand and ensuring the reaction is protected from oxygen can help minimize these side reactions.

Part 2: Data Presentation

Table 1: Buffer Selection Guide
Reaction TypeRecommended BuffersBuffers to AVOIDRationale for Avoidance
Reductive Amination Phosphate (PBS), HEPES, Borate, BicarbonateTris, Glycine, other amine-containing buffersBuffer amines compete with the target molecule for the aldehyde group.
SPAAC Phosphate (PBS), HEPESBuffers containing sodium azideExternal azide competes with the linker's azide group.
CuAAC Phosphate, HEPES, MOPSTris, Buffers with high chloride (>0.2M)Tris chelates and inhibits the copper catalyst.
Table 2: pH Optimization Summary
Reaction TypeCommon pH RangeOptimal Starting pHKey Considerations
Reductive Amination 5.0 - 9.06.5 - 7.5pH < 7.0 favors N-terminal modification; pH > 7.5 targets lysines.
SPAAC 5.0 - 10.07.0 - 8.5Reaction rate generally increases with higher pH.
CuAAC 7.0 - 9.07.0 - 8.0Balances reaction efficiency with biomolecule stability.

Part 3: Experimental Protocols

These protocols outline a general two-step workflow. Optimization for each specific biomolecule is highly recommended.

Protocol 1: Reductive Amination of a Protein with this compound

This protocol describes the initial functionalization of an amine-containing protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Sodium Cyanoborohydride (NaBH₃CN).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Desalting column or dialysis system for purification.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • PEG-Linker Preparation: Immediately before use, dissolve this compound in a minimal volume of anhydrous DMSO to create a 10-50 mM stock solution.

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 10- to 50-fold) of the dissolved PEG linker to the protein solution. Gently mix. b. Allow the Schiff base to form by incubating for 30-60 minutes at room temperature. c. Prepare a fresh stock solution of NaBH₃CN (e.g., 500 mM in reaction buffer). d. Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM. e. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted aldehyde groups. Incubate for 15-30 minutes.

  • Purification: Remove excess PEG linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against the buffer required for the next step (e.g., PBS, pH 7.4).

Protocol 2: SPAAC Reaction of Azide-Functionalized Protein

Materials:

  • Azide-functionalized protein in PBS, pH 7.4.

  • DBCO- or BCN-functionalized molecule.

  • Anhydrous DMSO or DMF (if needed).

  • Purification system (e.g., Size Exclusion Chromatography - SEC).

Procedure:

  • Reactant Preparation: Prepare the azide-functionalized protein at the desired concentration. Dissolve the strained alkyne molecule in a compatible solvent (e.g., DMSO).

  • SPAAC Reaction: Add a 5- to 10-fold molar excess of the strained alkyne solution to the azide-functionalized protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Monitor progress via SDS-PAGE, observing a molecular weight shift.

  • Purification: Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess unreacted alkyne molecule.

Protocol 3: CuAAC Reaction of Azide-Functionalized Protein

Materials:

  • Azide-functionalized protein in a Tris-free buffer (e.g., PBS, pH 7.4), deoxygenated.

  • Terminal alkyne-functionalized molecule.

  • Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).

  • Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh ).

  • Copper Ligand (e.g., THPTA) solution (e.g., 50 mM in water).

  • Purification system (e.g., SEC).

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, combine the azide-functionalized protein and a 5- to 20-fold molar excess of the terminal alkyne molecule. Ensure the buffer has been deoxygenated by sparging with nitrogen or argon.

  • Catalyst Premix: In a separate tube, prepare a premix of the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is common.

  • Reaction Initiation: a. Add the CuSO₄/Ligand premix to the protein solution. Typical final concentrations are 50-250 µM for CuSO₄ and 250-1250 µM for the ligand. b. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix and incubate at room temperature for 1-4 hours, protected from light and oxygen.

  • Purification: Purify the final conjugate using SEC or a copper-chelating resin followed by buffer exchange to remove all reaction components.

Part 4: Visualizations

Diagrams

G cluster_start cluster_checks cluster_solutions cluster_end start Start: Low Conjugation Yield check_buffer Is buffer amine-free? (e.g., PBS, HEPES) start->check_buffer check_ph Is pH optimal for target amines? check_buffer->check_ph Yes sol_buffer Solution: Buffer exchange to PBS or HEPES. check_buffer->sol_buffer No check_reductant Is reducing agent (e.g., NaBH₃CN) fresh? check_ph->check_reductant Yes sol_ph Solution: Adjust pH. (pH 5-7 for N-term, pH 7-9 for Lys) check_ph->sol_ph No check_stoich Is molar ratio of PEG-linker sufficient? check_reductant->check_stoich Yes sol_reductant Solution: Prepare fresh reducing agent. check_reductant->sol_reductant No sol_stoich Solution: Increase molar excess of PEG-linker. check_stoich->sol_stoich No end_node Yield Optimized check_stoich->end_node Yes sol_buffer->check_ph sol_ph->check_reductant sol_reductant->check_stoich sol_stoich->end_node G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Click Chemistry (SPAAC or CuAAC) molA Molecule A (contains -NH₂) molA->s1_invis linker This compound linker->s1_invis molB Molecule B (contains Alkyne) molB->s2_invis intermediate A-NH-CH2-PEG5-Azide (Azide-Functionalized Intermediate) intermediate->s2_invis final_product Final Conjugate: A-NH-CH2-PEG5-Triazole-B s1_invis->intermediate  pH 6.5-7.5  NaBH₃CN  Amine-free buffer s2_invis->final_product  pH 7.0-8.5  (Cu(I) if needed)

References

Technical Support Center: Purification of Ald-CH2-PEG5-Azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ald-CH2-PEG5-Azide conjugates. The following sections address common challenges encountered during the purification of these PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect after conjugating a small molecule to this compound?

The most common impurities in the crude reaction mixture are unreacted starting materials. These include the unconjugated small molecule (containing a primary amine) and excess this compound linker. Additionally, side products can arise from the reaction conditions.

Q2: What are the potential side reactions during the conjugation process?

Several side reactions can occur, leading to impurities and a lower yield of the desired conjugate. Key side reactions include:

  • Oxidation of the Aldehyde: The aldehyde group on the PEG linker is susceptible to oxidation, converting it to a carboxylic acid. This can be exacerbated by exposure to air, light, or elevated temperatures.

  • Cannizzaro Reaction: Under strong basic conditions (high pH), the aldehyde group, which lacks α-hydrogens, can undergo disproportionation to form a primary alcohol and a carboxylic acid.

  • Hydrolysis of the Imine Bond: The initial reaction between the aldehyde and a primary amine forms a Schiff base (an imine linkage), which is reversible and can hydrolyze back to the starting materials. This is why a reduction step is crucial to form a stable secondary amine bond.[1]

  • Cross-linking and Aggregation: If the target molecule possesses multiple primary amine groups, intermolecular cross-linking can occur, leading to the formation of aggregates that may precipitate out of solution.[1]

Q3: Which chromatographic technique is most suitable for purifying my this compound conjugate?

The choice of purification method depends on the physicochemical properties of your specific conjugate. The two most effective methods are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is often the method of choice for purifying PEGylated small molecules.[2][]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar and hydrophilic compounds and can be an excellent alternative or complementary technique to RP-HPLC.[2]

Q4: Can I use Size Exclusion Chromatography (SEC) for purification?

While SEC is a common method for purifying large PEGylated proteins, it is generally less effective for small molecule this compound conjugates. This is because the difference in hydrodynamic radius between the desired conjugate and the excess PEG linker is often too small to achieve adequate separation.

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for comprehensive characterization:

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are essential for confirming the molecular weight of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the conjugate and to quantify the degree of PEGylation.

  • Analytical HPLC (RP-HPLC or HILIC): This is used to assess the purity of the final product by analyzing the chromatogram for the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound conjugates.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Conjugate Incomplete Reaction: The initial Schiff base formation may not have gone to completion, or the reduction step was inefficient.Optimize reaction conditions (pH, temperature, reaction time). Ensure the use of a fresh, high-quality reducing agent like sodium cyanoborohydride.
Hydrolysis of Imine: The intermediate Schiff base is unstable and may have hydrolyzed back to the starting materials before reduction.Proceed with the reduction step promptly after the initial Schiff base formation.
Oxidation of Aldehyde: The aldehyde group on the PEG linker may have been oxidized, rendering it unreactive.Use fresh this compound. Prepare solutions immediately before use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Peaks in HPLC Unreacted Starting Materials: The most common cause of extra peaks is the presence of the unconjugated small molecule and excess PEG linker.Optimize the stoichiometry of the reactants. A slight excess of the PEG linker is often used to drive the reaction to completion, but a large excess will require more rigorous purification.
Side Products: Peaks could correspond to byproducts from side reactions such as the Cannizzaro reaction.Avoid high pH conditions during the reaction. Maintain a stable pH using an appropriate buffer.
Diastereomers or Positional Isomers: If the small molecule has multiple amine groups or chiral centers, different isomers of the conjugate may be formed.This is inherent to the starting materials. It may be possible to separate isomers with a highly optimized HPLC method.
Co-elution of Product and Impurities Inappropriate Chromatographic Method: The selected column and mobile phase may not provide sufficient resolution.If using RP-HPLC, try a different column (e.g., C8 instead of C18) or modify the mobile phase gradient. Consider using HILIC as an alternative separation mode.
Small Difference in Properties: The conjugate and excess PEG linker may have very similar retention times.Optimize the HPLC gradient to improve separation. A shallower gradient around the elution time of the product can increase resolution.
Poor Peak Shape in HPLC Secondary Interactions with Column: The conjugate may be interacting with the stationary phase in undesirable ways.Add modifiers to the mobile phase. For example, in RP-HPLC, adding a small percentage of an organic solvent like isopropanol can reduce hydrophobic interactions.
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.Reduce the amount of sample injected onto the column.
Precipitation During Reaction or Purification Poor Solubility of Conjugate: The PEGylated conjugate may have different solubility characteristics than the starting materials.Screen different buffer conditions (pH, ionic strength). The addition of solubilizing agents like arginine may be beneficial.
Aggregation: Intermolecular cross-linking can lead to the formation of insoluble aggregates.Optimize the molar ratio of the reactants to minimize cross-linking. Working with more dilute solutions can also help.

Experimental Protocols

General Workflow for Purification

The purification of an this compound conjugate typically follows a series of steps to isolate the desired product from unreacted starting materials and reaction byproducts.

cluster_0 Purification Workflow start Crude Reaction Mixture rp_hplc Reversed-Phase HPLC (RP-HPLC) start->rp_hplc Primary Method hilic Hydrophilic Interaction Liquid Chromatography (HILIC) start->hilic Alternative Method fraction_collection Fraction Collection rp_hplc->fraction_collection hilic->fraction_collection purity_analysis Purity Analysis (Analytical HPLC/LC-MS) fraction_collection->purity_analysis purity_analysis->fraction_collection Re-purify if necessary pooling Pool Pure Fractions purity_analysis->pooling If Pure solvent_removal Solvent Removal (Lyophilization/Rotary Evaporation) pooling->solvent_removal final_product Purified Conjugate solvent_removal->final_product

Caption: General workflow for the purification of this compound conjugates.
Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for purifying a small molecule this compound conjugate using a C18 column. Optimization will be necessary based on the specific properties of the conjugate.

Materials:

  • Crude reaction mixture

  • C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • HPLC system with UV detector

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a low percentage of acetonitrile in water). Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Chromatography:

    • Inject the prepared sample onto the column.

    • Run a linear gradient to elute the conjugate. A typical gradient might be from 5% B to 95% B over 30-40 minutes.

    • Monitor the elution profile using a UV detector at a wavelength where the small molecule or conjugate has strong absorbance.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or LC-MS.

  • Product Recovery: Pool the fractions containing the pure product and remove the solvent by lyophilization or rotary evaporation.

Quantitative Parameters for RP-HPLC Method Development:

ParameterStarting ConditionOptimization Strategy
Column Chemistry C18Test C8 or Phenyl-Hexyl for different selectivity.
Mobile Phase A 0.1% TFA in WaterCan be substituted with 0.1% Formic Acid for MS compatibility.
Mobile Phase B 0.1% TFA in AcetonitrileMethanol can be used as an alternative organic modifier.
Gradient Slope 2-3% B per minuteA shallower gradient will improve resolution but increase run time.
Flow Rate 1.0 mL/min (for 4.6 mm ID)Adjust according to column dimensions and particle size.
Temperature AmbientIncreasing temperature can improve peak shape but may affect stability.
Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable alternative for purifying polar conjugates that may not be well-retained or resolved by RP-HPLC.

Materials:

  • Crude reaction mixture

  • HILIC column (e.g., amide or diol phase)

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate

  • HPLC system with UV detector or Evaporative Light Scattering Detector (ELSD)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a solvent with a high organic content that is compatible with the initial mobile phase (e.g., 95:5 Acetonitrile:Water). Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 100% A) until a stable baseline is achieved.

  • Chromatography:

    • Inject the prepared sample.

    • Run a linear gradient from 100% A to 100% B over 30-40 minutes.

    • Monitor the elution profile.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HILIC or LC-MS.

  • Product Recovery: Pool the pure fractions and remove the solvent.

Decision-Making Workflow for Method Selection

The choice between RP-HPLC and HILIC depends on the properties of the small molecule being conjugated.

cluster_1 Purification Method Selection start Assess Properties of Small Molecule hydrophobicity Is the small molecule hydrophobic? start->hydrophobicity rp_hplc Start with RP-HPLC hydrophobicity->rp_hplc Yes hilic Start with HILIC hydrophobicity->hilic No (Polar/Hydrophilic) optimization Optimize Method rp_hplc->optimization hilic->optimization success Successful Purification optimization->success

References

Validation & Comparative

A Comparative Guide: Ald-CH2-PEG5-Azide and Cleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of the efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker, which connects a targeting moiety to a payload, governs the stability of the conjugate in circulation and the mechanism of payload release. This guide provides a detailed comparison of the non-cleavable linker, Ald-CH2-PEG5-Azide, with commonly used cleavable linkers, supported by experimental data and methodologies to aid in the rational design of bioconjugates.

Introduction to Linker Technologies

This compound: A Non-Cleavable Linker

This compound is a bifunctional, non-cleavable linker featuring an aldehyde group and an azide moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer. The aldehyde group allows for conjugation to amine-containing molecules, such as the lysine residues on an antibody. The azide group enables highly specific "click chemistry" reactions, for example, with alkyne-modified molecules. The PEG spacer enhances aqueous solubility and can reduce aggregation of the resulting conjugate. As a non-cleavable linker, it forms a stable covalent bond, and the release of the payload is dependent on the degradation of the targeting antibody within the target cell.[1][2]

Cleavable Linkers: Environmentally-Sensitive Release

In contrast, cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside a cancer cell.[2][3] This controlled release mechanism can be advantageous for maximizing payload delivery to the intended target. The most common types of cleavable linkers include:

  • Hydrazone Linkers (Acid-Cleavable): These linkers are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[4]

  • Disulfide Linkers (Reductively Cleavable): These linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which is abundant inside cells but less so in the bloodstream.

  • Peptide Linkers (Enzyme-Cleavable): These linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells.

Comparative Performance Data

The choice between a non-cleavable and a cleavable linker has a profound impact on the performance of a bioconjugate. The following tables summarize quantitative data from studies comparing the performance of ADCs with non-cleavable and cleavable linkers.

Table 1: In Vitro Cytotoxicity (IC50)

Linker TypeLinker ExampleADC ConstructCell LineIC50 (pM)Reference
Non-CleavableSMCCTrastuzumab-DM1SK-BR-3 (HER2+++)80
Cleavable (Peptide)Val-CitTrastuzumab-MMAESK-BR-3 (HER2+++)30
Cleavable (Hydrazone)Phenylketone-derivedNot SpecifiedVarious~200-500
Cleavable (Disulfide)SPPCanAg-DM1COLO205100
Non-CleavableThioetherCanAg-DM1COLO205>10,000

Note: Lower IC50 values indicate higher potency. Direct comparison can be influenced by the specific payload, antibody, and cell line used.

Table 2: Plasma Stability

Linker TypeLinker ExamplePlasma SourceStability MetricValueReference
Non-CleavableSMCCHumanHigh>7 days
Cleavable (Peptide)Val-CitHumanHighStable
Cleavable (Peptide)Val-CitMouseLowUnstable
Cleavable (Hydrazone)Phenylketone-derivedHuman & MouseHalf-life (t1/2)~2 days
Cleavable (Disulfide)SPDBMouseHalf-life (t1/2)~1 day
Cleavable (Sulfatase)Aryl sulfateMouseHigh>7 days

Table 3: Bystander Killing Effect

Linker TypeLinker ExampleBystander EffectRationaleReference
Non-CleavableSMCCMinimal to NoneThe released payload is a charged amino acid-linker-drug adduct with low cell permeability.
Cleavable (Peptide)Val-CitPresentReleases the unmodified, cell-permeable payload (e.g., MMAE) which can diffuse to neighboring cells.
Cleavable (Disulfide)SPPPresentReleases a cell-permeable payload upon reduction.

Mechanisms of Action

The different linker technologies lead to distinct mechanisms of payload release and subsequent cellular effects.

Non-Cleavable Linker (e.g., this compound) Mechanism

ADCs with non-cleavable linkers rely on the complete degradation of the antibody component for payload release.

non_cleavable_mechanism ADC ADC (Non-Cleavable Linker) Endosome Endosome ADC->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Payload Released Payload (Amino Acid-Linker-Drug) Degradation->Payload Release Target Cellular Target (e.g., Tubulin) Payload->Target Death Cell Death Target->Death cleavable_mechanism cluster_cell1 Target Cell (Antigen-Positive) cluster_cell2 Neighboring Cell (Antigen-Negative) ADC ADC (Cleavable Linker) Endosome Endosome ADC->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Linker Cleavage (pH, Enzymes, etc.) Lysosome->Cleavage Payload Released Payload (Free Drug) Cleavage->Payload Release Target Cellular Target Payload->Target Payload2 Diffused Payload Payload->Payload2 Diffusion Death1 Cell Death Target->Death1 Target2 Cellular Target Payload2->Target2 Death2 Cell Death (Bystander Effect) Target2->Death2 cytotoxicity_workflow A Seed cells in a 96-well plate B Add serial dilutions of ADC A->B C Incubate for 72-120 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G bystander_workflow A Label antigen-negative cells with GFP B Co-culture labeled antigen-negative and unlabeled antigen-positive cells A->B C Treat with ADC B->C D Incubate for 72-120 hours C->D E Measure GFP fluorescence to determine viability of antigen-negative cells D->E F Assess Bystander Effect E->F stability_workflow A Incubate ADC in plasma at 37°C B Collect aliquots at various time points A->B C Separate ADC from plasma components B->C D Analyze intact ADC and/ or released payload (e.g., by LC-MS) C->D E Determine ADC stability and payload release rate D->E

References

A Comparative Guide to Alternatives for Ald-CH2-PEG5-Azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical step in the successful synthesis of bioconjugates, including antibody-drug conjugates (ADCs). Ald-CH2-PEG5-Azide is a valuable tool, offering an aldehyde group for reaction with aminooxy or hydrazide moieties and an azide for "click chemistry." However, a range of alternatives exists, providing distinct advantages in terms of linkage stability, reaction kinetics, and versatility. This guide presents an objective comparison of these alternatives, supported by experimental data and detailed protocols, to facilitate the selection of the optimal linker for specific bioconjugation needs.

Key Alternatives to this compound

The primary alternatives to this compound can be categorized based on the reactive moieties they possess. The most common alternatives involve either a modification of the carbonyl-reactive group or a substitution of the azide functionality for copper-free click chemistry.

  • Aminooxy-PEG-Azide: This class of linkers replaces the aldehyde with an aminooxy group. The aminooxy group reacts with aldehydes and ketones to form a highly stable oxime linkage. This essentially reverses the reactive functionalities of the target molecule and the linker.[1][2][3][4][5]

  • Hydrazide-PEG-Azide: Similar to their aminooxy counterparts, these linkers feature a hydrazide group that reacts with aldehydes and ketones to form a hydrazone bond.

  • DBCO-PEG-Aldehyde: These linkers substitute the azide with a dibenzocyclooctyne (DBCO) group, enabling strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry. They retain the aldehyde group for conjugation to aminooxy or hydrazide-modified molecules.

Performance Comparison

The choice between these linkers is often dictated by the desired stability of the final conjugate and the specific reaction conditions required.

Linkage Stability: Oxime vs. Hydrazone

A critical differentiator between the aminooxy and hydrazide alternatives is the hydrolytic stability of the resulting linkage. Experimental data consistently demonstrates the superior stability of oxime bonds compared to hydrazone bonds, particularly in aqueous environments at physiological pH.

Linkage TypeRelative StabilityKey Findings
Oxime HighRate constants for hydrolysis are approximately 1000-fold lower than for simple hydrazones. The linkage is highly stable at neutral pH with hydrolysis being acid-catalyzed.
Hydrazone ModerateMore susceptible to hydrolysis, especially under acidic conditions. The stability can be influenced by the structure of the parent aldehyde/ketone and the hydrazide.
Reaction Kinetics

The kinetics of the conjugation reaction are another important consideration. While oxime formation is highly efficient, the rate can be influenced by pH and the presence of catalysts. SPAAC reactions involving DBCO are known for their rapid kinetics under physiological conditions.

ReactionTypical Rate ConstantNotes
Oxime Ligation Variable (can be slow, but accelerated by catalysts)Aniline and its derivatives are often used as catalysts to increase the reaction rate, especially at neutral pH.
Hydrazone Formation Generally faster than uncatalyzed oxime formationThe reaction is reversible, and the equilibrium can be shifted towards the product.
SPAAC (DBCO-Azide) ~0.1 - 1 M⁻¹s⁻¹Fast and bioorthogonal, proceeding efficiently without the need for a copper catalyst. The rate can be influenced by the solvent and the electronic properties of the azide.
Conjugation Yield

The yield of the bioconjugation reaction is a crucial parameter. While direct comparative studies of yields for all linker types under identical conditions are scarce, published examples in the context of ADC development provide valuable insights.

Linker/Reaction TypeBiomoleculeReported YieldReference
Oxime LigationAntibody Light Chain56%
Oxime LigationAntibody Heavy Chain68%
Thiol-MaleimideAntibody30-55% (after purification)
Lysine-NHS EsterPeptide73% (HPLC conversion)

It is important to note that conjugation yields are highly dependent on the specific biomolecule, linker, and reaction conditions. Optimization is often necessary to achieve high efficiency.

Experimental Protocols

The following are detailed methodologies for key bioconjugation reactions involving the discussed linkers.

Protocol 1: Protein Modification with an Aldehyde-PEG-Azide Linker

This protocol provides a general framework for introducing an aldehyde group onto a protein using an NHS-ester functionalized aldehyde-PEG linker, followed by conjugation to an aminooxy-containing molecule.

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • Aldehyde-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Aminooxy-functionalized molecule

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Linker Preparation: Immediately before use, dissolve the Aldehyde-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Aldehyde Installation: Add a 10- to 20-fold molar excess of the linker solution to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification: Remove excess linker using a desalting column, exchanging the buffer to one suitable for the subsequent oxime ligation (e.g., PBS, pH 6.5-7.5).

  • Oxime Ligation: Add a 10- to 50-fold molar excess of the aminooxy-functionalized molecule to the aldehyde-modified protein.

  • Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The reaction can be accelerated by the addition of a catalyst like aniline (final concentration 10-100 mM).

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted components.

Protocol 2: Bioconjugation using Aminooxy-PEG-Azide

This protocol outlines the conjugation of an aminooxy-PEG-azide linker to an aldehyde-containing biomolecule.

Materials:

  • Aldehyde-modified biomolecule (1-10 mg/mL in a suitable buffer, pH 6.5-7.5)

  • Aminooxy-PEG-Azide

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Biomolecule Preparation: Dissolve the aldehyde-containing biomolecule in the reaction buffer.

  • Linker Stock Solution: Prepare a 10-50 mM stock solution of Aminooxy-PEG-Azide in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the biomolecule solution.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess linker and other small molecules using a desalting column or dialysis. The resulting azide-functionalized biomolecule is ready for subsequent click chemistry reactions.

Protocol 3: Copper-Free Click Chemistry using DBCO-PEG-Aldehyde

This protocol describes the modification of a protein with a DBCO-PEG-NHS ester to introduce a DBCO group, followed by a SPAAC reaction with an azide-containing molecule.

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-containing molecule

  • Desalting column

Procedure:

  • DBCO Labeling:

    • Prepare a fresh 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution.

    • Incubate for 1-2 hours at room temperature.

    • Remove the unreacted DBCO-PEG-NHS ester using a desalting column.

  • SPAAC Reaction:

    • Add the azide-containing molecule to the DBCO-labeled protein. A 2- to 10-fold molar excess of the azide molecule is typically used.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

    • The progress of the reaction can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.

  • Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove any unreacted azide-containing molecule.

Visualization of Bioconjugation Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the bioconjugation workflows.

Bioconjugation_Workflow_Aldehyde_Linker cluster_0 Step 1: Aldehyde Installation cluster_1 Step 2: Oxime Ligation Protein Protein (-NH2) Ald_Protein Aldehyde-Protein Protein->Ald_Protein NHS Ester Reaction Ald_Linker Aldehyde-PEG-NHS Ald_Linker->Ald_Protein Aminooxy_Molecule Aminooxy-Molecule Final_Conjugate Final Conjugate (Oxime Linkage) Aminooxy_Molecule->Final_Conjugate Ald_Protein_c1->Final_Conjugate

Workflow for bioconjugation using an aldehyde-PEG linker.

Bioconjugation_Workflow_Aminooxy_Linker cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry Ald_Biomolecule Aldehyde-Biomolecule Azide_Biomolecule Azide-Biomolecule Ald_Biomolecule->Azide_Biomolecule Oxime Formation Aminooxy_Linker Aminooxy-PEG-Azide Aminooxy_Linker->Azide_Biomolecule Alkyne_Molecule Alkyne-Molecule Final_Conjugate Final Conjugate (Triazole Linkage) Alkyne_Molecule->Final_Conjugate Azide_Biomolecule_c1->Final_Conjugate

Workflow for bioconjugation using an aminooxy-PEG-azide linker.

Bioconjugation_Workflow_DBCO_Linker cluster_0 Step 1: DBCO Labeling cluster_1 Step 2: SPAAC Reaction Protein Protein (-NH2) DBCO_Protein DBCO-Protein Protein->DBCO_Protein NHS Ester Reaction DBCO_Linker DBCO-PEG-NHS DBCO_Linker->DBCO_Protein Azide_Molecule Azide-Molecule Final_Conjugate Final Conjugate (Triazole Linkage) Azide_Molecule->Final_Conjugate DBCO_Protein_c1->Final_Conjugate

Workflow for copper-free click chemistry using a DBCO-PEG linker.

Conclusion

The selection of an appropriate bifunctional linker is a critical decision in the design of bioconjugates. While this compound is a versatile reagent, several alternatives offer distinct advantages. For applications requiring high stability, aminooxy-PEG-azide linkers are superior due to the formation of robust oxime bonds. For protocols demanding rapid, copper-free ligation, DBCO-PEG-aldehyde linkers are an excellent choice. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make an informed decision and to successfully implement these powerful bioconjugation strategies in their work.

References

Validating Ald-CH2-PEG5-Azide Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is a critical step in the development of novel therapeutics and diagnostics. The covalent attachment of polyethylene glycol (PEG) linkers, such as Ald-CH2-PEG5-Azide, to proteins, peptides, or other biomolecules can enhance their solubility, stability, and pharmacokinetic properties. This guide provides an objective comparison of mass spectrometry with other key analytical techniques for the validation of this compound conjugation, supported by representative experimental data and detailed methodologies.

The this compound linker is a heterobifunctional reagent featuring an aldehyde group for reaction with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) and an azide group for "click chemistry" reactions with alkyne-containing molecules.[1][2][3][4][5] Validating the successful and specific conjugation is paramount to ensure the quality, efficacy, and safety of the final product.

Comparative Analysis of Validation Techniques

Mass spectrometry (MS) is a powerful tool for the characterization of PEGylated biomolecules, providing direct information on the molecular weight changes resulting from conjugation. However, a comprehensive validation strategy often employs orthogonal techniques to provide a more complete picture of the conjugate's properties. The following table summarizes the key quantitative parameters obtained from mass spectrometry and compares them with those from alternative methods such as Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical TechniqueKey Quantitative ParametersAdvantagesLimitations
Mass Spectrometry (MS) - Molecular weight of the conjugate- Degree of PEGylation (number of attached PEG linkers)- Confirmation of conjugation site (via peptide mapping)- High sensitivity and accuracy in mass determination- Provides direct evidence of covalent modification- Can identify specific sites of conjugation- Heterogeneity of PEG can complicate spectra- Ion suppression effects can impact quantification- May require sample desalting and purification
SEC-MALS - Molar mass of the conjugate- Degree of conjugation- Hydrodynamic radius (Rh)- Polydispersity index- Provides information on size and aggregation state in solution- Can separate and quantify different PEGylated species- Does not provide information on the specific site of conjugation- Relies on accurate determination of refractive index increments (dn/dc)
NMR Spectroscopy - Degree of PEGylation- Structural confirmation of the conjugate- Can quantify PEGylated species in complex mixtures- Non-destructive- Provides detailed structural information- Quantitative without the need for standards in some cases- Lower sensitivity compared to MS- Can be challenging for large proteins due to signal overlap- Requires higher sample concentrations
FTIR Spectroscopy - Confirmation of functional group changes upon conjugation (e.g., disappearance of azide peak)- Rapid and relatively inexpensive- Non-destructive- Can be used for qualitative and semi-quantitative analysis- Does not provide information on the degree or site of PEGylation- Lower sensitivity and specificity compared to MS and NMR- Water absorption can interfere with spectra of aqueous samples

Experimental Workflows and Logical Relationships

The selection of an analytical technique often depends on the specific question being addressed during the validation process. The following diagrams illustrate the typical experimental workflows for mass spectrometry and a logical relationship diagram showing how different techniques can be used in a complementary manner.

experimental_workflow Mass Spectrometry Workflow for this compound Conjugate Validation cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis conjugation Conjugation Reaction (Biomolecule + this compound) purification Purification of Conjugate (e.g., SEC or IEX) conjugation->purification desalting Sample Desalting (e.g., ZipTip or buffer exchange) purification->desalting peptide_mapping Peptide Mapping (optional) for Site Confirmation purification->peptide_mapping ms_acquisition MS Data Acquisition (e.g., LC-ESI-MS or MALDI-TOF) desalting->ms_acquisition deconvolution Spectral Deconvolution ms_acquisition->deconvolution mw_determination Molecular Weight Determination deconvolution->mw_determination pegylation_degree Degree of PEGylation Calculation mw_determination->pegylation_degree

Mass Spectrometry Validation Workflow

logical_relationship Complementary Analytical Techniques for Conjugate Validation MS Mass Spectrometry SEC_MALS SEC-MALS MS->SEC_MALS Confirms MW of separated species NMR NMR Spectroscopy MS->NMR Provides MW for structural assignment SEC_MALS->MS Provides purified fractions for MS NMR->MS Confirms structure of observed masses FTIR FTIR Spectroscopy FTIR->MS Initial confirmation of reaction

Interplay of Analytical Methods

Detailed Experimental Protocols

Mass Spectrometry Protocol for Intact Mass Analysis
  • Sample Preparation:

    • The this compound conjugated protein is purified using size-exclusion or ion-exchange chromatography to remove excess unconjugated protein and PEG linker.

    • The purified conjugate is then desalted into a volatile buffer, such as 100 mM ammonium acetate, using a desalting column or buffer exchange device.

    • The final concentration is adjusted to 0.1-1.0 mg/mL.

  • LC-MS Analysis:

    • The desalted sample is injected onto a reverse-phase C4 or C8 column.

    • A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the conjugate.

    • The eluent is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Mass spectra are acquired over a mass-to-charge (m/z) range that encompasses the expected charge states of the conjugate.

  • Data Analysis:

    • The resulting multi-charged spectrum is deconvoluted using software such as MaxEnt1 or similar algorithms to obtain the zero-charge mass spectrum.

    • The molecular weight of the conjugate is determined from the deconvoluted spectrum.

    • The degree of PEGylation is calculated by comparing the mass of the conjugate to the mass of the unconjugated biomolecule.

SEC-MALS Protocol
  • System Setup:

    • An HPLC system is equipped with a size-exclusion column suitable for the molecular weight range of the conjugate.

    • The column is connected in series to a UV detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.

  • Sample Analysis:

    • The purified conjugate is injected onto the SEC column and eluted with a suitable mobile phase (e.g., phosphate-buffered saline).

    • Data from all three detectors (UV, MALS, and RI) are collected simultaneously.

  • Data Analysis:

    • The data is analyzed using specialized software (e.g., ASTRA).

    • The molar mass of the eluting species is calculated from the MALS and RI data.

    • The degree of conjugation can be determined by comparing the molar mass of the conjugate with that of the unconjugated protein.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • A known amount of the lyophilized PEGylated protein is dissolved in a known volume of deuterium oxide (D₂O).

    • An internal standard with a known concentration and a distinct NMR signal (e.g., trimethylsilyl propionate, TSP) is added.

  • NMR Data Acquisition:

    • The sample is transferred to an NMR tube.

    • A ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The spectrum is processed (Fourier transformation, phase correction, and baseline correction).

    • The characteristic signal of the PEG repeating unit (a sharp singlet around 3.6 ppm) and a well-resolved signal from the protein are integrated.

    • The degree of PEGylation is calculated from the ratio of the integrals, taking into account the number of protons contributing to each signal and the concentrations of the protein and internal standard.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • The samples (unconjugated biomolecule, this compound linker, and the purified conjugate) are prepared for analysis. For liquid samples, a small volume is placed on the attenuated total reflectance (ATR) crystal. For solid samples, they can be analyzed as a thin film or mixed with KBr to form a pellet.

  • FTIR Data Acquisition:

    • The ATR-FTIR spectrum of each sample is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectra.

  • Data Analysis:

    • The spectra are compared to identify changes in the vibrational bands upon conjugation.

    • Successful conjugation can be qualitatively confirmed by the disappearance or significant reduction of the characteristic azide peak (around 2100 cm⁻¹) from the linker in the spectrum of the conjugate. The appearance of new bands or shifts in existing bands (e.g., amide I and II bands of the protein) can also provide evidence of conjugation.

References

A Comparative Guide to Protein Characterization Using Ald-CH2-PEG5-Azide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise labeling and characterization of proteins are paramount for understanding biological function and developing novel therapeutics. Ald-CH2-PEG5-Azide has emerged as a powerful bifunctional reagent that facilitates a two-step labeling strategy, combining the selectivity of reductive amination with the efficiency of click chemistry. This guide provides an objective comparison of this method with other common protein labeling techniques, supported by experimental data and detailed protocols.

Introduction to this compound Labeling

This compound is a versatile chemical tool designed for protein modification. Its structure comprises three key components:

  • An aldehyde group (-CHO) that reacts with primary amines, such as the N-terminus of a protein or the ε-amine of lysine residues, via reductive amination to form a stable secondary amine bond.[1][2]

  • A hydrophilic 5-unit polyethylene glycol (PEG) spacer that enhances the solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance.[1]

  • An azide group (-N3) that serves as a bioorthogonal handle for "click chemistry," enabling highly efficient and specific covalent attachment of a molecule containing a corresponding alkyne group (e.g., a fluorophore, biotin, or drug molecule).[3][4]

This two-step approach offers a significant degree of control and versatility in protein labeling. The initial reductive amination targets accessible amines, and the subsequent click reaction provides a highly specific and high-yield conjugation step under mild, biocompatible conditions.

Comparative Analysis of Protein Labeling Methods

The selection of a protein labeling strategy depends on various factors, including the desired specificity, the nature of the protein, and the intended downstream application. Below is a comparison of the this compound/Click Chemistry approach with other widely used methods.

Table 1: Comparison of Common Protein Labeling Chemistries

FeatureThis compound (Reductive Amination + Click)NHS EstersMaleimidesSite-Specific Enzymatic/Genetic
Target Residue(s) N-terminus, LysineN-terminus, LysineCysteineSpecific engineered sequence/residue
Bond Type Secondary Amine & TriazoleAmideThioetherAmide/Isopeptide
Specificity Moderate (targets accessible amines)Moderate (targets accessible amines)High (targets free thiols)Very High (site-specific)
Typical Efficiency 80-95% (for click step)60-90%70-95%>95%
Reaction pH 6.5 - 8.5 (Reductive Amination)7.2 - 9.06.5 - 7.5~7.4 (Physiological)
Key Advantage Two-step versatility, bioorthogonal handleSimple one-step reaction, widely availableHigh specificity for rare cysteine residuesUnparalleled site-specificity and homogeneity
Key Disadvantage Two-step process, potential for multiple labelsProne to hydrolysis, potential for multiple labelsRequires free cysteine, potential for disulfide reductionRequires protein engineering, larger tags
Bond Stability Very HighHighHigh (but potentially reversible)Very High

Methodology and Performance

1. This compound (Reductive Amination + Click Chemistry)

This method provides a robust platform for labeling. Reductive amination is a reliable technique for coupling aldehydes to protein amines. While it targets multiple lysines and the N-terminus, the subsequent click chemistry step is nearly quantitative, offering high-efficiency conjugation of the desired probe. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common form of click chemistry used in this context.

2. N-Hydroxysuccinimide (NHS) Esters

NHS esters are one of the most common reagents for labeling proteins. They react with primary amines to form stable amide bonds. The main drawback is the competition between the amination reaction and hydrolysis of the NHS ester, which is highly pH-dependent and can reduce labeling efficiency. Like reductive amination, this method typically results in a heterogeneous mixture of labeled proteins.

3. Maleimides

Maleimide chemistry targets the thiol group of cysteine residues, which are often much less abundant on the protein surface than lysines. This provides a higher degree of specificity. The reaction forms a stable thioether bond. A key consideration is the need for a free, reduced cysteine, which may require prior reduction of disulfide bonds, potentially impacting protein structure.

4. Site-Specific Labeling

Methods such as enzymatic ligation (e.g., Sortase-mediated) or the genetic incorporation of unnatural amino acids offer the highest level of precision, enabling labeling at a single, predetermined site. This produces a homogeneous population of labeled proteins, which is critical for many quantitative and structural studies. However, these techniques require genetic modification of the target protein and can be more complex to implement.

Visualizing the Workflows

The diagrams below illustrate the chemical logic and experimental workflow for the this compound labeling method and compare it to a standard one-step amine labeling approach.

G1 cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Click Chemistry (CuAAC) Protein Protein (with -NH2 groups) Imine Schiff Base Intermediate (Unstable) Protein->Imine + this compound (pH 6.5-8.5) Reagent This compound Reagent->Imine AzideProtein Azide-Labeled Protein (Stable Linkage) Imine->AzideProtein Reducer Reducing Agent (e.g., NaCNBH3) Reducer->AzideProtein Reduction FinalProduct Final Labeled Protein AzideProtein->FinalProduct + Alkyne-Probe AlkyneProbe Alkyne-Probe (e.g., Fluorophore) AlkyneProbe->FinalProduct Catalyst Cu(I) Catalyst + Ligand Catalyst->FinalProduct

Caption: Two-step labeling workflow using this compound.

G2 cluster_workflow Comparative Experimental Workflow start_A Protein Sample step1_A Reductive Amination with this compound start_A->step1_A Method A purify1_A Purification (Remove excess reagent) step1_A->purify1_A step2_A Click Reaction with Alkyne-Probe purify1_A->step2_A purify2_A Final Purification step2_A->purify2_A end_A Characterization (e.g., MS, SDS-PAGE) purify2_A->end_A start_B Protein Sample step1_B NHS Ester Labeling with Probe-NHS start_B->step1_B Method B quench_B Quench Reaction step1_B->quench_B purify_B Purification quench_B->purify_B end_B Characterization (e.g., MS, SDS-PAGE) purify_B->end_B

Caption: Comparison of workflows: two-step vs. one-step labeling.

Experimental Protocols

Protocol 1: Protein Labeling via Reductive Amination with this compound

This protocol is a general guideline and should be optimized for the specific protein of interest.

  • Protein Preparation : Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable buffer such as 100 mM MES or HEPES at pH 6.5-7.5. Ensure the buffer is amine-free (e.g., avoid Tris or glycine).

  • Reagent Preparation : Immediately before use, dissolve this compound in an anhydrous solvent like DMSO to a concentration of 10-50 mM. Also, prepare a fresh stock solution of a reducing agent, such as 1 M sodium cyanoborohydride (NaBH3CN), in water.

  • Labeling Reaction : Add the this compound stock solution to the protein solution to achieve a final molar excess of 20- to 100-fold over the protein.

  • Reduction : Immediately add the sodium cyanoborohydride stock solution to a final concentration of 20-50 mM.

  • Incubation : Incubate the reaction mixture for 2-6 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification : Remove excess labeling reagent and reducing agent by dialysis, spin filtration, or size-exclusion chromatography using a buffer appropriate for the downstream click reaction (e.g., PBS). The resulting azide-labeled protein can be stored at -20°C or -80°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing probe onto the azide-labeled protein.

  • Reagent Preparation :

    • Azide-Protein : Use the purified protein from Protocol 1 at a concentration of 1-10 mg/mL in PBS.

    • Alkyne-Probe : Dissolve the alkyne-functionalized probe (e.g., alkyne-fluorophore) in DMSO to a concentration of 10 mM.

    • Catalyst Premix : Prepare a premix by combining a 20 mM CuSO4 solution with a 50 mM solution of a copper-stabilizing ligand (e.g., THPTA) in water.

    • Reducing Agent : Prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Click Reaction :

    • To the azide-protein solution, add the Alkyne-Probe to a final 5- to 10-fold molar excess.

    • Add the CuSO4/Ligand premix to a final copper concentration of 0.1-0.25 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubation : Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification : Remove excess reagents and catalyst by dialysis, spin filtration, or size-exclusion chromatography.

  • Characterization : Confirm the labeling efficiency and integrity of the protein using SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, and functional assays.

Conclusion

The this compound labeling strategy offers a powerful and versatile method for protein characterization. Its two-step nature, combining a moderately selective amine-reactive step with a highly efficient and bioorthogonal click chemistry step, provides researchers with significant flexibility. While simpler one-step methods like NHS ester labeling are widely used, the click chemistry handle introduced by this compound opens the door to a broader range of subsequent modifications under exceptionally mild conditions. For applications demanding absolute homogeneity, site-specific methods remain the gold standard, but they require substantial upfront investment in protein engineering. Ultimately, the choice of labeling reagent should be guided by the specific experimental goals, the properties of the protein target, and the resources available.

References

A Comparative Guide to the Efficacy of ADCs with Ald-CH2-PEG5-Azide Linker Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) featuring the Ald-CH2-PEG5-Azide linker with alternative linker technologies. The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile. This document synthesizes available experimental data to inform the rational design of next-generation ADCs.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, a chemical bridge between these two components, plays a pivotal role in the ADC's performance. An ideal linker is stable in systemic circulation to minimize off-target toxicity but allows for the efficient release of the payload within the target tumor cell.

The this compound linker is a non-cleavable linker that incorporates a five-unit polyethylene glycol (PEG) spacer. The azide group facilitates conjugation to the payload via "click chemistry," a highly efficient and specific bioorthogonal reaction. The non-cleavable nature of this linker means that the payload is released only after the lysosomal degradation of the antibody, a mechanism that generally enhances plasma stability.

Comparative Analysis of Linker Technologies

The performance of an ADC is significantly influenced by the type of linker used. This section compares the this compound linker, as a representative non-cleavable PEGylated linker, with other major linker classes.

Data Presentation

The following tables summarize quantitative data from various studies to provide a comparative overview of different linker technologies. It is important to note that direct head-to-head experimental data for ADCs utilizing the this compound linker against other specific linkers is limited in publicly available literature. Therefore, the data presented for the non-cleavable PEGylated linker is representative of this class of linkers and may not be specific to the this compound linker itself.

Linker Type Release Mechanism Key Characteristics Representative Payloads
Non-Cleavable (e.g., this compound) Lysosomal degradation of the antibodyHigh plasma stability, reduced bystander effect, potentially wider therapeutic window.[1]MMAF, DM1
Cleavable (Protease-Sensitive, e.g., Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)Susceptible to premature release, potential for bystander effect.MMAE, PBDs
Cleavable (pH-Sensitive, e.g., Hydrazone) Hydrolysis in the acidic environment of endosomes/lysosomesGenerally less stable than other cleavable linkers.Doxorubicin
Cleavable (Disulfide) Reduction in the high glutathione environment of the cytoplasmStability can be modulated by steric hindrance around the disulfide bond.DM1, Maytansinoids
Performance Metric Non-Cleavable PEGylated Linker (Representative) Cleavable Linker (Val-Cit-PABC) Non-Cleavable Non-PEGylated Linker (SMCC)
In Vitro Cytotoxicity (IC50) Generally moderate to high nM range.Typically low nM range due to efficient payload release and bystander effect.Moderate to high nM range.
Plasma Stability (% intact ADC after 7 days) High (>90%)Variable (can be lower due to protease susceptibility)High (>90%)
In Vivo Efficacy (Tumor Growth Inhibition) Potent, particularly in high antigen expressing tumors.Often highly potent, can be effective in heterogeneous tumors due to bystander effect.Potent, with a good therapeutic window.
Bystander Effect Minimal to none.[2]Present and can be significant.[3]Minimal to none.

Signaling Pathways and Experimental Workflows

To understand the downstream effects of payload release and the methodologies used to assess ADC efficacy, the following diagrams illustrate key signaling pathways and experimental workflows.

ADC_Internalization_and_Payload_Release Figure 1. ADC Internalization and Payload Release Mechanisms cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome (pH 5.5-6.0) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Payload_Cleavable Released Payload (Cleavable Linker) Lysosome->Payload_Cleavable Enzymatic/pH Cleavage Payload_NonCleavable Released Payload-Linker-Amino Acid (Non-Cleavable Linker) Lysosome->Payload_NonCleavable Antibody Degradation

ADC Internalization and Payload Release Mechanisms

Payload_Signaling_Pathways Figure 2. Signaling Pathways of Common ADC Payloads cluster_tubulin Tubulin Polymerization Inhibition (e.g., MMAE) cluster_dna DNA Damage (e.g., PBDs) Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization M-Phase_Arrest G2/M Phase Arrest Microtubules->M-Phase_Arrest Disruption Apoptosis_Tubulin Apoptosis M-Phase_Arrest->Apoptosis_Tubulin MMAE MMAE Payload MMAE->Tubulin Inhibits Polymerization DNA Cellular DNA DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage PBD PBD Payload PBD->DNA Alkylation DDR DNA Damage Response (ATM/ATR, p53) DNA_Damage->DDR Apoptosis_DNA Apoptosis DDR->Apoptosis_DNA

Signaling Pathways of Common ADC Payloads

Experimental_Workflow Figure 3. Experimental Workflow for ADC Efficacy Comparison ADC_Synthesis ADC Synthesis & Characterization (DAR determination) In_Vitro_Assays In Vitro Assays ADC_Synthesis->In_Vitro_Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro_Assays->Cytotoxicity Stability Plasma Stability Assay In_Vitro_Assays->Stability Bystander Bystander Effect Assay In_Vitro_Assays->Bystander In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Stability->Data_Analysis Bystander->Data_Analysis In_Vivo_Studies->Data_Analysis

Experimental Workflow for ADC Efficacy Comparison

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different ADC constructs. Below are summaries of key experimental protocols.

Synthesis of an ADC with this compound Linker (General Protocol)

This protocol outlines a general strategy for conjugating a payload to an antibody using the this compound linker via click chemistry.

  • Antibody Modification : Introduce a reactive handle for click chemistry, such as a cyclooctyne (e.g., DBCO), onto the antibody. This can be achieved by reacting a DBCO-NHS ester with the lysine residues of the antibody.

  • Payload Preparation : The cytotoxic payload should be functionalized with an alkyne-reactive group.

  • Linker-Payload Conjugation : React the alkyne-functionalized payload with the this compound linker.

  • Antibody-Linker-Payload Conjugation : The DBCO-modified antibody is then reacted with the azide-terminated linker-payload construct via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

  • Purification and Characterization : The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.

  • Cell Seeding : Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment : Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free payload control.

  • Incubation : Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 values.

Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature payload release in plasma.

  • Incubation : Incubate the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Capture : At each time point, capture the ADC from the plasma using an affinity resin (e.g., Protein A or Protein G).

  • Analysis : Analyze the captured ADC using techniques such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates linker instability and payload deconjugation.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation : Implant human tumor cells subcutaneously into immunodeficient mice.

  • Tumor Growth Monitoring : Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

  • Treatment Administration : Randomize mice into treatment groups and administer the ADC, vehicle control, and other control articles intravenously.

  • Tumor Measurement : Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis. The tumor growth inhibition (TGI) is calculated to assess efficacy.

Conclusion

The this compound linker represents a modern approach to ADC design, offering the advantages of a non-cleavable, PEGylated system. The non-cleavable nature is expected to confer high plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicities. The PEG spacer can improve the solubility and pharmacokinetic properties of the ADC, particularly with hydrophobic payloads. While this may result in a reduced bystander effect compared to cleavable linkers, the overall efficacy in vivo, especially for tumors with high and homogenous antigen expression, is anticipated to be robust. The choice of linker technology remains a critical decision in ADC development, and a thorough understanding of the properties of different linkers is essential for designing safe and effective cancer therapeutics.

References

Comparative Stability of PEGylated Peptides in Serum

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Ald-CH2-PEG5-Azide Conjugate Stability in Serum

For researchers and professionals in drug development, the stability of a bioconjugate in serum is a critical parameter that directly influences its therapeutic efficacy and pharmacokinetic profile. Bifunctional linkers, such as this compound, are instrumental in creating these conjugates, offering a polyethylene glycol (PEG) spacer to enhance solubility and an azide and an aldehyde group for orthogonal conjugation strategies. This guide provides an objective comparison of the stability of conjugates involving short-chain PEGs, like PEG5, in serum, supported by experimental data and detailed protocols.

The this compound linker is designed for two-step conjugation. The aldehyde group reacts with primary amines (e.g., the N-terminus of a protein or lysine residues) to form an imine bond, which is typically reduced to a more stable secondary amine.[1][2] The azide group can then be used for "click chemistry," reacting with an alkyne-modified molecule to form a stable triazole linkage.[3][4][5] The stability of the final conjugate in serum is influenced by the integrity of these linkages and the PEG chain itself.

In these experiments, peptides were PEGylated with PEG chains of 2, 5, 10, and 20 ethylene glycol units. Their stability was assessed by measuring the percentage of the intact peptide remaining over time.

Table 1: Comparative Stability of PEGylated Peptides in Human Plasma and Rat Serum
PEG Linker LengthStability in Human Plasma (% Intact after 24h)Stability in Rat Serum (% Intact after 4h)
PEG2 >95%~75%
PEG5 >95%~85%
PEG10 ~85%~90%
PEG20 ~70%>95%

Data adapted from a study on PEGylated A20FMDV2 analogues. The results indicate that peptides with shorter PEG chains (PEG2 and PEG5) demonstrated very high stability in human plasma. Conversely, in rat serum, longer PEG chains (PEG10 and PEG20) conferred greater stability. This underscores the importance of selecting the appropriate preclinical model, as stability can differ significantly between species.

Alternatives to PEG Linkers

While PEGylation is a widely adopted strategy to improve the pharmacokinetic properties of biologics, it has limitations, including potential immunogenicity and non-biodegradability. This has led to the development of alternative linkers.

  • Polysarcosine (pSar): This polymer has shown comparable or even superior performance to PEG in preclinical studies, with potentially lower immunogenicity.

  • Polypeptides: Using amino acid sequences (e.g., (Gly-Ser)n) as linkers can offer tunable properties and are generally biodegradable with low immunogenicity.

  • Recombinant Linkers (e.g., XTEN, PAS): These are genetically encoded, polypeptide-based linkers that offer the advantage of being monodisperse (unlike synthetic PEGs) and are expected to be biodegradable.

  • Other Linker Chemistries: For the conjugation itself, alternatives to maleimide chemistry, such as sulfone linkers, have been shown to form more stable thioether bonds, improving conjugate stability in plasma.

The choice of linker ultimately depends on the specific application, the nature of the conjugated molecule, and the desired therapeutic outcome.

Experimental Protocols

Protocol 1: General In Vitro Serum Stability Assay

This protocol describes a general method for assessing the stability of a bioconjugate in serum using LC-MS (Liquid Chromatography-Mass Spectrometry).

Objective: To quantify the amount of intact conjugate remaining after incubation in serum over a specified time course.

Materials:

  • Test Conjugate (e.g., Protein-PEG5-Azide-Drug)

  • Human or other species-specific serum (e.g., from Sigma-Aldrich)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium Azide (NaN3) (optional, as a preservative)

  • Internal Standard (IS) (e.g., a stable, non-reactive antibody or protein for normalization)

  • Affinity purification reagents (e.g., Protein A/G beads or specific anti-idiotype antibody-coated beads)

  • Elution buffer (e.g., 0.25% formic acid)

  • LC-MS system

Methodology:

  • Sample Preparation:

    • Spike the test conjugate into the serum at a final concentration of 0.1-1.0 mg/mL.

    • In a parallel control sample, spike the conjugate into PBS at the same concentration.

    • Add an internal standard to all samples at a fixed concentration to control for sample processing variability.

    • Prepare a "time zero" (T0) sample by immediately proceeding to the purification step.

  • Incubation:

    • Incubate the remaining serum and PBS samples in a temperature-controlled incubator at 37°C.

    • Collect aliquots at various time points (e.g., 1h, 4h, 8h, 24h, 48h, 7 days).

    • Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.

  • Immunoaffinity Purification:

    • Thaw the samples on ice.

    • Purify the conjugate and internal standard from the serum matrix using affinity purification cartridges or beads. This step removes the majority of serum proteins that would interfere with the analysis.

    • Wash the beads multiple times with a wash buffer (e.g., TBS).

    • Elute the captured conjugate and IS from the beads using an appropriate elution buffer.

  • LC-MS Analysis:

    • Analyze the eluted samples using a high-resolution LC-MS system.

    • Monitor the ion chromatograms for the intact mass of the test conjugate and the internal standard.

    • Calculate the peak area for both the conjugate and the IS.

  • Data Analysis:

    • Normalize the peak area of the test conjugate against the peak area of the internal standard for each time point.

    • Calculate the percentage of intact conjugate remaining at each time point relative to the T0 sample.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½).

Visualizing the Workflow

The process of evaluating serum stability can be visualized as a clear, sequential workflow.

Serum_Stability_Workflow prep1 Spike Conjugate into Serum/PBS prep2 Add Internal Standard (IS) prep1->prep2 incubate Incubate at 37°C prep2->incubate T > 0 samples purify Affinity Purify Conjugate + IS prep2->purify T = 0 sample collect Collect Aliquots at Time Points incubate->collect collect->purify lcms LC-MS Analysis purify->lcms data Normalize to IS & Calculate % Intact lcms->data

Caption: Workflow for an in vitro serum stability assay.

References

A Head-to-Head Comparison of Ald-CH2-PEG5-Azide and NHS-ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker for bioconjugation is a critical determinant of the efficacy, stability, and homogeneity of the final product. This guide provides an in-depth, objective comparison of two prevalent classes of PEG linkers: Ald-CH2-PEG5-Azide, a heterobifunctional linker, and the widely used NHS-ester PEG linkers.

This comparison delves into their respective reaction chemistries, performance characteristics, and applications, supported by experimental data and detailed protocols. By understanding the distinct advantages and limitations of each, researchers can make informed decisions to optimize their bioconjugation strategies for applications ranging from targeted drug delivery and antibody-drug conjugates (ADCs) to protein labeling and surface modification.

Executive Summary: Key Differences at a Glance

This compound and NHS-ester PEG linkers both primarily target primary amines on biomolecules. However, their differing reaction mechanisms lead to significant variations in specificity, reaction control, and the stability of the resulting conjugate.

FeatureThis compoundNHS-ester PEG Linkers
Primary Target N-terminal α-amines, Lysine ε-amines, Hydrazides, Aminooxy groupsLysine ε-amines, N-terminal α-amines
Reaction Type Reductive Amination (Aldehyde), Click Chemistry (Azide)Acylation
Resulting Linkage Stable Secondary AmineStable Amide Bond
Specificity Higher potential for site-selectivity (especially N-terminal)Generally non-selective, targets all accessible primary amines
Reaction pH Aldehyde: Typically acidic to neutral (pH 5.0-7.5)Neutral to slightly basic (pH 7.2-9.0)
Key Advantage Greater control over conjugation site, dual functionality for orthogonal chemistryHigh reactivity and straightforward, single-step protocol
Key Disadvantage Requires a reducing agent for stable linkage formationProne to hydrolysis, can lead to heterogeneous products
Linkage Stability Highly stable secondary amineStable amide, but susceptible to enzymatic cleavage

Reaction Mechanisms and Signaling Pathways

The fundamental difference between these two linker types lies in their reaction pathways with primary amines on proteins.

This compound: A Two-Step Approach to Precision

The aldehyde group of this compound reacts with primary amines via a two-step reductive amination process. This method offers greater control over the reaction, allowing for pH-dependent targeting of the N-terminal α-amine, which typically has a lower pKa than the ε-amines of lysine residues.

Protein Protein-NH₂ SchiffBase Schiff Base Intermediate (Protein-N=CH-PEG₅-N₃) Protein->SchiffBase pH 5.0-7.5 Aldehyde Ald-CH₂-PEG₅-N₃ Aldehyde->SchiffBase FinalConjugate Stable Secondary Amine Conjugate (Protein-NH-CH₂-PEG₅-N₃) SchiffBase->FinalConjugate Reduction ReducingAgent Reducing Agent (e.g., NaCNBH₃) ReducingAgent->FinalConjugate

Caption: Reductive Amination Pathway of this compound.

The azide group on the other end of the PEG linker remains available for subsequent orthogonal "click" chemistry reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the attachment of a second molecule of interest.

AzideConjugate Protein-NH-CH₂-PEG₅-N₃ Triazole Stable Triazole Linkage AzideConjugate->Triazole SPAAC Click Chemistry DBCO DBCO-Drug DBCO->Triazole

Caption: Orthogonal Click Chemistry with the Azide Moiety.

NHS-ester PEG Linkers: Rapid and Efficient Acylation

NHS-ester PEG linkers react with primary amines through a direct acylation reaction, forming a stable amide bond. This reaction is highly efficient but is also prone to competition from hydrolysis of the NHS ester, especially at higher pH values. This can lead to lower yields and the need for a larger excess of the PEGylating reagent.

Protein Protein-NH₂ AmideConjugate Stable Amide Conjugate (Protein-NH-CO-PEG-X) Protein->AmideConjugate pH 7.2-9.0 NHS_PEG NHS-PEG-X NHS_PEG->AmideConjugate Inactive_PEG Inactive PEG-COOH NHS_PEG->Inactive_PEG Competing Reaction NHS_byproduct NHS byproduct AmideConjugate->NHS_byproduct Hydrolysis Hydrolysis (H₂O) Hydrolysis->Inactive_PEG

Caption: Acylation Reaction Pathway of NHS-ester PEG Linkers.

Quantitative Performance Comparison

Experimental data highlights the significant differences in reaction kinetics and selectivity between the two linker types.

ParameterThis compound (Reductive Amination)NHS-ester PEG Linkers (Acylation)
Maximum Reaction Rate (Vmax/NH2) 3-4 times higher than NHS-ester chemistry[1]Lower, leading to slower conversion[1]
Site Selectivity Higher, tunable for N-terminal modification at acidic pHLower, generally non-selective for all accessible amines
Typical Conjugation Yield Can be high with optimized conditions and reducing agentVariable, often lower due to competing hydrolysis
Product Homogeneity (e.g., DAR in ADCs) Higher potential for homogeneous products with controlled DAROften results in a heterogeneous mixture of conjugates[2]
Linkage Stability Highly stable secondary amine bond, resistant to a wide pH range[3]Stable amide bond, but potentially susceptible to enzymatic cleavage

Experimental Protocols

The following protocols provide a framework for comparing the conjugation efficiency and stability of this compound and NHS-ester PEG linkers.

Experimental Workflow for Comparative Analysis

cluster_0 Conjugation Reactions cluster_1 Purification and Analysis cluster_2 Stability Assessment Protein_Prep Protein Preparation (e.g., Antibody in appropriate buffer) Ald_Reaction Ald-CH₂-PEG₅-N₃ Conjugation (pH 6.0, with NaCNBH₃) Protein_Prep->Ald_Reaction NHS_Reaction NHS-ester PEG Conjugation (pH 8.0) Protein_Prep->NHS_Reaction Purification_Ald Purification (e.g., SEC or Dialysis) Ald_Reaction->Purification_Ald Purification_NHS Purification (e.g., SEC or Dialysis) NHS_Reaction->Purification_NHS Analysis Characterization (SDS-PAGE, HPLC, Mass Spec) Purification_Ald->Analysis Purification_NHS->Analysis Stability_Assay Incubate Conjugates in Serum (37°C, various time points) Analysis->Stability_Assay Stability_Analysis Analysis of Conjugate Integrity (e.g., HPLC, ELISA) Stability_Assay->Stability_Analysis

Caption: Comparative Experimental Workflow.

Protocol 1: Protein Conjugation with this compound

Materials:

  • Protein of interest (e.g., antibody at 2-10 mg/mL in 100 mM MES or sodium acetate buffer, pH 6.0)

  • This compound

  • Sodium cyanoborohydride (NaCNBH₃) solution (1 M in water)

  • Quenching solution (1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)

Methodology:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the reaction buffer.

  • PEGylation Reaction: a. Add this compound to the protein solution to achieve a 20- to 50-fold molar excess. b. Incubate for 30-60 minutes at room temperature to facilitate Schiff base formation. c. Add NaCNBH₃ to a final concentration of 20 mM. d. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching (Optional): Add the quenching solution to consume any unreacted aldehyde.

  • Purification: Purify the PEGylated protein from excess reagents using SEC or dialysis.

  • Analysis: Characterize the conjugate by SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and product distribution.

Protocol 2: Protein Conjugation with NHS-ester PEG Linker

Materials:

  • Protein of interest (e.g., antibody at 2-10 mg/mL in 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5)

  • NHS-ester PEG linker

  • Anhydrous DMSO or DMF

  • Quenching solution (1 M Tris-HCl or Glycine, pH 8.0)

  • Purification system (e.g., SEC column or dialysis cassettes)

Methodology:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at the appropriate pH.

  • PEGylation Reaction: a. Immediately before use, dissolve the NHS-ester PEG linker in DMSO or DMF to a concentration of 10-20 mg/mL. b. Add the desired molar excess (e.g., 20-fold) of the dissolved NHS-ester PEG to the protein solution. c. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to hydrolyze any unreacted NHS-ester.

  • Purification: Purify the PEGylated protein from excess reagents using SEC or dialysis.

  • Analysis: Characterize the conjugate by SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and product heterogeneity.

Protocol 3: Comparative Stability Assay

Materials:

  • Purified this compound conjugate

  • Purified NHS-ester PEG conjugate

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical system (e.g., HPLC with a suitable column to separate the conjugate from degraded products)

Methodology:

  • Sample Preparation: Dilute the purified conjugates to a final concentration of 1 mg/mL in either PBS (as a control) or serum.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 24, 48, and 72 hours), withdraw an aliquot of each sample.

  • Sample Processing: Immediately analyze the aliquots or store them at -80°C for later analysis. For serum samples, it may be necessary to precipitate serum proteins before analysis.

  • Analysis: Analyze the integrity of the conjugate in each sample using a suitable analytical method like HPLC or ELISA. Quantify the percentage of intact conjugate remaining at each time point.

  • Data Comparison: Plot the percentage of intact conjugate versus time for both linker types to compare their stability profiles in a physiological environment.

Conclusion: Choosing the Right Linker for Your Application

The choice between this compound and NHS-ester PEG linkers is contingent on the specific requirements of the bioconjugation application.

Choose this compound when:

  • Site-specific conjugation, particularly at the N-terminus, is desired to preserve the biological activity of the protein.

  • A high degree of product homogeneity and a controlled drug-to-antibody ratio are critical.

  • The formation of a highly stable secondary amine linkage is advantageous.

  • Orthogonal chemistry is required for the subsequent attachment of a second molecule via the azide group.

Choose NHS-ester PEG linkers when:

  • Rapid and efficient labeling of a protein is the primary objective.

  • A degree of heterogeneity in the final product is acceptable.

  • The simplicity of a one-step reaction is preferred.

  • The target protein has multiple lysine residues that are not essential for its function.

Ultimately, a thorough understanding of the underlying chemistry and a careful consideration of the desired attributes of the final bioconjugate will guide the researcher to the most appropriate PEGylation strategy.

References

A Head-to-Head Comparison of Bioconjugation Linkers: Ald-CH2-PEG5-Azide vs. Maleimide PEG

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency and stoichiometry to the ultimate stability and efficacy of the final product. This guide provides an objective, data-driven comparison of two popular classes of PEGylated linkers: the dual-functional Ald-CH2-PEG5-Azide and the thiol-reactive maleimide PEG linkers.

This comparison delves into the fundamental chemistry, reaction kinetics, and stability of the linkages formed by these two types of crosslinkers. By presenting quantitative data from various studies and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed choice for their specific bioconjugation needs, particularly in the context of developing antibody-drug conjugates (ADCs), protein-peptide conjugates, and other advanced biotherapeutics.

At a Glance: Key Differences

FeatureThis compoundMaleimide PEG Linkers
Reactive Groups Aldehyde and AzideMaleimide
Primary Targets Aminooxy/Hydrazide groups and Alkyne/Strained cyclooctyne groupsThiol (Sulfhydryl) groups (e.g., on Cysteine residues)
Reaction Types Oxime/Hydrazone Ligation and Strain-Promoted or Copper-Catalyzed Azide-Alkyne Cycloaddition (SPAAC/CuAAC)Michael Addition
Key Advantage Orthogonal reactivity enabling dual functionalization or sequential conjugation.High selectivity for thiols under physiological conditions.
Potential Drawback Aldehyde reactivity can be slower without catalysis; CuAAC requires a potentially cytotoxic copper catalyst.The resulting thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.

Chemical Reactivity and Specificity

This compound is a heterobifunctional linker offering two distinct and orthogonal reactive handles. The aldehyde group reacts with aminooxy or hydrazide moieties to form stable oxime or hydrazone linkages, respectively. This reaction is highly specific and can be catalyzed to enhance its rate. The azide group is the cornerstone of "click chemistry," reacting efficiently and specifically with alkyne-containing molecules. This can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or, to avoid cellular toxicity from copper, through strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne derivative. The orthogonality of these two reactive groups allows for precise, sequential, or dual conjugations on a single molecule.

Maleimide PEG linkers are widely used for their high chemoselectivity towards thiol groups, which are found in the side chains of cysteine residues in proteins and peptides.[1] The reaction, a Michael addition, proceeds rapidly under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[3]

Quantitative Comparison of Performance

The following tables summarize key quantitative data comparing the performance of the conjugation chemistries associated with this compound and maleimide PEG linkers. It is important to note that direct head-to-head comparisons in a single study are limited, and the data presented is a synthesis from multiple sources using different model systems.

Table 1: Reaction Kinetics
Conjugation ChemistryReactantsTypical ConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Oxime Ligation (from Aldehyde)Aldehyde + AminooxypH 7.0, with aniline catalyst~10.3[4]
Oxime Ligation (from Aldehyde)Aldehyde + AminooxypH 7.0, with m-phenylenediamine catalyst~27.0[4]
SPAAC (from Azide)Azide + CyclooctynePhysiological conditions10⁻² - 10⁰
Maleimide-Thiol AdditionMaleimide + ThiolpH 7.0-7.510² - 10³

Note: Reaction rates can be significantly influenced by the specific reactants, buffer conditions, and the presence of catalysts.

Table 2: Linkage Stability
Linkage TypeFormed FromStability ProfileKey Considerations
OximeAldehyde + AminooxyGenerally stable under physiological conditions. More stable than hydrazone bonds.Can be reversible under acidic conditions, which can be advantageous for controlled release applications.
1,2,3-TriazoleAzide + Alkyne (Click Chemistry)Highly stable to hydrolysis, enzymatic degradation, and redox conditions.Considered a bio-inert and highly stable linkage.
Thioether (from Thiosuccinimide)Maleimide + ThiolThe initial thiosuccinimide adduct is susceptible to a retro-Michael reaction, leading to potential deconjugation in the presence of endogenous thiols like albumin and glutathione.Stability can be enhanced by hydrolysis of the succinimide ring to the more stable ring-opened succinamic acid derivative.

Experimental Protocols

Protocol 1: Conjugation via Aldehyde-Aminooxy Ligation

This protocol outlines a general procedure for conjugating an aldehyde-containing PEG linker to a protein with an aminooxy group.

Materials:

  • This compound

  • Aminooxy-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Aniline catalyst stock solution (e.g., 100 mM in DMSO)

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

    • Ensure the aminooxy-functionalized protein is in a buffer free of primary amines.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Add the aniline catalyst to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Remove the excess linker and catalyst using a desalting column equilibrated with the desired buffer.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to observe the molecular weight shift.

    • Determine the degree of labeling using mass spectrometry.

Protocol 2: Conjugation via Maleimide-Thiol Coupling

This protocol describes the conjugation of a maleimide-PEG linker to a protein containing free thiol groups.

Materials:

  • Maleimide-PEG linker

  • Thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced.

  • Desalting column

Procedure:

  • Protein Preparation (if necessary):

    • If the protein's cysteine residues are involved in disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature.

    • Remove the excess TCEP using a desalting column.

  • Preparation of Maleimide Linker:

    • Immediately before use, dissolve the maleimide-PEG linker in DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide-PEG linker stock solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.

  • Purification:

    • Purify the conjugate using a desalting column to remove unreacted linker and quenching agent.

  • Characterization:

    • Determine the degree of labeling and confirm conjugation using SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry.

Visualization of Pathways and Workflows

Signaling Pathways and Experimental Workflows

Figure 1. Bioconjugation Reaction Pathways cluster_Ald_Azide This compound Reactions cluster_Maleimide Maleimide-Thiol Reaction Ald Aldehyde Group Oxime Stable Oxime/Hydrazone Bond Ald->Oxime Oxime Ligation Azide Azide Group Triazole Stable Triazole Bond Azide->Triazole Click Chemistry (SPAAC/CuAAC) Aminooxy Aminooxy/Hydrazide Aminooxy->Oxime Alkyne Alkyne/Cyclooctyne Alkyne->Triazole Maleimide Maleimide Group Thioether Thioether Bond (Thiosuccinimide) Maleimide->Thioether Michael Addition Thiol Thiol Group (Cysteine) Thiol->Thioether

Caption: Reaction pathways for this compound and maleimide linkers.

Figure 2. General Experimental Workflow for Bioconjugation Start Start: Biomolecule & Linker Prep Prepare Biomolecule (e.g., reduce disulfides for maleimide chemistry) Start->Prep Reaction Conjugation Reaction (Incubate biomolecule with linker) Prep->Reaction Purification Purify Conjugate (e.g., Desalting column) Reaction->Purification Characterization Characterize Conjugate (SDS-PAGE, Mass Spec) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Caption: A generalized workflow for a typical bioconjugation experiment.

Logical Relationships and Considerations

The choice between this compound and a maleimide PEG linker is fundamentally driven by the specific requirements of the application.

Figure 3. Decision Tree for Linker Selection Start Need for Bioconjugation Q1 Dual or Orthogonal Functionalization Required? Start->Q1 Ald_Azide Choose this compound Q1->Ald_Azide Yes Q2 Targeting Cysteine Residues? Q1->Q2 No Maleimide Choose Maleimide PEG Linker Q2->Maleimide Yes Other Consider Other Chemistries Q2->Other No

Caption: A simplified decision-making flowchart for linker selection.

In Vivo Stability is a Critical Factor: For applications in drug delivery, particularly for ADCs, the stability of the linker in the bloodstream is paramount. The potential for the maleimide-thiol linkage to undergo a retro-Michael reaction and subsequent payload exchange with serum proteins like albumin is a significant consideration. While strategies exist to mitigate this, such as promoting the hydrolysis of the succinimide ring, the inherent stability of the oxime and triazole bonds formed by the this compound linker may offer an advantage in this regard.

Control over Stoichiometry: Click chemistry, enabled by the azide functionality of this compound, has been shown to provide better control over the stoichiometry of conjugation, leading to more defined and homogeneous products compared to maleimide-thiol conjugation, which can sometimes result in a more diverse mixture of products.

Conclusion

Both this compound and maleimide PEG linkers are powerful tools in the bioconjugation toolbox. The choice between them is not a matter of one being universally superior to the other, but rather a nuanced decision based on the specific experimental goals.

  • This compound excels in applications requiring orthogonal reactivity , enabling the construction of complex, multifunctional bioconjugates with highly stable linkages. The ability to perform click chemistry offers excellent control over stoichiometry.

  • Maleimide PEG linkers remain a popular choice for their high selectivity and rapid reaction kinetics for targeting cysteine residues under physiological conditions. However, researchers must be mindful of the potential for in vivo instability of the resulting thioether bond and may need to consider strategies to enhance its stability.

By carefully considering the factors of reaction specificity, kinetics, linkage stability, and the desired complexity of the final bioconjugate, researchers can confidently select the optimal PEG linker to advance their scientific and therapeutic objectives.

References

Safety Operating Guide

Proper Disposal of Ald-CH2-PEG5-Azide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following document provides a comprehensive protocol for the safe disposal of Ald-CH2-PEG5-Azide, a bifunctional crosslinker containing both an aldehyde and an azide functional group. Due to the hazardous nature of the azide moiety, specialized chemical neutralization is required before the waste can be considered non-hazardous. This procedure is designed for implementation by trained laboratory personnel within a properly equipped chemical fume hood.

Immediate Safety and Handling

Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). The azide functional group is highly toxic and can form explosive compounds, particularly with heavy metals.[1][2] Aldehydes are often irritants.[3] All handling and disposal steps must be performed in a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye ProtectionChemical safety goggles and a face shieldProtects against splashes of hazardous chemicals.
Hand ProtectionNitrile or neoprene glovesProvides a barrier against skin contact with the chemical.
Body ProtectionFlame-resistant lab coatProtects against spills and potential ignition sources.
RespiratoryNot required if handled in a fume hoodA fume hood provides adequate ventilation.

Experimental Protocol: Chemical Neutralization and Disposal

This protocol details a two-stage chemical quenching process to neutralize both the aldehyde and the azide functional groups of this compound, rendering the waste product safe for standard aqueous waste disposal, pending local regulations.

Stage 1: Oxidation of the Aldehyde Group

The first stage involves the oxidation of the terminal aldehyde to a carboxylic acid using potassium permanganate. This conversion is performed under neutral or slightly alkaline conditions to avoid the protonation of the azide group, which could form highly toxic and explosive hydrazoic acid.

Materials:

  • This compound waste solution

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Sulfuric acid (H₂SO₄) solution (10%)

  • Sodium bisulfite (NaHSO₃)

  • pH paper or pH meter

Procedure:

  • Ensure the this compound waste is in an aqueous solution. If it is in an organic solvent, the solvent must be safely removed via evaporation in a fume hood before proceeding.

  • In a suitably sized flask equipped with a magnetic stirrer, adjust the pH of the waste solution to approximately 8-9 with the 1 M NaOH solution.

  • Slowly add a solution of potassium permanganate to the stirring waste solution. A purple color will appear and then dissipate as the aldehyde is oxidized. Continue adding potassium permanganate solution until a faint, persistent purple color remains, indicating the complete oxidation of the aldehyde.

  • Quench the excess potassium permanganate by adding sodium bisulfite solution dropwise until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Neutralize the solution to approximately pH 7 with the 10% sulfuric acid solution.

Stage 2: Decomposition of the Azide Group

This stage employs the well-established method of treating the azide with nitrous acid, which is generated in situ from sodium nitrite and sulfuric acid.[1][4] This reaction converts the azide to nitrogen gas.

CAUTION: The order of reagent addition is critical. Adding acid before sodium nitrite will generate highly toxic and explosive hydrazoic acid (HN₃). This procedure must be performed in a chemical fume hood.

Materials:

  • Treated waste solution from Stage 1

  • Sodium nitrite (NaNO₂) solution (20% w/v)

  • Sulfuric acid (H₂SO₄) solution (20% v/v)

  • Starch-iodide paper

Procedure:

  • To the neutralized solution from Stage 1, slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of the initial this compound.

  • With continuous stirring, gradually add a 20% aqueous solution of sulfuric acid until the solution is acidic, as confirmed with pH paper.

  • The evolution of nitrogen oxides (brown gas) will be observed. Continue stirring until the gas evolution ceases.

  • Test for the presence of excess nitrite by dipping a strip of starch-iodide paper into the solution. A blue color indicates that excess nitrite is present and the decomposition of the azide is complete.

  • If the starch-iodide test is negative, add more sodium nitrite solution until a positive test is achieved.

Final Disposal

Once both the aldehyde and azide groups have been neutralized, the final solution can be prepared for disposal.

  • Neutralize the final reaction mixture to a pH between 6 and 9 with sodium hydroxide.

  • The neutralized solution can then be disposed of as regular aqueous waste, in accordance with local and institutional regulations. Do not pour down drains that may contain lead or copper plumbing, as residual unreacted azide could form explosive metal azides.

Table 2: Quantitative Summary of Reagents for Neutralization

AnalyteReagentQuantity per gram of this compoundPurpose
Aldehyde GroupPotassium Permanganate (KMnO₄)Add until a persistent faint purple color is observedOxidation of aldehyde to carboxylic acid
Azide GroupSodium Nitrite (NaNO₂)Approximately 1.5 g in a 20% solutionReactant for in situ generation of nitrous acid
Azide GroupSulfuric Acid (H₂SO₄)Add gradually until the solution is acidicReactant for in situ generation of nitrous acid

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_aldehyde Stage 1: Aldehyde Neutralization cluster_azide Stage 2: Azide Neutralization cluster_final Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood adjust_ph_alkaline Adjust pH to 8-9 with NaOH fume_hood->adjust_ph_alkaline Begin Quenching add_kmno4 Add KMnO4 until persistent purple color adjust_ph_alkaline->add_kmno4 quench_kmno4 Quench excess KMnO4 with NaHSO3 add_kmno4->quench_kmno4 neutralize_1 Neutralize to pH 7 with H2SO4 quench_kmno4->neutralize_1 add_nitrite Add 20% Sodium Nitrite Solution neutralize_1->add_nitrite add_acid Gradually add 20% Sulfuric Acid CAUTION: CRITICAL ORDER add_nitrite->add_acid test_completion Test for excess nitrite (Starch-Iodide Paper) add_acid->test_completion test_completion->add_nitrite Negative Test final_neutralize Neutralize to pH 6-9 test_completion->final_neutralize Positive Test dispose Dispose as Aqueous Waste (per local regulations) final_neutralize->dispose end End dispose->end

Caption: Figure 1. Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ald-CH2-PEG5-Azide
Reactant of Route 2
Ald-CH2-PEG5-Azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.